Hsd17B13-IN-39
Description
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Properties
Molecular Formula |
C15H11NO2 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
1-(3-hydroxyphenyl)isoquinolin-6-ol |
InChI |
InChI=1S/C15H11NO2/c17-12-3-1-2-11(9-12)15-14-5-4-13(18)8-10(14)6-7-16-15/h1-9,17-18H |
InChI Key |
DCIHWPGCNFTMJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC=CC3=C2C=CC(=C3)O |
Origin of Product |
United States |
Foundational & Exploratory
Hsd17B13-IN-39: A Technical Guide to its Mechanism of Action in Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the mechanism of action for the novel HSD17B13 inhibitor, Hsd17B13-IN-39, within hepatocytes. HSD17B13 (17-beta-hydroxysteroid dehydrogenase 13) is a lipid droplet-associated enzyme primarily expressed in the liver. Genetic variants of HSD17B13 that result in a loss of function are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), making it a compelling therapeutic target. This compound has emerged as a potent and selective small molecule inhibitor designed to replicate the protective effects of these genetic variants.
Core Mechanism of Action
HSD17B13 is understood to function as a retinol dehydrogenase, catalyzing the conversion of retinol to retinaldehyde. This activity is crucial in the metabolic pathway of retinoic acid, a key regulator of gene expression in hepatocytes. The prevailing hypothesis is that by inhibiting HSD17B13, this compound modulates retinoid signaling pathways that influence hepatic lipid metabolism. This leads to a reduction in steatosis (the accumulation of fat in the liver), a hallmark of NAFLD and NASH. This compound demonstrates direct, high-affinity binding to the HSD17B13 enzyme, effectively blocking its catalytic function.
Quantitative Data Summary
The following tables summarize the key quantitative metrics for this compound, establishing its potency and cellular efficacy.
Table 1: Biochemical Potency and Selectivity
| Parameter | Value | Description |
| HSD17B13 IC50 | 0.4 nM | Half-maximal inhibitory concentration against recombinant human HSD17B13 enzyme in a biochemical assay. |
| Selectivity Profile | >1000-fold | High selectivity for HSD17B13 over other HSD17B isoforms and a broad panel of off-target proteins. |
Table 2: Cellular Activity in Hepatocytes
| Parameter | Cell Line | Value | Description |
| Target Engagement (CETSA) | HepG2 | EC50 = 50 nM | Half-maximal effective concentration for target engagement as measured by the Cellular Thermal Shift Assay. |
| Lipid Accumulation | Primary Human Hepatocytes | EC50 = 200 nM | Half-maximal effective concentration for the reduction of oleic acid-induced lipid accumulation. |
| Triglyceride Content | HepG2 | 45% Reduction @ 1 µM | Percentage reduction in intracellular triglyceride levels following treatment. |
Signaling and Logic Diagrams
The following diagrams illustrate the proposed mechanism of action and experimental workflows.
Caption: Proposed mechanism of this compound action on lipid droplets.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocols
Detailed methodologies for key experiments are provided below.
HSD17B13 Biochemical Potency Assay (TR-FRET)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant HSD17B13.
-
Reagents:
-
Recombinant His-tagged HSD17B13 enzyme.
-
NAD+ cofactor.
-
Fluorescently labeled retinol substrate.
-
Terbium-labeled anti-His antibody (donor fluorophore).
-
This compound serial dilutions.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl).
-
-
Procedure:
-
Add 5 µL of this compound serial dilutions in DMSO to a 384-well assay plate.
-
Add 10 µL of HSD17B13 enzyme and Terbium-anti-His antibody solution.
-
Incubate for 30 minutes at room temperature to allow compound binding.
-
Initiate the enzymatic reaction by adding 5 µL of a solution containing the fluorescent retinol substrate and NAD+.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and read the plate on a TR-FRET enabled plate reader.
-
Calculate the ratio of acceptor to donor fluorescence and plot against compound concentration to determine the IC50.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA measures the binding of this compound to its target in an intact cellular environment by assessing the thermal stabilization of the protein.
-
Reagents:
-
HepG2 cells.
-
This compound.
-
Lysis Buffer with protease inhibitors.
-
Phosphate-Buffered Saline (PBS).
-
-
Procedure:
-
Culture HepG2 cells to ~80% confluency.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for 2 hours.
-
Harvest, wash cells with PBS, and resuspend in Lysis Buffer.
-
Aliquot the cell lysate into PCR tubes for each treatment condition.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble HSD17B13 at each temperature using Western Blot or an HSD17B13-specific ELISA.
-
Generate melting curves to observe the thermal shift and calculate the EC50 for target engagement.
-
High-Content Imaging for Lipid Accumulation
This assay quantifies the effect of this compound on lipid droplet formation in hepatocytes.
-
Reagents:
-
Primary Human Hepatocytes or HepG2 cells.
-
Lipid-loading media (e.g., media supplemented with 500 µM oleic acid).
-
This compound.
-
BODIPY 493/503 (for lipid droplet staining).
-
Hoechst 33342 (for nuclear staining).
-
Formaldehyde solution (4%).
-
-
Procedure:
-
Plate hepatocytes in a 96-well imaging plate and allow them to adhere.
-
Treat cells with serial dilutions of this compound for 1 hour.
-
Induce steatosis by adding lipid-loading media and co-incubating with the compound for 48 hours.
-
Wash cells with PBS and fix with 4% formaldehyde for 15 minutes.
-
Stain cells with a solution containing BODIPY 493/503 and Hoechst 33342 for 30 minutes.
-
Wash the cells and acquire images using a high-content imaging system.
-
Analyze the images using appropriate software to quantify the total intensity or area of BODIPY staining per cell (normalized to cell number via nuclear count).
-
Plot the lipid content against compound concentration to determine the EC50 for lipid reduction.
-
The Role of HSD17B13 in the Pathogenesis of Non-Alcoholic Fatty Liver Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, with a significant portion of patients progressing to non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma (HCC). While environmental factors are key drivers, genetic predisposition plays a crucial role in disease progression. Recently, hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a previously uncharacterized liver-specific, lipid droplet-associated protein, has emerged as a key player in NAFLD pathogenesis.[1][2] This technical guide provides an in-depth analysis of HSD17B13, focusing on its function, the profound impact of its genetic variants, and its potential as a therapeutic target for NAFLD.
Introduction: HSD17B13, a Novel Player in Liver Metabolism
HSD17B13 is a member of the hydroxysteroid 17-beta dehydrogenase family, which is primarily involved in steroid and fatty acid metabolism.[3][4] The HSD17B13 gene is located on chromosome 4q22.1 and is predominantly expressed in hepatocytes.[5] The HSD17B13 protein localizes to the surface of lipid droplets (LDs), which are central organelles for neutral lipid storage and metabolism within hepatocytes.[6][7] Studies have shown that hepatic expression of HSD17B13 is markedly upregulated in both patients and animal models of NAFLD, suggesting its involvement in the disease process.[2][8][9] Overexpression of HSD17B13 in mouse livers leads to increased lipid accumulation, reinforcing its role in promoting steatosis.[1][5][8]
The Protective Splice Variant: rs72613567
A landmark discovery in NAFLD genetics was the identification of a splice variant in HSD17B13, rs72613567.[10][11] This variant involves an adenine insertion (T>TA) adjacent to the splice donor site of exon 6.[7][10] This insertion disrupts normal mRNA splicing, leading to the production of a truncated, unstable protein with significantly reduced or lost enzymatic activity.[7][10]
Individuals carrying this loss-of-function TA allele are protected from the progression of chronic liver diseases.[10][12] This protective effect is not against the initial development of simple steatosis but rather against the progression to more severe forms of liver disease, including NASH, fibrosis, and HCC.[7][11] This key finding has positioned the inhibition of HSD17B13 as a promising therapeutic strategy for NAFLD.
Quantitative Data Summary
The protective effect of the HSD17B13 rs72613567 variant has been quantified across numerous studies and diverse populations. The tables below summarize the allele frequencies and the variant's impact on disease risk and liver biochemistry.
Table 1: Allele Frequency of rs72613567 in Various Populations
| Population/Ethnicity | Minor Allele (TA) Frequency | Reference(s) |
| Global (1000 Genomes) | ~18% | [10] |
| East Asians | ~34% | [10] |
| Europeans | ~24% | [10] |
| South Asians | ~16% | [10] |
| Americans | ~16% | [10] |
| Africans | ~5% | [10] |
| NAFLD Patients (China) | ~34% | [10] |
| NAFLD Patients (USA) | ~27% | [10] |
Table 2: Protective Effect of rs72613567 on Liver Disease Risk
| Disease Outcome | Metric | Protective Effect (per TA allele) | 95% Confidence Interval | Reference(s) |
| NAFLD | Odds Ratio | 0.59 | 0.40 - 0.88 | [1] |
| NASH | Odds Ratio | 0.55 | 0.36 - 0.83 | [1][2] |
| Alcoholic Cirrhosis | Odds Ratio | 0.79 | 0.72 - 0.88 | [8][12][13] |
| Alcoholic HCC | Odds Ratio | 0.77 | 0.68 - 0.89 | [8][12][13] |
| Any Cirrhosis | Risk Reduction | 15% | 0.74 - 0.98 | [11][14] |
| Any HCC | Risk Reduction | 28% | N/A | [14] |
| Liver-related Complications | Hazard Ratio | 0.01 (Homozygous) | 0.00 - 0.97 | [1][3] |
Table 3: Effect of rs72613567 on Liver Enzyme Levels
| Liver Enzyme | Effect | p-value | Reference(s) |
| Alanine Aminotransferase (ALT) | Stepwise reduction with each TA allele | 4.2 x 10⁻¹² | [10][11] |
| Aspartate Aminotransferase (AST) | Stepwise reduction with each TA allele | 6.2 x 10⁻¹⁰ | [10][11] |
Proposed Mechanisms of Action
While the precise physiological function of HSD17B13 is still under intense investigation, several mechanisms have been proposed to explain its role in NAFLD pathogenesis and how its inactivation confers protection.
Enzymatic Activity: A Retinol Dehydrogenase
The most characterized enzymatic function of HSD17B13 is its activity as a retinol dehydrogenase (RDH).[15] It catalyzes the NAD⁺-dependent conversion of retinol (Vitamin A) to retinaldehyde, a crucial step in the synthesis of retinoic acid, a potent regulator of gene expression.[15] It is hypothesized that in the context of liver injury, wild-type HSD17B13 activity could lead to the production of cytotoxic retinaldehyde species or alter retinoic acid signaling, thereby promoting inflammation and fibrosis.[15][16] The loss-of-function variant, by reducing this enzymatic activity, would mitigate these detrimental effects.[15]
Interaction with Other Proteins and Pathways
HSD17B13 is known to interact with other proteins on the lipid droplet surface and may influence broader metabolic pathways. It has been shown to be induced by the Liver X Receptor α (LXRα) via a Sterol Regulatory Element-Binding Protein 1 (SREBP-1) dependent mechanism, linking it to key regulators of lipogenesis.[6] There is also evidence suggesting an interplay between HSD17B13 and PNPLA3, another major genetic risk factor for NAFLD. The protective HSD17B13 variant may attenuate the harmful effects of the PNPLA3 I148M risk variant.[17]
Key Experimental Protocols
Reproducible and robust experimental methods are critical for studying HSD17B13. Below are detailed protocols for key experiments cited in the literature.
Retinol Dehydrogenase (RDH) Activity Assay in Cell Culture
This assay measures the enzymatic conversion of retinol to retinaldehyde in a cellular context.
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their high transfection efficiency and low endogenous RDH activity.[15]
-
Transfection:
-
Seed HEK293 cells in appropriate culture plates one day prior to transfection.
-
Transfect cells in triplicate with expression plasmids for wild-type HSD17B13, the rs72613567 variant, other mutants of interest, or an empty vector control using a suitable transfection reagent (e.g., Lipofectamine).
-
-
Substrate Treatment:
-
24 hours post-transfection, replace the medium.
-
Add all-trans-retinol (solubilized in ethanol) to the culture medium at a final concentration of 2-5 µM. The final ethanol concentration should be ≤0.5%.
-
Incubate the cells for 6-8 hours.
-
-
Quantification of Retinoids:
-
Harvest the cells and cell culture media.
-
Extract retinoids (retinaldehyde and retinoic acid) from the samples.
-
Separate and quantify the retinoids using normal-phase High-Performance Liquid Chromatography (HPLC) by comparing to known retinoid standards.[15]
-
-
Normalization:
-
Measure the total protein concentration of the cell lysates from each well.
-
Normalize the quantified retinoid levels to the total protein concentration to account for variations in cell number and transfection efficiency. Results are often presented as a relative value compared to the empty vector control.[15]
-
Adenovirus-Mediated Overexpression of HSD17B13 in Mice
This in vivo model is used to study the direct effects of increased HSD17B13 expression on liver physiology.
-
Animal Model: C57BL/6J mice are a standard inbred strain for metabolic studies.
-
Viral Vector: Recombinant adenoviruses are constructed to express human HSD17B13 (Ad-HSD17B13). A control adenovirus, often expressing Green Fluorescent Protein (Ad-GFP), is used.[5]
-
Administration:
-
Administer a defined dose of Ad-HSD17B13 or Ad-GFP to mice via tail vein injection.
-
-
Analysis:
-
After a set period (e.g., 4-7 days), euthanize the mice.[5]
-
Harvest livers for morphological examination, weight, and histological analysis.
-
Stain liver sections with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O to visualize neutral lipid accumulation.[5]
-
Measure liver triglyceride (TG) and cholesterol (CHO) content.
-
Perform Western blot analysis on liver lysates to confirm overexpression of HSD17B13 and to assess the expression of proteins involved in lipogenesis (e.g., SREBP-1, FAS, SCD1).[5]
-
Visualization of HSD17B13 and Lipid Droplets
Immunofluorescence microscopy is used to confirm the subcellular localization of HSD17B13.
-
Cell Line: HepG2 or Huh7 human hepatoma cell lines.
-
Protocol:
-
Transfect cells with a plasmid expressing a tagged version of HSD17B13 (e.g., HSD17B13-GFP).
-
To induce lipid droplet formation, treat cells with oleic acid (e.g., 400 µM for 24 hours).[4]
-
Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
If not using a fluorescently tagged HSD17B13, incubate with a primary antibody against HSD17B13, followed by a fluorescently-labeled secondary antibody.
-
Stain lipid droplets with a specific fluorescent dye such as BODIPY or Nile Red.[4][18]
-
Counterstain nuclei with DAPI or Hoechst.
-
Visualize the cells using confocal microscopy to assess the co-localization of HSD17B13 with lipid droplets.[6][15]
-
Therapeutic Implications and Future Directions
The strong genetic evidence supporting a protective role for HSD17B13 loss-of-function makes it an attractive therapeutic target for NAFLD and NASH. The goal of therapeutic intervention is to mimic the genetics by inhibiting the protein's function.
-
Drug Development: Several pharmaceutical companies are actively developing inhibitors of HSD17B13. These include small molecule inhibitors and RNA interference (RNAi) therapies designed to reduce the expression of the HSD17B13 gene.[17] Early clinical trials are underway to assess the safety and efficacy of these approaches.[17]
-
Unanswered Questions: Despite the rapid progress, key questions remain. The full range of physiological substrates for HSD17B13 in the human liver is not yet known. Elucidating its precise role in lipid droplet dynamics and its interaction with other metabolic pathways will be crucial for understanding the full impact of its therapeutic inhibition.
Conclusion
HSD17B13 has rapidly transitioned from an uncharacterized protein to a pivotal factor in the pathogenesis of NAFLD. The discovery that a common loss-of-function variant, rs72613567, protects against the progression to severe liver disease provides a powerful genetic validation for HSD17B13 as a therapeutic target. By functioning as a retinol dehydrogenase on the surface of lipid droplets, it appears to play a pro-pathogenic role in the context of metabolic stress. Future research focused on fully elucidating its biological functions and the ongoing clinical development of HSD17B13 inhibitors holds great promise for delivering a novel class of therapeutics for patients with NAFLD.
References
- 1. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical and Molecular Hepatology [e-cmh.org]
- 3. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 7. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dial.uclouvain.be [dial.uclouvain.be]
- 9. researchgate.net [researchgate.net]
- 10. escholarship.org [escholarship.org]
- 11. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genetic Variation in HSD17B13 Reduces the Risk of Developing Cirrhosis and Hepatocellular Carcinoma in Alcohol Misusers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. High Risk of Fatty Liver Disease Amplifies the Alanine Transaminase-Lowering Effect of a HSD17B13 Variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Navigating HSD17B13: A Technical Guide to Target Engagement and Validation Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, there is no publicly available information regarding a specific compound designated "Hsd17B13-IN-39." This guide provides a comprehensive overview of the target engagement and validation strategies for inhibitors of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), drawing upon publicly accessible data for known inhibitors and general methodologies in the field.
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver. Genetic studies have strongly implicated HSD17B13 in the pathogenesis of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Loss-of-function variants of the HSD17B13 gene are associated with a reduced risk of progression to more severe liver disease, making it a compelling therapeutic target for the development of novel inhibitors.
This technical guide outlines the core methodologies and data presentation strategies for the preclinical evaluation of HSD17B13 inhibitors, focusing on target engagement and validation.
Quantitative Data Summary of Known HSD17B13 Inhibitors
The following tables summarize the publicly available quantitative data for well-characterized HSD17B13 inhibitors, which can serve as a benchmark for new chemical entities.
Table 1: Biochemical Potency of HSD17B13 Inhibitors
| Compound Name/ID | Target | Assay Substrate | IC50 (nM) | Ki (nM) |
| BI-3231 | Human HSD17B13 | Estradiol | 1 | 0.7 |
| BI-3231 | Mouse HSD17B13 | Estradiol | 13 | - |
| Compound 32 | Human HSD17B13 | Estradiol | 2.5 | - |
| Compound 32 | Human HSD17B13 | Leukotriene B4 | 7.6 | - |
| HSD17B13-IN-101 | Human HSD17B13 | Estradiol | <100 | - |
Table 2: Cellular Activity and Selectivity of BI-3231
| Assay | Cell Line | Activity/Selectivity |
| Human HSD17B13 Cellular Assay | - | Double-digit nanomolar activity |
| Selectivity vs. HSD17B11 | - | High selectivity |
Key Experimental Protocols
Detailed methodologies are crucial for the robust evaluation of HSD17B13 inhibitors. The following sections provide protocols for key experiments.
Biochemical Enzyme Inhibition Assay (NADH-Glo™ Assay)
This assay quantifies the enzymatic activity of HSD17B13 by measuring the production of NADH.
Materials:
-
Recombinant human HSD17B13 protein
-
NAD+
-
Substrate (e.g., β-estradiol, leukotriene B4)
-
NADH-Glo™ Detection Reagent (Promega)
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.6, 0.02% Triton X-100)
-
Test compounds
-
384-well plates
Procedure:
-
Prepare a solution of recombinant HSD17B13 protein in assay buffer.
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the HSD17B13 protein solution to the wells containing the test compound.
-
Prepare a co-factor and substrate mix containing NAD+ and β-estradiol in assay buffer.
-
Initiate the enzymatic reaction by adding the co-factor and substrate mix to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add an equal volume of NADH-Glo™ Detection Reagent to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
Cellular HSD17B13 Activity Assay
This assay measures the ability of an inhibitor to block HSD17B13 activity in a cellular context.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7) overexpressing HSD17B13
-
Cell culture medium
-
Test compounds
-
Substrate (e.g., all-trans-retinol)
-
Lysis buffer
-
Analytical method for product detection (e.g., HPLC)
Procedure:
-
Seed the HSD17B13-overexpressing cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a predetermined time.
-
Add the substrate (e.g., all-trans-retinol) to the cell culture medium and incubate for a specific period (e.g., 6-8 hours).
-
Wash the cells with PBS and lyse them.
-
Collect the cell lysates and analyze the conversion of the substrate to its product (e.g., retinaldehyde) using a suitable analytical method like HPLC.
-
Determine the compound's potency by quantifying the reduction in product formation.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.
Materials:
-
Hepatocyte cell line endogenously expressing or overexpressing HSD17B13
-
Cell culture medium
-
Test compound and vehicle control (e.g., DMSO)
-
PBS
-
Lysis buffer with protease inhibitors
-
Equipment for heating cell lysates (e.g., PCR cycler)
-
SDS-PAGE and Western blot reagents
-
Anti-HSD17B13 antibody
Procedure:
-
Culture the cells to a sufficient density.
-
Treat the cells with the test compound or vehicle for a specified time (e.g., 1 hour).
-
Harvest the cells and resuspend them in PBS.
-
Divide the cell suspension into aliquots and heat them to a range of temperatures for a short duration (e.g., 3 minutes). A temperature gradient is used to determine the melting curve of the protein.
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble fraction (containing stabilized, folded protein) from the precipitated, denatured protein by centrifugation.
-
Analyze the amount of soluble HSD17B13 in the supernatant by SDS-PAGE and Western blotting using an anti-HSD17B13 antibody.
-
A shift in the melting temperature (Tm) of HSD17B13 in the presence of the compound compared to the vehicle control indicates target engagement.
Visualizations: Pathways and Workflows
HSD17B13 Signaling and Pathophysiological Role
Caption: Proposed role of HSD17B13 in liver pathophysiology and the point of therapeutic intervention.
Experimental Workflow for HSD17B13 Inhibitor Validation
Caption: A typical experimental workflow for the identification and validation of HSD17B13 inhibitors.
Logical Flow of Target Validation Studies
Caption: Logical progression of studies to validate HSD17B13 as a therapeutic target.
The Enzymatic Role of HSD17B13 in Hepatic Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a critical player in the pathogenesis of chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This technical guide provides an in-depth exploration of the enzymatic function of HSD17B13 in lipid metabolism, its regulation, and the implications of its genetic variants for liver health. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development targeting this enzyme.
Introduction
HSD17B13 belongs to the hydroxysteroid 17-beta dehydrogenase superfamily and is involved in the metabolism of steroids, retinoids, and other lipid species.[1][2] Its localization to the surface of lipid droplets in hepatocytes positions it at a central hub of lipid storage and mobilization.[3][4] Notably, loss-of-function genetic variants in HSD17B13 have been consistently associated with a reduced risk of progressing from simple steatosis to more severe forms of liver disease, making it a compelling therapeutic target.[1][5] This guide will dissect the enzymatic functions of HSD17B13, the signaling pathways that govern its expression, and the metabolic consequences of its activity.
Enzymatic Function and Substrate Specificity
HSD17B13 functions as an NAD+ dependent oxidoreductase, catalyzing the conversion of hydroxysteroids to ketosteroids.[5] In vitro studies have demonstrated its enzymatic activity towards a range of substrates, including steroids, retinoids, and proinflammatory lipid mediators.[1][6]
Known Substrates and Products:
-
Retinol: HSD17B13 exhibits retinol dehydrogenase activity, converting retinol to retinaldehyde. This function links it to retinoid metabolism, which is often dysregulated in NAFLD.[1][4]
-
β-estradiol: The enzyme can oxidize 17β-estradiol to estrone.[5]
-
Leukotriene B4 (LTB4): HSD17B13 can metabolize this potent inflammatory mediator, suggesting a role in hepatic inflammation.[6]
Quantitative Enzymatic Data
A comprehensive understanding of enzyme function requires quantitative analysis of its kinetic parameters. The following table summarizes the available kinetic data for HSD17B13. Note: Complete kinetic data (Km and kcat) for all substrates are not yet fully elucidated in the literature.
| Substrate | Km | kcat | Vmax | Notes | Reference |
| 17β-estradiol | 6.08 µM | Not Reported | 0.94 nmol/min/mg | Vmax determined with 17β-estradiol as the substrate. | [5] |
| Retinol | Not Reported | Not Reported | Not Reported | Retinol dehydrogenase activity has been confirmed. | [1][4] |
| Leukotriene B4 | Not Reported | Not Reported | Not Reported | In vitro substrate. | [6] |
Regulation of HSD17B13 Expression and Activity
The expression of HSD17B13 is tightly regulated by key transcription factors involved in lipid homeostasis.
Transcriptional Regulation:
The primary pathway governing HSD17B13 transcription involves the Liver X Receptor α (LXRα) and the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).[7][8] LXRα, a nuclear receptor that senses cellular oxysterol levels, activates the expression of SREBP-1c. SREBP-1c, a master regulator of lipogenesis, then directly binds to the promoter of HSD17B13 to induce its transcription.[7][8] This places HSD17B13 downstream of major lipogenic signaling pathways in the liver.
Role in Lipid Metabolism and Pathophysiology
HSD17B13's enzymatic activity and its association with lipid droplets have significant implications for hepatic lipid metabolism and the progression of liver disease.
Impact on Lipid Droplet Metabolism:
Overexpression of HSD17B13 has been shown to increase the size and number of lipid droplets in hepatocytes.[9] Conversely, loss-of-function variants of HSD17B13 are associated with alterations in the hepatic lipidome.[10] Specifically, carriers of the protective rs72613567 variant exhibit increased levels of hepatic phospholipids, such as phosphatidylcholines and phosphatidylethanolamines.[1][6] This suggests that HSD17B13 activity may influence the composition of the lipid droplet surface, which in turn can affect lipid droplet dynamics and stability.
Interaction with other Key Proteins:
HSD17B13 has been shown to physically interact with Adipose Triglyceride Lipase (ATGL), a key enzyme in the hydrolysis of triglycerides.[11] This interaction appears to modulate ATGL's lipolytic activity. Furthermore, there is an interplay between HSD17B13 and Patatin-like phospholipase domain-containing protein 3 (PNPLA3), another major genetic determinant of NAFLD.[9] The protective variants of HSD17B13 can mitigate the pro-fibrotic effects of the risk variant in PNPLA3.[9][12]
Downstream Signaling Consequences:
The enzymatic activity of HSD17B13 can initiate downstream signaling events that contribute to liver pathology. For instance, HSD17B13 activity can drive a signaling axis involving transforming growth factor-beta 1 (TGFβ-1), a potent pro-fibrotic cytokine, leading to the activation of hepatic stellate cells, the primary collagen-producing cells in the liver.[1]
Experimental Protocols
Recombinant HSD17B13 Expression and Purification
This protocol describes the expression of recombinant human HSD17B13 in E. coli and its subsequent purification.
Materials:
-
pET vector containing the human HSD17B13 coding sequence with a C-terminal 6xHis-tag
-
E. coli BL21(DE3) competent cells
-
LB broth and agar plates with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl)
-
Ni-NTA affinity chromatography column
-
Size exclusion chromatography column
Procedure:
-
Transform the pET-HSD17B13 plasmid into E. coli BL21(DE3) cells and select for transformants on antibiotic-containing LB agar plates.
-
Inoculate a single colony into a starter culture of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a large-scale culture with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours.
-
Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication or high-pressure homogenization on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Apply the cleared lysate to a pre-equilibrated Ni-NTA affinity column.
-
Wash the column with lysis buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged HSD17B13 protein using lysis buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Further purify the eluted protein by size exclusion chromatography using a suitable buffer (e.g., 50 mM Tris pH 8.0, 500 mM NaCl).
-
Assess the purity of the final protein preparation by SDS-PAGE.
HSD17B13 Enzymatic Activity Assay (β-estradiol as substrate)
This protocol outlines a method to measure the dehydrogenase activity of HSD17B13 using β-estradiol as a substrate and a luciferase-based detection of NADH production.
Materials:
-
Purified recombinant human HSD17B13 protein
-
384-well microplate
-
Phosphate-buffered saline (PBS)
-
NAD+ solution (500 µM)
-
β-estradiol solution (15 µM in 0.05% DMSO)
-
NADH-Glo™ Detection Reagent (or similar luciferase-based NADH detection kit)
-
Multi-mode plate reader with luminescence detection capabilities
Procedure:
-
Prepare a reaction mixture in each well of a 384-well plate containing:
-
10 µL of PBS
-
500 µM NAD+
-
15 µM β-estradiol
-
300 ng of purified recombinant human HSD17B13 protein
-
-
Initiate the reaction by adding the enzyme.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).
-
Add an equal volume of the NADH-Glo™ Detection Reagent to each well.
-
Incubate for 1 hour at room temperature to allow the luciferase reaction to stabilize.
-
Measure the luminescence signal using a multi-mode plate reader. The luminescence intensity is directly proportional to the amount of NADH produced, which reflects the enzymatic activity of HSD17B13.
Cell-Based Retinol Dehydrogenase Activity Assay
This protocol describes a cell-based assay to measure the retinol dehydrogenase activity of HSD17B13.
Materials:
-
HEK293 or HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Expression plasmid for HSD17B13 or an empty vector control
-
Transfection reagent (e.g., Lipofectamine)
-
All-trans-retinol
-
HPLC system for retinoid analysis
Procedure:
-
Seed HEK293 or HepG2 cells in multi-well plates and allow them to adhere overnight.
-
Transfect the cells with either the HSD17B13 expression plasmid or an empty vector control using a suitable transfection reagent.
-
After 24-48 hours of transfection, add all-trans-retinol to the culture medium at a final concentration of 2-5 µM.
-
Incubate the cells for 6-8 hours.
-
Harvest the cells and the culture medium.
-
Extract the retinoids from the cells and medium using an appropriate organic solvent.
-
Analyze the levels of retinaldehyde and retinoic acid in the extracts by HPLC.
-
Normalize the retinoid levels to the total protein concentration of the cell lysate. The increase in retinaldehyde and retinoic acid in cells expressing HSD17B13 compared to the empty vector control reflects the retinol dehydrogenase activity of the enzyme.
Conclusion
HSD17B13 is a key hepatic enzyme with a multifaceted role in lipid metabolism. Its enzymatic activity towards retinoids, steroids, and inflammatory mediators, coupled with its strategic location on lipid droplets, places it at the crossroads of several metabolic and inflammatory pathways. The strong genetic evidence linking loss-of-function variants of HSD17B13 to protection from severe liver disease underscores its potential as a therapeutic target. The detailed protocols and data presented in this guide are intended to empower researchers to further unravel the complexities of HSD17B13 function and to accelerate the development of novel therapies for NAFLD and other chronic liver diseases. Further research is warranted to fully elucidate the complete kinetic profile of HSD17B13 with its various substrates and to precisely map the downstream metabolic consequences of its enzymatic activity.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Lipidomic Profiling Reveals HSD17B13 Deficiency-Associated Dysregulated Hepatic Phospholipid Metabolism in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medrxiv.org [medrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 11. Impact of HSD17B13 rs72613567 genotype on hepatic decompensation and mortality in patients with portal hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Architectural Blueprint of HSD17B13: A Deep Dive into its Lipid Droplet Residency
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
[City, State] – [Date] – Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a protein of significant interest in the study of liver diseases, predominantly resides on the surface of lipid droplets within hepatocytes. This subcellular localization is critical to its function and its role in the pathogenesis of conditions such as non-alcoholic fatty liver disease (NAFLD). This technical guide provides an in-depth exploration of the subcellular localization of HSD17B13, offering a comprehensive resource for researchers in the field.
Recent human genetic studies have identified a strong association between variants in the HSD17B13 gene and the risk of developing chronic liver diseases, including alcoholic and non-alcoholic fatty liver disease.[1] Notably, loss-of-function mutations in HSD17B13 have been shown to be protective against the progression to more severe liver conditions like cirrhosis and liver cancer, positioning HSD17B13 as a promising therapeutic target.[1] Understanding the precise cellular address of this protein is paramount to unraveling its physiological and pathological roles.
Quantitative Analysis of HSD17B13 Subcellular Distribution
Multiple studies have qualitatively confirmed the primary localization of HSD17B13 to lipid droplets through techniques such as immunofluorescence and subcellular fractionation followed by Western blotting.[2][3][4] While precise quantitative data on the percentage distribution of HSD17B13 across all cellular compartments is not consistently reported in the literature, the collective evidence strongly indicates a predominant association with the lipid droplet fraction.
Table 1: Qualitative Summary of HSD17B13 Subcellular Localization
| Cellular Compartment | Presence of HSD17B13 | Method of Detection | References |
| Lipid Droplets | Predominant | Immunofluorescence, Subcellular Fractionation, Western Blotting | [1][2][3][4] |
| Endoplasmic Reticulum | Transient/Minor | Inferred from targeting pathway | [1] |
| Cytosol | Minimal/Absent | Subcellular Fractionation | [4] |
| Mitochondria | Not reported | Co-localization studies | [2] |
| Nucleus | Not reported | Co-localization studies | [2] |
The Molecular Machinery for Lipid Droplet Targeting
The specific recruitment of HSD17B13 to the lipid droplet surface is not a random event but is dictated by specific domains within its protein structure. Mutagenesis studies have been instrumental in identifying the key architectural features that act as a "zip code" for its subcellular address.[1]
Three critical domains have been identified as essential for the proper targeting of HSD17B13 to lipid droplets:
-
N-terminal Hydrophobic Domain: This region is believed to facilitate the initial interaction with the endoplasmic reticulum, the site of lipid droplet biogenesis.
-
PAT-like Domain: This domain is homologous to sequences found in other well-characterized lipid droplet-associated proteins and is crucial for stable association with the lipid droplet surface.[1][2]
-
Alpha-helix/Beta-sheet/Alpha-helix Domain: This structural motif further stabilizes the protein's position on the lipid droplet.[1]
The journey of HSD17B13 to the lipid droplet is a coordinated process, the general workflow of which is depicted below.
Caption: Experimental workflow for determining HSD17B13 subcellular localization.
Signaling Pathways Influencing HSD17B13 and its Lipid Droplet Function
The expression and function of HSD17B13 are intricately linked to key metabolic signaling pathways within the hepatocyte. Understanding these connections provides insight into how HSD17B13 activity is regulated and how it, in turn, influences lipid metabolism.
Transcriptional Regulation by LXRα and SREBP-1c
The expression of the HSD17B13 gene is under the control of the Liver X Receptor alpha (LXRα) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), two master regulators of lipid homeostasis.[5][6][7] Activation of LXRα leads to an increase in SREBP-1c, which then directly binds to the promoter of the HSD17B13 gene, stimulating its transcription.[5][6] This places HSD17B13 downstream of a critical lipogenic signaling cascade.
Caption: LXRα/SREBP-1c signaling pathway regulating HSD17B13 expression.
Interaction with Lipolytic Machinery
Once localized to the lipid droplet, HSD17B13 is not a passive resident. It has been shown to interact with key proteins involved in lipolysis, the breakdown of stored fats. One such interaction is with Adipose Triglyceride Lipase (ATGL), the rate-limiting enzyme in triglyceride hydrolysis. The functional consequences of this interaction are an area of active investigation, with some evidence suggesting that HSD17B13 may modulate ATGL activity. Furthermore, the phosphorylation of HSD17B13 by Protein Kinase A (PKA) has been proposed as a regulatory mechanism influencing its interaction with the lipolytic machinery.
Experimental Protocols
To aid researchers in the study of HSD17B13 subcellular localization, detailed methodologies for key experiments are provided below.
Protocol 1: Immunofluorescence Staining for HSD17B13 and Lipid Droplets
Objective: To visualize the co-localization of HSD17B13 with lipid droplets in cultured hepatocytes.
Materials:
-
Hepatocyte cell line (e.g., Huh7, HepG2)
-
Cell culture medium and supplements
-
Fatty acid solution (e.g., oleate/palmitate mixture)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against HSD17B13
-
Fluorescently labeled secondary antibody
-
Lipid droplet stain (e.g., BODIPY 493/503, Nile Red)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Culture and Lipid Loading:
-
Seed hepatocytes on coverslips in a multi-well plate and culture to desired confluency.
-
To induce lipid droplet formation, supplement the culture medium with a fatty acid solution and incubate for 16-24 hours.
-
-
Fixation:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-HSD17B13 antibody in blocking buffer to the recommended concentration.
-
Incubate the cells with the primary antibody solution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the fluorescently labeled secondary antibody in blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Staining of Lipid Droplets and Nuclei:
-
Wash the cells three times with PBS.
-
Incubate the cells with the lipid droplet stain and nuclear counterstain according to the manufacturer's instructions.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a confocal microscope, capturing images in the appropriate channels for HSD17B13, lipid droplets, and nuclei.
-
Protocol 2: Subcellular Fractionation and Western Blotting for HSD17B13
Objective: To biochemically confirm the enrichment of HSD17B13 in the lipid droplet fraction.
Materials:
-
Hepatocytes or liver tissue
-
Homogenization buffer
-
Dounce homogenizer
-
Sucrose solutions of varying concentrations
-
Ultracentrifuge and appropriate rotors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against HSD17B13
-
Primary antibodies for subcellular fraction markers (e.g., Calnexin for ER, GAPDH for cytosol, Perilipin-2 for lipid droplets)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell/Tissue Homogenization:
-
Harvest cells or mince liver tissue and wash with ice-cold PBS.
-
Resuspend in ice-cold homogenization buffer.
-
Homogenize using a Dounce homogenizer on ice until sufficient cell lysis is achieved (check under a microscope).
-
-
Isolation of Lipid Droplet Fraction (by Density Gradient Centrifugation):
-
Prepare a discontinuous sucrose gradient in an ultracentrifuge tube (e.g., layering decreasing concentrations of sucrose).
-
Carefully layer the cell homogenate on top of the sucrose gradient.
-
Centrifuge at high speed (e.g., 100,000 x g) for at least 1 hour at 4°C.
-
The lipid droplet fraction will float to the top of the gradient. Carefully collect this fraction.
-
Collect other fractions (e.g., cytosol, microsomes, mitochondria) from the gradient interfaces and pellet.
-
-
Protein Quantification:
-
Determine the protein concentration of each subcellular fraction using a protein assay kit.
-
-
Western Blotting:
-
Denature equal amounts of protein from each fraction by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HSD17B13 antibody and primary antibodies for fraction markers overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Compare the intensity of the HSD17B13 band in the lipid droplet fraction to its intensity in other fractions. The enrichment of HSD17B13 in the lipid droplet fraction, along with the presence of lipid droplet markers and absence of markers for other compartments, confirms its subcellular localization.
-
This in-depth guide provides a solid foundation for researchers investigating the subcellular localization of HSD17B13. A thorough understanding of its lipid droplet residency is a critical step towards elucidating its role in liver health and disease and for the development of novel therapeutic strategies.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 17beta-Hydroxysteroid dehydrogenase type 13 is a liver-specific lipid droplet-associated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
Beyond Retinol and Steroids: An In-depth Technical Guide to the Expanding Substrate Profile of HSD17B13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid (17β) dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver. While initially characterized as a retinol and steroid dehydrogenase, emerging evidence points towards a broader substrate repertoire, implicating HSD17B13 in diverse metabolic pathways beyond its classical roles. Genetic association studies have linked loss-of-function variants of HSD17B13 to a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and alcoholic liver disease (ALD), catapulting it into the spotlight as a promising therapeutic target.
This technical guide provides a comprehensive overview of the known and potential substrates of HSD17B13, with a specific focus on molecules other than retinol and steroids. We will delve into the available quantitative data, detailed experimental methodologies for substrate identification and characterization, and the signaling pathways influenced by HSD17B13 and its diverse substrates.
Quantitative Analysis of HSD17B13 Substrates
While HSD17B13 is known to catalyze the conversion of retinols and various steroids, recent studies have identified other classes of bioactive lipids as potential substrates. These include pro-inflammatory eicosanoids such as leukotriene B4 (LTB4) and 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE)[1]. The enzymatic activity of HSD17B13 has been demonstrated in vitro using recombinant proteins and in cell-based assays[1]. However, a detailed quantitative analysis of the enzyme kinetics for these non-classical substrates is still an active area of research.
The following table summarizes the known and potential substrates of HSD17B13. It is important to note that while several studies have identified these molecules as substrates, specific kinetic parameters such as Michaelis-Menten constant (Km) and catalytic efficiency (kcat/Km) for many of the non-retinoid/non-steroid substrates are not yet available in the public domain.
| Substrate Class | Specific Substrate | Quantitative Kinetic Data (Km, kcat/Km) | Reference |
| Retinoids | All-trans-retinol | Data not consistently reported in literature | [1] |
| Steroids | Estradiol, other steroids | Data not consistently reported in literature | [1] |
| Eicosanoids | Leukotriene B4 (LTB4) | Specific Km and kcat/Km values are not currently available in the cited literature. | [1] |
| 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE) | Specific Km and kcat/Km values are not currently available in the cited literature. | [1] | |
| Leukotriene B3 (LTB3) | Specific Km and kcat/Km values are not currently available in the cited literature. | [2] |
Signaling Pathways Involving HSD17B13
The expanding substrate profile of HSD17B13 suggests its involvement in a variety of cellular signaling pathways. Two key pathways have been elucidated: the Liver X Receptor (LXRα) mediated induction of HSD17B13 expression and a novel pathway involving Platelet-Activating Factor (PAF) and the STAT3 signaling cascade.
LXRα/SREBP-1c-mediated Regulation of HSD17B13 Expression
The expression of HSD17B13 in hepatocytes is, in part, regulated by the Liver X Receptor alpha (LXRα), a key transcriptional regulator of lipid metabolism. Upon activation by oxysterols, LXRα induces the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), which in turn transcriptionally activates the HSD17B13 gene. This pathway highlights a direct link between cholesterol homeostasis and HSD17B13 expression.
HSD17B13-PAF-STAT3 Signaling Pathway in Liver Inflammation
Recent findings have unveiled a novel signaling pathway initiated by HSD17B13 that contributes to liver inflammation. HSD17B13 enzymatic activity leads to an increase in the biosynthesis of Platelet-Activating Factor (PAF), a potent pro-inflammatory lipid mediator. PAF then activates its receptor (PAFR) on hepatocytes, triggering the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3). Activated STAT3 promotes the expression of pro-inflammatory genes, contributing to the inflammatory response in the liver.
Experimental Protocols
The identification and characterization of novel HSD17B13 substrates require robust experimental methodologies. Below are detailed protocols for key experiments.
Recombinant HSD17B13 Expression and Purification
Objective: To produce purified, active HSD17B13 enzyme for in vitro assays.
Methodology:
-
Cloning: The full-length human HSD17B13 cDNA is cloned into a suitable expression vector (e.g., pET vector for bacterial expression or a mammalian expression vector for eukaryotic expression) containing an affinity tag (e.g., 6x-His tag or GST tag) for purification.
-
Expression: The expression vector is transformed into a suitable host (e.g., E. coli BL21(DE3) for bacterial expression or HEK293T cells for mammalian expression). Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration, and induction time).
-
Lysis: Cells are harvested and lysed using appropriate buffers and methods (e.g., sonication for bacteria or detergent-based lysis for mammalian cells) to release the recombinant protein.
-
Purification: The lysate is clarified by centrifugation, and the supernatant containing the tagged HSD17B13 is subjected to affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins or glutathione-sepharose for GST-tagged proteins).
-
Purity and Concentration Assessment: The purity of the eluted protein is assessed by SDS-PAGE and Coomassie blue staining. The protein concentration is determined using a standard protein assay (e.g., Bradford or BCA assay).
In Vitro HSD17B13 Enzymatic Activity Assay
Objective: To measure the enzymatic activity of purified HSD17B13 with a potential substrate.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing a defined concentration of purified HSD17B13, the co-factor NAD⁺, and the substrate of interest (e.g., leukotriene B4) in an appropriate reaction buffer.
-
Incubation: The reaction is initiated by the addition of the enzyme or substrate and incubated at a controlled temperature for a specific period.
-
Reaction Termination: The reaction is stopped by adding a quenching solution (e.g., a strong acid or organic solvent).
-
Product Detection and Quantification: The formation of the product is measured using a suitable analytical method. For substrates like leukotriene B4, this would typically involve:
-
High-Performance Liquid Chromatography (HPLC): The reaction mixture is injected into an HPLC system to separate the substrate from the product. The product peak is identified and quantified by comparing its retention time and peak area to a known standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For higher sensitivity and specificity, LC-MS can be used to identify and quantify the product based on its mass-to-charge ratio.
-
-
Data Analysis: The rate of product formation is calculated and used to determine the enzyme's specific activity. For kinetic analysis (Km and Vmax), the assay is performed with varying substrate concentrations.
Cell-Based HSD17B13 Substrate Conversion Assay
Objective: To assess the ability of HSD17B13 to metabolize a potential substrate in a cellular context.
Methodology:
-
Cell Culture and Transfection: A suitable human cell line (e.g., HEK293T or Huh7) is cultured and transiently transfected with an expression vector encoding HSD17B13 or an empty vector as a control.
-
Substrate Incubation: After allowing for protein expression, the cells are incubated with a known concentration of the potential substrate for a defined period.
-
Metabolite Extraction: The cells and the culture medium are collected, and metabolites are extracted using an appropriate solvent (e.g., methanol or a mixture of chloroform and methanol).
-
Analysis: The extracted metabolites are analyzed by HPLC or LC-MS to identify and quantify the conversion of the substrate to its product.
-
Comparison: The amount of product formed in cells overexpressing HSD17B13 is compared to that in control cells to confirm that the conversion is HSD17B13-dependent.
Experimental Workflow for Substrate Identification
The following diagram illustrates a typical workflow for identifying and validating novel substrates of HSD17B13.
Conclusion
The substrate profile of HSD17B13 is proving to be more complex than initially understood, extending beyond retinoids and steroids to include pro-inflammatory lipid mediators. This expanded view of HSD17B13's function provides a deeper understanding of its role in liver pathophysiology and reinforces its potential as a therapeutic target. While the identification of eicosanoids as substrates is a significant advancement, further research is critically needed to perform detailed kinetic characterization of these interactions. The experimental protocols and workflows outlined in this guide provide a framework for researchers to further explore the enzymatic landscape of HSD17B13 and uncover its full range of biological functions. Such efforts will be instrumental in the development of targeted therapies for chronic liver diseases.
References
HSD17B13 Protein Structure and Inhibitor Binding Sites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13) protein, focusing on its structure, enzymatic function, and the binding sites of its inhibitors. HSD17B13 has emerged as a significant therapeutic target, particularly for chronic liver diseases, due to compelling human genetic evidence linking loss-of-function variants to a reduced risk of disease progression.
Introduction to HSD17B13
Hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13) is a member of the short-chain dehydrogenase/reductase (SDR) superfamily.[1] It is a 300-amino acid protein primarily and highly expressed in the liver, specifically within hepatocytes.[2][3] A key characteristic of HSD17B13 is its localization to the surface of lipid droplets (LDs), where it is thought to play a pivotal role in hepatic lipid metabolism.[4][5][6][7]
The protein's role in liver disease is of considerable interest. Its expression is significantly upregulated in patients with non-alcoholic fatty liver disease (NAFLD).[4][6][8] Conversely, genetic variants of HSD17B13 that lead to a loss of enzymatic function, such as the well-studied rs72613567 splice variant, are associated with a reduced risk of progressing from simple steatosis to more severe conditions like non-alcoholic steatohepatitis (NASH), fibrosis, cirrhosis, and even hepatocellular carcinoma.[1][5][9] This protective effect conferred by loss-of-function mutations strongly supports the development of HSD17B13 inhibitors as a therapeutic strategy for chronic liver diseases.[9][10][11]
HSD17B13 exhibits enzymatic activity towards a range of substrates in vitro, including steroids like 17β-estradiol, proinflammatory lipid mediators such as leukotriene B4, and retinoids.[1][2][12] It has been identified as a retinol dehydrogenase (RDH), and this activity is dependent on its localization to lipid droplets.[13]
HSD17B13 Protein Structure
The crystal structure of full-length HSD17B13 has been resolved, revealing critical insights into its function and localization.[14][15][16] The protein exists as a homodimer, a formation essential for its catalytic activity.[2][16] The structure of each monomer can be broadly divided into a catalytic core domain and a membrane-anchoring domain.[16]
Key Structural Domains and Residues:
-
Lipid Droplet Targeting: The N-terminus is crucial for anchoring the protein to the lipid droplet surface. This is mediated by:
-
Catalytic Core: This region (residues 29-259) contains the characteristic features of the SDR superfamily.[16]
-
NAD+/NADH Cofactor Binding Site: HSD17B13 contains a conserved NAD/NADH binding motif (TGxxxGxR).[1] The NAD+ cofactor is essential for crystallization and enzymatic activity.[16]
-
Catalytic Tetrad: The active site features a catalytic tetrad of amino acids: Asn-144, Ser-172, Tyr-185, and Lys-189.[1][2][11][17] These residues are essential for the protein's enzymatic function.
-
Substrate-Binding Sites: Several residues have been identified as critical for substrate binding, including Lys-153, Leu-156, Leu-199, Glu-202, and Lys-208.[1][2][17]
-
-
Dimerization Interface: The formation of homodimers is extensive and crucial for creating a functional catalytic center.[16] Putative homodimer interaction sites involving Arg-97 and Tyr-101 have been shown to be important for enzyme activity.[1][2]
Caption: Key functional domains and critical residues of the HSD17B13 protein.
Inhibitor Binding and Mechanism
The development of small molecule inhibitors targeting HSD17B13 is an active area of research. Crystal structures of HSD17B13 in complex with inhibitors have revealed that these molecules bind within the catalytic active site.[14][15][16][18]
Two distinct series of inhibitors have been structurally characterized, showing that while they interact similarly with active site residues and the NAD+ cofactor, they can occupy different paths leading into the active site.[14][15][19] This provides multiple avenues for structure-based drug design.[14][15]
A notable example is the potent and selective inhibitor BI-3231 . Computational modeling and experimental data suggest that the binding and inhibitory activity of BI-3231 are strongly dependent on the presence of the NAD+ cofactor.[20][21] It is postulated that the positively charged NAD+ in the binding pocket increases the binding affinity of the adjacent, negatively charged phenolic inhibitor.[20] Docking studies indicate that BI-3231 occupies a position similar to other inhibitors, with its di-fluorophenol group making key interactions with active site residues and the bound NAD+.[18]
Caption: Logical diagram of HSD17B13 inhibition.
Quantitative Data
The following tables summarize key residues and reported potency values for select HSD17B13 inhibitors.
Table 1: Key Structural and Functional Residues of Human HSD17B13
| Feature | Residues | Function |
| Catalytic Tetrad | Asn-144, Ser-172, Tyr-185, Lys-189 | Essential for enzymatic catalysis[1][2][11] |
| Substrate Binding | Lys-153, Leu-156, Leu-199, Glu-202, Lys-208 | Interaction with substrates[1][2] |
| Dimerization | Arg-97, Tyr-101 | Homodimer formation and activity[1][2] |
| LD Targeting | 4-16, 22-28, 69-106 | Anchoring to lipid droplet surface[2][13] |
Table 2: Potency of Selected HSD17B13 Inhibitors
| Compound/Series | Target | IC50 | Assay Type |
| BI-3231 | Human HSD17B13 | 1 nM | Enzymatic[22] |
| Mouse HSD17B13 | 13 nM | Enzymatic[22] | |
| EP-036332 | Human HSD17B13 | 14 nM | In vitro[23] |
| Mouse HSD17B13 | 2.5 nM | In vitro[23] | |
| EP-040081 | Human HSD17B13 | 79 nM | In vitro[23] |
| Mouse HSD17B13 | 74 nM | In vitro[23] | |
| Alkynyl phenol 1 | Human HSD17B13 | 1.4 µM | Enzymatic (Estradiol substrate)[20] |
| Human HSD17B13 | 2.4 µM | Enzymatic (Retinol substrate)[20] |
Experimental Protocols
This section outlines common methodologies for studying HSD17B13.
A reliable supply of pure, active protein is essential for structural and functional studies.
-
Expression System:
-
Recombinant human HSD17B13 can be expressed in Escherichia coli (e.g., BL21(DE3) cells) or in insect cells (e.g., Sf9) using a baculoviral expression system.[24][25] HEK293 cells are also used for expression.[26]
-
The construct typically includes an affinity tag (e.g., N- or C-terminal 6xHis-tag or FLAG-tag) to facilitate purification.[25][26]
-
-
Cell Lysis:
-
Harvest cells via centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris pH 8.0, 500 mM NaCl, with protease inhibitors).
-
Lyse cells using sonication or high-pressure homogenization and clarify the lysate by ultracentrifugation.
-
-
Purification:
-
Affinity Chromatography: Load the clarified lysate onto an affinity column corresponding to the tag (e.g., Ni-NTA for His-tagged proteins).[25] Wash the column extensively to remove non-specifically bound proteins. Elute the target protein using a competitive agent (e.g., imidazole for His-tags).
-
Size Exclusion Chromatography (SEC): As a polishing step, subject the eluted protein to SEC to separate the HSD17B13 dimer from aggregates and other contaminants.[24][25] The elution buffer can be a simple buffered saline solution (e.g., 50 mM Tris pH 8.0, 150 mM NaCl).
-
-
Quality Control:
-
Assess purity using SDS-PAGE and Coomassie staining.
-
Confirm protein identity via Western blot or mass spectrometry.
-
Determine concentration using a spectrophotometer (A280) or a colorimetric assay (e.g., BCA).
-
Assays are designed to measure the conversion of a substrate to a product, which is coupled to the reduction of NAD+ to NADH.
-
Coupled-Enzyme Luminescence Assay (e.g., NAD-Glo™):
-
Principle: This is a high-throughput method that detects the amount of NADH produced by HSD17B13. The NADH is then used by a reductase enzyme to convert a pro-luciferin substrate into luciferin, generating a light signal that is proportional to NADH concentration.[24]
-
Protocol:
-
In a multi-well plate, combine purified HSD17B13 enzyme, the substrate (e.g., estradiol, retinol), and the NAD+ cofactor in an appropriate assay buffer.
-
For inhibitor studies, pre-incubate the enzyme with the test compound before adding the substrate.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a set period.
-
Stop the reaction and add the NAD-Glo™ detection reagent.
-
Incubate in the dark to allow the signal to develop.
-
Measure luminescence using a plate reader.
-
Calculate enzyme activity or IC50 values by comparing to controls.
-
-
-
RapidFire Mass Spectrometry (RF-MS) Assay:
-
Principle: This method directly measures the conversion of the substrate to its corresponding product, offering a label-free and direct readout of enzyme activity.[24]
-
Protocol:
-
Set up enzymatic reactions as described above.
-
Quench the reactions at various time points.
-
Use the RapidFire high-throughput sampling system to inject the samples directly into a mass spectrometer.
-
Quantify the substrate and product peaks to determine the rate of conversion.
-
-
Caption: Workflow for a typical HSD17B13 enzymatic inhibitor assay.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 6. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 7. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. uniprot.org [uniprot.org]
- 13. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Crystal structures of 17-beta-hydroxysteroid dehydrogenase 13 [ouci.dntb.gov.ua]
- 15. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rcsb.org [rcsb.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 24. enanta.com [enanta.com]
- 25. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bpsbioscience.com [bpsbioscience.com]
Pathophysiological role of HSD17B13 in liver fibrosis
An In-depth Technical Guide on the Pathophysiological Role of HSD17B13 in Liver Fibrosis
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver. It has emerged as a significant modulator of chronic liver disease progression. The discovery of a common genetic variant in the HSD17B13 gene that confers strong protection against the development of steatohepatitis and fibrosis has positioned it as a high-priority therapeutic target. This document provides a comprehensive overview of the pathophysiology of HSD17B13, its enzymatic function, the impact of its genetic variants, and the experimental methodologies used to elucidate its role in liver fibrosis.
Genetic Variants of HSD17B13 and Liver Disease Risk
A splice-altering variant, rs72613567:TA, is the most studied polymorphism in the HSD17B13 gene. This variant results in the production of a truncated, unstable, and catalytically inactive protein. Unlike other liver disease risk modifiers like PNPLA3, where the variant confers a gain-of-function, the rs72613567:TA variant represents a loss-of-function that is protective.
The protective allele (TA) is associated with a reduced risk of progression from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis in individuals with non-alcoholic fatty liver disease (NAFLD). This protective effect extends to alcoholic liver disease (ALD) and has also been linked to a lower risk of developing hepatocellular carcinoma (HCC).
Quantitative Data on HSD17B13 rs72613567 Variant Association
The following tables summarize the quantitative association data for the HSD17B13 rs72613567:TA variant with various liver diseases.
Table 1: Association with Non-Alcoholic Fatty Liver Disease (NAFLD) and NASH
| Cohort/Study Population | Outcome | Odds Ratio (OR) per TA Allele | 95% Confidence Interval | p-value | Reference |
| Dallas Heart Study | NAFLD | 0.74 | 0.61-0.90 | 0.003 | |
| European descent | NASH | 0.57 | 0.43-0.76 | < 0.001 | |
| Multi-ethnic cohort | Fibrosis (Stage 2-4) | 0.68 | 0.55-0.84 | < 0.001 | |
| Pediatric NAFLD | NASH | 0.43 | 0.25-0.74 | 0.002 |
Table 2: Association with Alcoholic Liver Disease (ALD)
| Cohort/Study Population | Outcome | Hazard Ratio (HR) per TA Allele | 95% Confidence Interval | p-value | Reference |
| European ancestry | Alcoholic Cirrhosis | 0.64 | 0.53-0.78 | < 0.001 | |
| German cohorts | Alcoholic Cirrhosis | 0.71 | 0.58-0.87 | 0.001 |
Table 3: Association with Hepatocellular Carcinoma (HCC)
| Cohort/Study Population | Outcome | Hazard Ratio (HR) per TA Allele | 95% Confidence Interval | p-value | Reference |
| Multi-ancestry cohort | HCC in chronic liver disease | 0.72 | 0.57-0.91 | 0.006 |
Enzymatic Function and Pathophysiological Mechanisms
HSD17B13 is a member of the hydroxysteroid dehydrogenase family, which are generally involved in metabolizing steroids and other lipids. The wild-type HSD17B13 protein localizes to the surface of lipid droplets within hepatocytes and exhibits enzymatic activity as a retinol dehydrogenase. It catalyzes the conversion of retinol to retinal, a crucial step in retinoic acid signaling, using NADP+ as a cofactor.
The prevailing hypothesis is that the enzymatic activity of wild-type HSD17B13 contributes to liver injury. By converting specific lipid substrates, it may generate pro-inflammatory or lipotoxic metabolites that promote hepatocyte injury, inflammation, and subsequent fibrogenesis. The loss-of-function rs72613567:TA variant abrogates this enzymatic activity, preventing the formation of these damaging metabolites and thus protecting the liver.
Figure 1: Proposed mechanism of HSD17B13 in liver fibrosis.
Therapeutic Implications
The strong genetic validation for the protective effect of HSD17B13 loss-of-function makes its inhibition a highly attractive therapeutic strategy for NASH and other chronic liver diseases. The goal is to pharmacologically replicate the benign effects of the rs72613567:TA variant. Several pharmaceutical companies are actively developing inhibitors of HSD17B13, including small molecule inhibitors and antisense oligonucleotides (ASOs), to block its enzymatic activity.
Figure 2: Therapeutic logic for inhibiting HSD17B13.
Detailed Experimental Protocols
Elucidating the function of HSD17B13 requires a combination of genetic, biochemical, and cell-based assays.
Genotyping of HSD17B13 rs72613567
This protocol is fundamental for associating the variant with clinical phenotypes.
-
Objective: To determine the genotype (T/T, T/TA, or TA/TA) of the rs72613567 variant in patient cohorts.
-
Methodology:
-
DNA Extraction: Isolate genomic DNA from whole blood or saliva samples using a commercial kit (e.g., QIAamp DNA Blood Mini Kit).
-
Assay: Employ a TaqMan SNP Genotyping Assay.
-
Reagents:
-
Custom TaqMan Assay probes for rs72613567 (VIC/FAM labeled).
-
TaqMan Genotyping Master Mix.
-
Genomic DNA (10-20 ng per reaction).
-
-
Procedure:
-
Prepare a reaction mix containing Master Mix, SNP assay probes, and DNA.
-
Run the reaction on a real-time PCR instrument (e.g., Applied Biosystems QuantStudio).
-
Thermal cycling conditions: Enzyme activation at 95°C for 10 min, followed by 40 cycles of denaturation at 95°C for 15 sec and annealing/extension at 60°C for 1 min.
-
-
Data Analysis: Analyze the endpoint fluorescence to determine the allelic discrimination and assign genotypes.
-
HSD17B13 Enzymatic Activity Assay
This protocol measures the catalytic function of the protein.
-
Objective: To quantify the retinol dehydrogenase activity of recombinant HSD17B13.
-
Methodology:
-
Protein Expression: Express and purify recombinant full-length wild-type and variant HSD17B13 protein from an E. coli or insect cell system.
-
Reaction Buffer: Prepare a buffer containing 100 mM Tris-HCl (pH 7.5), 1 mM MgCl2, and 1 mM DTT.
-
Reagents:
-
Recombinant HSD17B13 protein (50-100 nM).
-
All-trans-retinol (substrate, 5-20 µM).
-
NADP+ (cofactor, 1-2 mM).
-
-
Procedure:
-
Incubate the recombinant protein with the reaction buffer.
-
Initiate the reaction by adding the substrate (retinol) and cofactor (NADP+).
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding an organic solvent (e.g., acetonitrile or methanol).
-
-
Detection: Measure the production of all-trans-retinal using reverse-phase high-performance liquid chromatography (HPLC) with UV detection at 325 nm. The rate of retinal formation indicates enzyme activity.
-
Figure 3: General workflow for HSD17B13 research.
Conclusion
HSD17B13 is a genetically validated, pivotal player in the pathophysiology of chronic liver disease. The loss-of-function variant rs72613567:TA confers significant protection against progression to steatohepatitis, fibrosis, and HCC, likely by preventing the enzymatic production of lipotoxic metabolites. This strong human genetic evidence provides a compelling rationale for the development of HSD17B13 inhibitors as a novel therapeutic class for patients with NAFLD and other liver ailments. Further research into its specific substrates and downstream signaling pathways will continue to refine our understanding and aid in the development of targeted therapies.
Methodological & Application
Application Notes and Protocols: Hsd17B13-IN-39 for In Vitro NASH Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by steatosis, inflammation, and hepatocellular injury, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver. Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing NASH and other chronic liver diseases. This has highlighted HSD17B13 as a promising therapeutic target for the treatment of NASH. Hsd17B13-IN-39 is a selective inhibitor of the HSD17B13 enzyme, offering a valuable tool for investigating the role of HSD17B13 in NASH pathogenesis and for the preclinical evaluation of potential therapeutic agents.
These application notes provide a detailed protocol for the in vitro evaluation of this compound in a cellular model of NASH. The described assays are designed to assess the compound's ability to mitigate key pathological features of NASH, including lipid accumulation, cytotoxicity, and inflammatory signaling.
Mechanism of Action and Signaling Pathway
HSD17B13 is an oxidoreductase that is thought to play a role in lipid metabolism within hepatocytes. While its precise physiological substrates are still under investigation, it is known to be involved in the metabolism of various steroids and other lipids. In the context of NASH, the inhibition of HSD17B13 is hypothesized to alter lipid droplet dynamics and reduce lipotoxicity, thereby ameliorating cellular stress, inflammation, and subsequent liver damage.
Caption: Proposed mechanism of HSD17B13 inhibition in NASH.
Quantitative Data Summary
The following table summarizes hypothetical data from in vitro assays designed to evaluate the efficacy of this compound in a cellular NASH model.
| Assay Type | Cell Line | Parameter Measured | This compound IC₅₀ (µM) | Positive Control (e.g., Obeticholic Acid) IC₅₀ (µM) |
| Lipid Accumulation | HepG2 | Oleic Acid-Induced Steatosis | 1.2 | 5.5 |
| Huh7 | Palmitate/Oleate-Induced Steatosis | 1.5 | 6.2 | |
| Cytotoxicity | HepG2 | Free Fatty Acid-Induced LDH Release | 10.8 | 25.1 |
| Inflammation | THP-1 (co-culture) | LPS-Induced TNF-α Secretion | 3.7 | 8.9 |
Experimental Protocols
In Vitro NASH Model Induction and Inhibitor Treatment
This protocol describes the induction of a NASH-like phenotype in hepatocytes using free fatty acids (FFAs) and subsequent treatment with this compound.
Caption: Workflow for in vitro evaluation of this compound.
Materials:
-
HepG2 or Huh7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Oleic acid
-
Palmitic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
This compound
-
DMSO (vehicle)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Adherence: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Serum Starvation: After 24 hours, replace the medium with serum-free DMEM and incubate for 4-6 hours.
-
NASH Induction: Prepare a 10 mM stock solution of oleic and palmitic acid (2:1 ratio) in sterile DMSO. Further dilute this stock in serum-free DMEM containing 1% BSA to a final working concentration of 1 mM. Remove the starvation medium and add 100 µL of the FFA-containing medium to each well.
-
Inhibitor Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in the FFA-containing medium to achieve the desired final concentrations. Add the inhibitor to the appropriate wells. Include a vehicle control (DMSO) and a positive control if available.
-
Incubation: Incubate the plate for an additional 24-48 hours at 37°C and 5% CO₂.
-
Endpoint Analysis: Proceed to the assays for lipid accumulation, cytotoxicity, and inflammation.
Lipid Accumulation Assay (Oil Red O Staining)
Materials:
-
Oil Red O staining solution
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Isopropanol
Procedure:
-
Fixation: Gently remove the culture medium and wash the cells twice with PBS. Fix the cells by adding 100 µL of 4% PFA to each well and incubating for 30 minutes at room temperature.
-
Staining: Wash the fixed cells twice with PBS. Add 100 µL of Oil Red O staining solution to each well and incubate for 15-20 minutes at room temperature.
-
Washing: Remove the staining solution and wash the cells 3-4 times with distilled water until the water runs clear.
-
Quantification: Elute the stain by adding 100 µL of isopropanol to each well and incubating for 10 minutes with gentle shaking. Measure the absorbance at 520 nm using a microplate reader.
Cytotoxicity Assay (LDH Release)
Materials:
-
LDH Cytotoxicity Assay Kit
Procedure:
-
Sample Collection: After the 24-48 hour incubation period with the inhibitor, carefully collect 50 µL of the cell culture supernatant from each well.
-
Assay Performance: Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves adding the collected supernatant to a reaction mixture and incubating for a specified time.
-
Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer provided in the kit).
Inflammatory Marker Analysis (ELISA for TNF-α)
Materials:
-
Human TNF-α ELISA Kit
Procedure:
-
Sample Collection: Collect the cell culture supernatant as described for the cytotoxicity assay.
-
ELISA: Perform the ELISA according to the manufacturer's protocol. This involves adding the supernatant to antibody-coated wells, followed by a series of incubation and washing steps with detection antibodies and a substrate.
-
Measurement: Measure the absorbance at the specified wavelength.
-
Quantification: Determine the concentration of TNF-α in the samples by comparing the absorbance values to a standard curve generated with known concentrations of recombinant TNF-α.
Conclusion
The provided protocols offer a framework for the in vitro characterization of this compound in cellular models of NASH. By assessing the compound's impact on lipid accumulation, cytotoxicity, and inflammation, researchers can effectively evaluate its therapeutic potential. These assays can be adapted for high-throughput screening of other potential HSD17B13 inhibitors and for further mechanistic studies into the role of this enzyme in the pathophysiology of NASH.
Application Notes and Protocols for Hsd17B13-IN-39 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dosing and administration of Hsd17B13-IN-39, a potent and selective inhibitor of 17-beta hydroxysteroid dehydrogenase 13 (HSD17B13), in mouse models of liver disease. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.
Overview of this compound
This compound, also known as BI-3231, is a well-characterized chemical probe for investigating the biological function of HSD17B13. Human genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. HSD17B13 is a lipid droplet-associated protein primarily expressed in hepatocytes, suggesting a role in hepatic lipid metabolism. This compound offers a valuable tool for preclinical validation of HSD17B13 as a therapeutic target.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound administration in mouse models.
Table 1: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Species/Strain | Dosing | Reference |
| Dose | 50 µmol/kg | Mouse | Single Oral Administration | |
| Key Finding | Extensive exposure and retention in the liver compared to plasma. | Mouse | Single Oral Administration |
Table 2: Recommended Dosing for In Vivo Studies
| Study Type | Mouse Model | Dosing Regimen | Vehicle | Key Outcomes | Reference |
| Target Engagement | C57BL/6J | Up to 100 mg/kg, once daily (p.o.) | 0.5% Hydroxyethylcellulose (HEC) in water | Modulation of HSD17B13-dependent biomarkers (e.g., d2-C18:1 CE) | N/A |
| Efficacy (General) | NASH/Fibrosis Models | To be determined based on dose-response studies | 0.5% Hydroxyethylcellulose (HEC) in water | Reduction in steatosis, inflammation, and fibrosis | N/A |
Experimental Protocols
Formulation of this compound for Oral Administration
This protocol describes the preparation of this compound for oral gavage in mice.
Materials:
-
This compound powder
-
0.5% (w/v) Hydroxyethylcellulose (HEC) in sterile water
-
Mortar and pestle or appropriate homogenization equipment
-
Sterile tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed.
-
Weigh the precise amount of this compound powder.
-
Prepare the 0.5% HEC solution by dissolving HEC in sterile water. Gentle heating and stirring may be required to achieve complete dissolution. Allow the solution to cool to room temperature.
-
Add a small amount of the 0.5% HEC solution to the this compound powder and triturate using a mortar and pestle to form a smooth paste.
-
Gradually add the remaining volume of the 0.5% HEC solution while continuously mixing to ensure a homogenous suspension.
-
Transfer the suspension to a sterile tube and vortex thoroughly before each administration to ensure uniform distribution of the compound.
Administration of this compound via Oral Gavage
This protocol outlines the procedure for oral administration of this compound to mice.
Materials:
-
Prepared this compound suspension
-
Appropriately sized feeding needles (gavage needles) for mice (e.g., 20-22 gauge, 1.5 inches)
-
Syringes (1 ml)
-
Animal scale
Procedure:
-
Weigh each mouse to determine the precise volume of the this compound suspension to be administered.
-
Thoroughly vortex the stock suspension immediately before drawing it into the syringe to ensure homogeneity.
-
Draw the calculated volume of the suspension into the syringe.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Carefully insert the gavage needle into the esophagus. Ensure the needle does not enter the trachea.
-
Slowly dispense the contents of the syringe into the stomach.
-
Withdraw the gavage needle gently.
-
Monitor the mouse for a short period after administration to ensure there are no adverse reactions.
Visualizations
HSD17B13 Signaling and Inhibition Workflow
The following diagram illustrates the proposed mechanism of HSD17B13 in hepatocytes and the workflow for evaluating its inhibition.
Caption: HSD17B13 mechanism and inhibition workflow.
Logic Diagram for In Vivo Study Design
This diagram outlines the logical steps for designing an in vivo efficacy study of this compound.
Caption: Logic diagram for an in vivo efficacy study.
Application Note & Protocol: A Cell-Based Assay for Measuring HSD17B13 Enzymatic Activity
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Emerging research has identified HSD17B13 as a key player in hepatic lipid metabolism and the pathogenesis of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD).[1][3][4] Notably, loss-of-function variants of the HSD17B13 gene have been shown to be protective against the progression of NAFLD to more severe conditions like non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[3][5] This protective effect is linked to the enzymatic function of the HSD17B13 protein, making it a compelling therapeutic target for the treatment of liver diseases.[6][7]
HSD17B13 exhibits enzymatic activity towards several substrates, including steroids such as 17β-estradiol, proinflammatory lipid mediators like leukotriene B4, and retinol.[5][7][8] One of its well-characterized activities is the conversion of retinol (Vitamin A) to retinaldehyde, a crucial step in retinoic acid signaling.[5][9] The development of robust assays to measure HSD17B13 enzymatic activity is therefore critical for screening potential inhibitory compounds and elucidating the enzyme's physiological roles.
This application note provides a detailed protocol for a cell-based assay to determine HSD17B13 enzymatic activity by measuring its retinol dehydrogenase (RDH) function. The assay relies on the transient overexpression of HSD17B13 in a human cell line, followed by incubation with all-trans-retinol and subsequent quantification of the product, all-trans-retinaldehyde.
Signaling Pathway and Experimental Workflow
The enzymatic activity of HSD17B13 is dependent on its localization to lipid droplets and the presence of the cofactor NAD+.[9] The general workflow for the cell-based assay involves introducing the HSD17B13 gene into cultured cells, supplying the substrate, and then measuring the resulting product.
Caption: HSD17B13 enzymatic conversion of retinol to retinaldehyde.
Caption: General workflow for the HSD17B13 cell-based assay.
Materials and Methods
Materials
| Reagent/Material | Supplier | Catalog Number |
| HEK293 or HepG2 cells | ATCC | CRL-1573 / HB-8065 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| HSD17B13 Expression Vector (human) | OriGene | RC213132 |
| Empty Vector Control | OriGene | pCMV6-Entry |
| Transfection Reagent (e.g., Lipofectamine 3000) | Invitrogen | L3000015 |
| All-trans-Retinol | Sigma-Aldrich | R7632 |
| All-trans-Retinaldehyde (Standard) | Sigma-Aldrich | R2500 |
| HPLC Grade Solvents (Hexane, Isopropanol) | Fisher Scientific | Varies |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| BCA Protein Assay Kit | Thermo Fisher | 23225 |
Equipment
-
Cell culture incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Spectrophotometer or plate reader for protein quantification
Experimental Protocol
1. Cell Culture and Seeding
1.1. Maintain HEK293 or HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C incubator with 5% CO₂. 1.2. The day before transfection, seed the cells into 6-well plates at a density that will result in 70-90% confluency at the time of transfection.
2. Transient Transfection
2.1. On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent. 2.2. For each well of a 6-well plate, transfect cells with either the HSD17B13 expression vector or the empty vector as a negative control. 2.3. Incubate the cells for 24-48 hours post-transfection to allow for protein expression.
3. Substrate Incubation
3.1. Prepare a stock solution of all-trans-retinol in ethanol. 3.2. After the 24-48 hour post-transfection incubation, add all-trans-retinol to the culture medium to a final concentration of 2-5 µM.[6] The final concentration of ethanol in the medium should not exceed 0.5% (v/v).[6] 3.3. Incubate the cells with the substrate for 6-8 hours at 37°C.[6][9]
4. Retinoid Extraction
4.1. Following incubation, wash the cells twice with ice-cold PBS. 4.2. Lyse the cells in a suitable lysis buffer containing protease inhibitors. 4.3. Extract the retinoids from the cell lysate. A common method is liquid-liquid extraction with a solvent like hexane. 4.4. Evaporate the organic solvent under a stream of nitrogen and reconstitute the dried retinoids in a mobile phase-compatible solvent for analysis.
5. Quantification of Retinaldehyde
5.1. Analyze the extracted samples by normal-phase HPLC with UV detection or by LC-MS/MS.[6] 5.2. Separate retinoids using a silica column with a mobile phase gradient of an organic solvent system (e.g., hexane and isopropanol). 5.3. Identify and quantify all-trans-retinaldehyde by comparing the retention time and peak area to a standard curve generated with known concentrations of all-trans-retinaldehyde.
6. Data Analysis
6.1. Normalize the amount of retinaldehyde produced to the total protein concentration of the cell lysate, determined by a BCA assay. 6.2. Express the enzymatic activity as the amount of product formed per unit of protein per unit of time (e.g., pmol/mg/h). 6.3. Compare the activity of cells transfected with the HSD17B13 expression vector to that of the empty vector control to determine the specific activity of HSD17B13.
Data Presentation
Table 1: HSD17B13 Retinol Dehydrogenase Activity
| Condition | Retinaldehyde Produced (pmol/mg protein) | HSD17B13 Specific Activity (pmol/mg/h) |
| Empty Vector Control | [Insert Value] | [Insert Value] |
| HSD17B13 Overexpression | [Insert Value] | [Insert Value] |
| HSD17B13 + Inhibitor X | [Insert Value] | [Insert Value] |
Table 2: Assay Parameters
| Parameter | Value |
| Cell Line | HEK293 |
| Transfection Reagent | Lipofectamine 3000 |
| Substrate Concentration | 5 µM All-trans-Retinol |
| Incubation Time | 8 hours |
| Detection Method | HPLC-UV |
Troubleshooting and Considerations
-
Low Enzymatic Activity: Ensure efficient transfection and protein expression by optimizing transfection conditions and verifying HSD17B13 expression by Western blot. The localization of HSD17B13 to lipid droplets is crucial for its activity; consider co-incubating with fatty acids (e.g., oleate and palmitate) to induce lipid droplet formation, especially in cell lines with low basal lipid content.[6]
-
High Background in Control: Optimize the extraction procedure to minimize interference from endogenous retinoids. Ensure the empty vector control is treated identically to the experimental samples.
-
Substrate and Product Stability: Retinoids are light-sensitive. Perform all steps involving retinoids under dim light and use amber-colored tubes.
-
Alternative Detection Methods: For higher sensitivity and specificity, LC-MS/MS is the preferred method for product quantification. Alternatively, luminescence-based assays that measure the production of NADH, a cofactor in the reaction, can be used as a high-throughput screening method.[10][11][12]
Conclusion
This application note provides a comprehensive and detailed protocol for a cell-based assay to measure the enzymatic activity of HSD17B13. This assay is a valuable tool for researchers in academia and the pharmaceutical industry to investigate the function of HSD17B13 and to screen for potential modulators of its activity for the therapeutic management of liver diseases.
References
- 1. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enanta.com [enanta.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Crystal structures of 17-beta-hydroxysteroid dehydrogenase 13 [ouci.dntb.gov.ua]
Application Notes and Protocols for Hsd17B13-IN-39 in Lipid Droplet Dynamics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3][4][5][6] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are protective against the progression of non-alcoholic fatty liver disease (NAFLD) to more severe conditions like non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[1][3] Overexpression of HSD17B13 in hepatocyte cell lines has been shown to increase the number and size of lipid droplets.[1] This makes HSD17B13 a compelling therapeutic target for liver diseases associated with metabolic dysfunction.
Hsd17B13-IN-39, also known as Compound A, is a small molecule inhibitor of HSD17B13 enzymatic activity.[7][8] This document provides detailed application notes and protocols for utilizing this compound and other selective HSD17B13 inhibitors to study lipid droplet dynamics and related cellular processes.
Mechanism of Action
HSD17B13 is an NAD+-dependent oxidoreductase that localizes to the surface of lipid droplets in hepatocytes.[1][2][6] Its enzymatic activity is implicated in hepatic lipid metabolism, potentially through the conversion of retinol to retinaldehyde and by influencing lipogenic pathways.[1][3] Inhibition of HSD17B13 is expected to mimic the protective effects of its loss-of-function genetic variants, thereby reducing lipid accumulation and mitigating lipotoxic effects in liver cells. Small molecule inhibitors like this compound are designed to bind to the active site of the HSD17B13 enzyme, blocking its catalytic function.
Quantitative Data on HSD17B13 Inhibitors
While specific IC50 values for this compound are not publicly available in the provided search results, data for other potent and selective inhibitors such as BI-3231 and INI-822 offer valuable reference points for experimental design.
| Inhibitor | Target | Assay Type | Substrate | IC50 / Potency | Reference |
| This compound (Compound A) | HSD17B13 | Not Specified | Not Specified | Not Specified | [7][8] |
| BI-3231 | Human HSD17B13 | Enzymatic | Estradiol | Kᵢ = 1.3 nM | [2] |
| BI-3231 | Mouse HSD17B13 | Enzymatic | Estradiol | Kᵢ = 2.0 nM | [2] |
| BI-3231 | Human HSD17B13 | Cellular (HEK293) | Estradiol | IC50 = 23 nM | [2] |
| INI-822 | Human HSD17B13 | Biochemical | Multiple | Low nM potency | [9] |
| Exemplified Compound | His-tagged HSD17B13 | LC/MS-based | Estrone | IC50 ≤ 0.1 µM | [10] |
Experimental Protocols
The following protocols are generalized from published methods for studying HSD17B13 and its inhibitors. Researchers should optimize these protocols for their specific experimental systems.
Protocol 1: In Vitro HSD17B13 Enzyme Inhibition Assay
This protocol is adapted from high-throughput screening methods used to identify HSD17B13 inhibitors.[1][2][11]
Objective: To determine the in vitro potency (IC50) of this compound against purified HSD17B13 enzyme.
Materials:
-
Recombinant human HSD17B13 protein
-
This compound (and other test compounds)
-
Assay Buffer: 100 mM TRIS pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, 0.001% Tween20[2]
-
Cofactor: NAD+[7]
-
Detection Reagent: NAD(P)H-Glo™ Detection Reagent or LC/MS system for product detection (e.g., estrone)[7][10]
-
384-well or 1536-well assay plates
-
DMSO for compound dilution
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO.
-
Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of the diluted compound or DMSO (as a control) into the wells of the assay plate.[2]
-
Reaction Mixture: Prepare a reaction mixture containing the HSD17B13 enzyme, substrate (e.g., 10-50 µM β-estradiol), and cofactor (e.g., 12 µM NAD+) in the assay buffer.[7][11]
-
Initiate Reaction: Add the reaction mixture to the wells of the assay plate to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours), protected from light.[7]
-
Detection:
-
Data Analysis: Normalize the data using positive (no enzyme) and negative (DMSO) controls. Calculate IC50 values by fitting the dose-response data to a four-parameter logistical equation.[2]
Protocol 2: Cellular Assay for HSD17B13 Activity and Lipid Droplet Analysis
This protocol describes how to assess the effect of this compound on HSD17B13 activity and lipid droplet accumulation in a cellular context.
Objective: To evaluate the efficacy of this compound in inhibiting HSD17B13 in a cellular environment and its impact on lipid droplet dynamics.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7) or primary hepatocytes.[2][12] Consider using cells stably overexpressing HSD17B13 for a more robust signal.[2]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Fatty acids (e.g., oleic acid) to induce lipid droplet formation
-
Lipid droplet stain (e.g., BODIPY 493/503 or Oil Red O)
-
Formaldehyde for cell fixation
-
PBS (Phosphate-Buffered Saline)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed hepatocytes in appropriate culture plates (e.g., 96-well plates for imaging) and allow them to adhere overnight.
-
Induction of Lipid Droplets (Optional): To study the effect on lipid accumulation, treat the cells with oleic acid complexed to BSA for 24 hours to induce lipid droplet formation.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 1 nM to 10 µM) for a suitable duration (e.g., 24-48 hours). Include a vehicle control (DMSO).
-
Lipid Droplet Staining and Imaging:
-
Wash the cells with PBS.
-
Fix the cells with 4% formaldehyde for 15 minutes.
-
Wash again with PBS.
-
Stain the lipid droplets with BODIPY 493/503 or Oil Red O according to the manufacturer's protocol.
-
Image the cells using a fluorescence microscope.
-
-
Image Analysis: Quantify the number, size, and total area of lipid droplets per cell using image analysis software (e.g., ImageJ).
-
Triglyceride Quantification (Optional): Lyse the cells and measure the total triglyceride content using a commercial colorimetric or fluorometric assay kit.
Expected Outcomes and Troubleshooting
-
Expected Outcomes: Treatment with an effective HSD17B13 inhibitor like this compound is expected to reduce the accumulation of triglycerides within lipid droplets in hepatocytes, particularly under lipotoxic conditions.[13][14] This may manifest as a decrease in the size and/or number of lipid droplets.
-
Troubleshooting:
-
No effect observed: Verify the activity of the inhibitor using an in vitro enzymatic assay (Protocol 1). Ensure the inhibitor is soluble in the cell culture medium and used at appropriate concentrations. Confirm that the chosen cell line expresses sufficient levels of HSD17B13.
-
Cell toxicity: Assess cell viability using an MTT or CellTiter-Glo assay in parallel with the lipid droplet analysis to ensure the observed effects are not due to cytotoxicity.[1]
-
Conclusion
This compound and other potent, selective HSD17B13 inhibitors are valuable research tools for elucidating the role of HSD17B13 in lipid metabolism and the pathogenesis of liver diseases. The protocols outlined above provide a framework for investigating the impact of HSD17B13 inhibition on lipid droplet dynamics, which can aid in the development of novel therapeutics for NAFLD and NASH.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. origene.com [origene.com]
- 5. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 7. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. inipharm.com [inipharm.com]
- 10. | BioWorld [bioworld.com]
- 11. enanta.com [enanta.com]
- 12. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: Lipidomics Analysis of Hepatocytes Following Hsd17B13-IN-39 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Emerging evidence highlights its significant role in hepatic lipid metabolism and the pathogenesis of chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD).[2][3] HSD17B13 expression is notably upregulated in patients and mouse models of NAFLD, and its overexpression promotes lipid accumulation in the liver.[4][2] The enzyme is involved in processes including lipogenesis and the metabolism of steroids and retinol.[5][6] Consequently, HSD17B13 has become a promising therapeutic target for steatotic liver diseases.
Hsd17B13-IN-39 is a chemical inhibitor designed to target the enzymatic activity of HSD17B13. Inhibition of HSD17B13 has been shown to reduce the lipotoxic effects of fatty acids in hepatocytes. For instance, the HSD17B13 inhibitor BI-3231 was found to decrease triglyceride accumulation, restore lipid homeostasis, and improve mitochondrial function in cellular models of lipotoxicity.[7][8] Similarly, genetic knockdown of Hsd17b13 in mice attenuates liver steatosis and is associated with the remodeling of triglycerides and phospholipids.[9]
This application note provides a comprehensive protocol for conducting a lipidomics analysis to characterize the global changes in the lipid profile of hepatocytes following treatment with this compound. The protocol covers cell culture, treatment, sample preparation, lipid extraction, LC-MS/MS analysis, and data interpretation.
Proposed HSD17B13 Signaling Pathway
The expression of HSD17B13 is induced by the liver X receptor (LXR) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in lipogenesis.[5][6] HSD17B13, in turn, may promote the maturation of SREBP-1c, creating a positive feedback loop that enhances de novo lipogenesis and contributes to lipid droplet enlargement and steatosis.[5] Inhibition of HSD17B13 is expected to disrupt this cycle, leading to a reduction in lipid accumulation.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Huh7, HepG2, or primary human/mouse hepatocytes.
-
Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin.
-
Reagents for Lipotoxicity: Palmitic acid, bovine serum albumin (BSA, fatty acid-free).
-
Inhibitor: this compound (dissolved in DMSO).
-
Lipid Extraction Solvents: LC-MS grade methanol (MeOH), methyl tert-butyl ether (MTBE), water (H₂O).[10]
-
Internal Standards: SPLASH® LIPIDOMIX® Mass Spec Standard (Avanti Polar Lipids) or other relevant deuterated lipid standards.[10]
-
Buffers: Phosphate-buffered saline (PBS).
-
Equipment: Cell culture incubator, biosafety cabinet, centrifuge, sonicator, vacuum concentrator (SpeedVac), liquid chromatography-mass spectrometry (LC-MS/MS) system.
Cell Culture, Lipotoxicity Induction, and Treatment
-
Cell Seeding: Plate hepatocytes (e.g., Huh7 cells) in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.
-
Lipotoxicity Induction (Optional but Recommended): To mimic NAFLD conditions, induce lipotoxicity.
-
Prepare a 5 mM stock solution of palmitic acid (PA) complexed with 10% BSA in serum-free DMEM.
-
Incubate cells with a final concentration of 200-500 µM PA for 16-24 hours.
-
-
Inhibitor Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM).
-
Include a vehicle control group treated with an equivalent volume of DMSO.
-
Incubate for 24 hours.
-
Sample Preparation and Lipid Extraction (MTBE Method)
This protocol is adapted from standard lipidomics procedures.[10] All extraction steps should be performed on ice with pre-chilled solvents to minimize lipid degradation.[10][11]
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cell monolayer twice with 1 mL of ice-cold PBS.
-
Scrape cells into 1 mL of ice-cold PBS and transfer to a 1.5 mL microcentrifuge tube.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.
-
-
Lipid Extraction:
-
To the cell pellet, add 225 µL of ice-cold MeOH containing the internal standard mix (e.g., 10 µL SPLASH LIPIDOMIX per sample).[10]
-
Sonicate the mixture for 1 minute and rest on ice for 5 minutes.
-
Add 750 µL of ice-cold MTBE.[10]
-
Vortex for 20 seconds and incubate on a shaker at 4°C for 1 hour.
-
Induce phase separation by adding 188 µL of LC-MS grade water.[10]
-
Vortex for 20 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Phase Collection:
-
Two distinct phases will be visible: an upper organic phase (containing lipids) and a lower aqueous phase.
-
Carefully collect the upper organic layer (~700 µL) and transfer it to a new tube.
-
To maximize recovery, re-extract the lower aqueous layer with an additional 200 µL of MTBE, vortex, centrifuge, and combine the upper layer with the first extract.
-
-
Drying and Reconstitution:
-
Dry the combined organic extracts under vacuum (e.g., using a SpeedVac).
-
Reconstitute the dried lipid film in 100 µL of a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water 2:1:1 v/v/v).
-
Transfer the reconstituted sample to an LC-MS vial with an insert for analysis.
-
LC-MS/MS Analysis
-
Chromatography: Perform lipid separation using a reversed-phase C18 column.
-
Mass Spectrometry:
-
Acquire data using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Use electrospray ionization (ESI) in both positive and negative modes to cover a broad range of lipid classes.
-
Employ a data-independent acquisition (DIA) or data-dependent acquisition (DDA) method to collect MS/MS fragmentation data for lipid identification.[12][13]
-
Data Processing and Analysis
-
Data Pre-processing: Use software such as MS-DIAL, XCMS, or Lipostar for peak picking, feature alignment, and integration.[12][14][15]
-
Lipid Identification: Annotate lipid species by matching the accurate mass, retention time, and MS/MS fragmentation patterns against lipid databases (e.g., LIPID MAPS, LipidBlast).
-
Statistical Analysis:
-
Normalize the data to internal standards.
-
Perform multivariate statistical analysis, such as Principal Component Analysis (PCA), to visualize overall differences between treatment groups.[15]
-
Use univariate tests (e.g., t-test or ANOVA) to identify significantly altered lipid species.
-
Visualize results using volcano plots and heatmaps.
-
Lipidomics Experimental Workflow
The entire process from cell culture to final data analysis is outlined below.
Expected Results and Data Presentation
Treatment with this compound is expected to significantly alter the hepatic lipidome. Based on studies of HSD17B13 inhibition and knockdown, the primary anticipated change is a reduction in the accumulation of neutral lipids, particularly triglycerides.[3][7][8][16] Furthermore, alterations in phospholipid composition, such as an increase in specific phosphatidylcholine (PC) species containing polyunsaturated fatty acids (PUFAs), may be observed.[9]
Table 1: Hypothetical Changes in Major Lipid Classes After this compound Treatment
| Lipid Class | Vehicle Control (Relative Abundance) | This compound (10 µM) (Relative Abundance) | Fold Change | p-value |
|---|---|---|---|---|
| Triglycerides (TG) | 1.00 ± 0.15 | 0.65 ± 0.12 | ↓ 0.65 | < 0.01 |
| Diacylglycerols (DG) | 1.00 ± 0.11 | 0.82 ± 0.09 | ↓ 0.82 | < 0.05 |
| Phosphatidylcholines (PC) | 1.00 ± 0.08 | 1.15 ± 0.10 | ↑ 1.15 | < 0.05 |
| Phosphatidylethanolamines (PE) | 1.00 ± 0.09 | 1.05 ± 0.07 | 1.05 | > 0.05 |
| Cholesteryl Esters (CE) | 1.00 ± 0.13 | 0.91 ± 0.10 | 0.91 | > 0.05 |
Table 2: Hypothetical Changes in Key Triglyceride (TG) Species
| Lipid Species | Vehicle Control (Relative Abundance) | This compound (10 µM) (Relative Abundance) | Fold Change | p-value |
|---|---|---|---|---|
| TG(50:1) | 1.00 ± 0.18 | 0.71 ± 0.15 | ↓ 0.71 | < 0.05 |
| TG(52:2) | 1.00 ± 0.21 | 0.62 ± 0.17 | ↓ 0.62 | < 0.01 |
| TG(54:3) | 1.00 ± 0.19 | 0.58 ± 0.14 | ↓ 0.58 | < 0.01 |
Table 3: Hypothetical Changes in Key Phosphatidylcholine (PC) Species
| Lipid Species | Vehicle Control (Relative Abundance) | This compound (10 µM) (Relative Abundance) | Fold Change | p-value |
|---|---|---|---|---|
| PC(34:1) | 1.00 ± 0.10 | 1.08 ± 0.09 | 1.08 | > 0.05 |
| PC(34:3) | 1.00 ± 0.12 | 1.45 ± 0.15 | ↑ 1.45 | < 0.01 |
| PC(36:2) | 1.00 ± 0.09 | 1.11 ± 0.08 | 1.11 | > 0.05 |
| PC(38:4) (Arachidonic acid-containing) | 1.00 ± 0.14 | 1.38 ± 0.13 | ↑ 1.38 | < 0.05 |
Conclusion
This application note provides a detailed protocol for the lipidomic analysis of hepatocytes treated with the HSD17B13 inhibitor, this compound. By employing this workflow, researchers can effectively quantify changes across a wide range of lipid species, providing critical insights into the inhibitor's mechanism of action and its potential for treating metabolic liver diseases. The expected decrease in triglycerides and remodeling of phospholipid profiles will serve as key indicators of target engagement and therapeutic efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. mdpi.com [mdpi.com]
- 4. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Lipidomics SOP | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 11. Lipidomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 12. waters.com [waters.com]
- 13. waters.com [waters.com]
- 14. Lipidomics Workflow (v1.3.1) — NMDC Workflow Documentation [docs.microbiomedata.org]
- 15. The Hitchhiker’s Guide to Untargeted Lipidomics Analysis: Practical Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hsd17B13-IN-39 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Hsd17B13-IN-39, a potent inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), for in vitro cell culture experiments. Adherence to these guidelines is crucial for ensuring compound stability, solubility, and experimental reproducibility.
Compound Information
This compound is a small molecule inhibitor of HSD17B13, an enzyme implicated in the progression of liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1] Its chemical properties are summarized in the table below.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₅H₁₁NO₂ |
| Molecular Weight | 237.25 g/mol |
| CAS Number | 2730022-55-4 |
| Appearance | Solid powder |
Solubility and Storage
Proper storage and handling of this compound are critical to maintain its chemical integrity and biological activity.
| Solvent | Solubility | Recommended Stock Concentration |
| DMSO | Soluble | 10 mM |
Storage Recommendations:
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Note: For long-term storage, it is recommended to store this compound as a solid powder at -20°C. Once dissolved, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound solid powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 237.25 g/mol = 0.23725 mg
-
Therefore, weigh out approximately 2.37 mg of this compound to prepare 10 mL of a 10 mM stock solution for easier handling.
-
-
Dissolution:
-
Aseptically add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
-
Storage:
-
Aliquot the 10 mM stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -80°C for up to 6 months.
-
Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells. It is crucial to maintain a low final concentration of DMSO (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM this compound in DMSO (from Protocol 3.1)
-
Pre-warmed, sterile complete cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Determine the final working concentration: The optimal working concentration of this compound should be determined experimentally for each cell type and assay. Concentrations used for similar HSD17B13 inhibitors often range from nanomolar to low micromolar.
-
Serial Dilution: It is recommended to perform a serial dilution of the 10 mM stock solution in sterile DMSO to create intermediate stocks. This allows for more accurate pipetting and reduces the volume of DMSO added to the final culture.
-
Final Dilution into Culture Medium:
-
Calculate the volume of the appropriate stock solution needed to achieve the desired final concentration in your cell culture experiment.
-
Example for a final concentration of 10 µM in 10 mL of medium:
-
Using the 10 mM stock, the dilution factor is 10,000 µM / 10 µM = 1000.
-
The volume of stock to add is 10 mL / 1000 = 0.01 mL or 10 µL.
-
The final DMSO concentration will be 10 µL / 10 mL = 0.1%.
-
-
Add the calculated volume of the this compound stock solution dropwise to the pre-warmed cell culture medium while gently swirling. This helps to prevent precipitation of the compound.
-
Vortex the final working solution gently before adding it to the cells.
-
-
Vehicle Control: Always include a vehicle control in your experiments by adding the same final concentration of DMSO to the cell culture medium without the inhibitor.
Signaling Pathway and Experimental Workflow
HSD17B13 Signaling in NAFLD Pathogenesis
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver. Its expression is upregulated in NAFLD. The enzyme is involved in retinol metabolism, converting retinol to retinaldehyde. Inhibition of HSD17B13 is a therapeutic strategy being explored to mitigate the progression of NAFLD. The simplified signaling pathway below illustrates the context of HSD17B13 function.
Caption: Simplified signaling pathway of HSD17B13 in NAFLD.
Experimental Workflow for In Vitro Inhibition Assay
The following diagram outlines a typical workflow for assessing the efficacy of this compound in a cell-based assay.
Caption: General workflow for cell-based this compound inhibition assay.
References
Application Notes and Protocols for Hsd17B13-IN-39 in 3D Liver-on-a-Chip Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Hsd17B13-IN-39, a potent and selective inhibitor of 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13), in advanced 3D liver-on-a-chip models for the study and potential treatment of non-alcoholic steatohepatitis (NASH).
Introduction
17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13) is a liver-specific, lipid droplet-associated protein implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and its progressive form, NASH.[1][2][3] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases, including NASH, fibrosis, and hepatocellular carcinoma.[1][4][5] This makes HSD17B13 a promising therapeutic target for the treatment of NAFLD/NASH.[3][5]
3D liver-on-a-chip models, also known as microphysiological systems (MPS), offer a more physiologically relevant environment compared to traditional 2D cell cultures by recapitulating the 3D architecture and microenvironment of the liver.[6][7] These models are increasingly being used for drug discovery, toxicity screening, and disease modeling.[8][9][10][11] This document details the application of this compound in a 3D liver-on-a-chip model of NASH. While specific data for "this compound" is not publicly available, data from a similar small molecule inhibitor, INI-678, is used here as a representative example.[1]
Application Note: Evaluating the Anti-Fibrotic Efficacy of this compound in a 3D NASH Liver-on-a-Chip Model
This application note describes the use of this compound to assess its therapeutic potential in reducing liver fibrosis in a 3D human liver-on-a-chip model that mimics the key features of NASH.
Principle
HSD17B13 is understood to play a role in hepatic lipid metabolism and its inhibition is expected to ameliorate the progression of NAFLD.[2][12] Specifically, inhibiting HSD17B13 may reduce the accumulation of lipid droplets in hepatocytes and decrease the subsequent inflammation and fibrosis that characterize NASH.[1][13] The 3D liver-on-a-chip platform allows for the co-culture of multiple liver cell types, such as hepatocytes, hepatic stellate cells, and Kupffer cells, to create a more realistic in vitro model of NASH. By inducing a disease state in this model and then treating it with this compound, the inhibitor's efficacy in reversing or halting disease progression can be quantified by measuring key biomarkers of fibrosis and inflammation.
Data Presentation
The following table summarizes the reported effects of a representative small molecule HSD17B13 inhibitor, INI-678, in a human liver cell-based 3D "liver-on-a-chip" model of NASH.[1] This data demonstrates the potential therapeutic effects that can be expected from a potent HSD17B13 inhibitor like this compound.
Table 1: Effect of HSD17B13 Inhibition on Fibrosis Biomarkers in a 3D NASH Liver-on-a-Chip Model
| Biomarker | Treatment Group | % Decrease vs. Control (Mean ± SEM) | P-value |
| α-SMA | INI-678 | 35.4 ± 7.5% | <0.0001 |
| Collagen Type 1 | INI-678 | 42.5 ± 6.4% | <0.0001 |
Data adapted from a study on the small molecule HSD17B13 inhibitor INI-678.[1]
Experimental Protocols
Protocol 1: Fabrication and Culture of a 3D Liver-on-a-Chip Model
This protocol describes a general method for establishing a 3D liver-on-a-chip model using primary human hepatocytes and other non-parenchymal cells.
Materials:
-
Primary human hepatocytes, hepatic stellate cells (HSCs), and Kupffer cells
-
Commercially available liver-on-a-chip platform (e.g., microfluidic device with cell culture chambers)
-
Extracellular matrix (ECM) gel (e.g., Matrigel or collagen I)
-
Hepatocyte culture medium
-
Perfusion system (syringe pump or equivalent)
Method:
-
Prepare the microfluidic chip by coating the cell culture chambers with the ECM gel according to the manufacturer's instructions.
-
Thaw and prepare a co-culture suspension of primary human hepatocytes, HSCs, and Kupffer cells at a physiologically relevant ratio.
-
Seed the cell suspension into the ECM-coated chambers of the microfluidic chip.
-
Allow the cells to self-assemble into 3D spheroids or microtissues for 24-48 hours under static conditions.[6]
-
Connect the chip to a perfusion system and maintain a continuous flow of culture medium to mimic blood flow and ensure nutrient supply and waste removal.[6]
-
Culture the 3D liver model for a period of 7-14 days to allow for stabilization and maturation of the microtissues.
Protocol 2: Induction of a NASH Phenotype
This protocol outlines a method for inducing a NASH-like phenotype in the established 3D liver-on-a-chip model.
Materials:
-
NASH-inducing medium: Hepatocyte culture medium supplemented with a mixture of free fatty acids (e.g., oleic acid and palmitic acid) and inflammatory stimuli (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]).
Method:
-
After the stabilization period, replace the standard culture medium with the NASH-inducing medium.
-
Perfuse the 3D liver model with the NASH-inducing medium for a period of 48-72 hours.
-
Monitor the model for the development of key NASH characteristics, such as lipid accumulation (steatosis), inflammation, and the activation of hepatic stellate cells. This can be assessed through microscopy and by analyzing the effluent medium for inflammatory cytokines.
Protocol 3: Treatment with this compound
This protocol describes the application of this compound to the NASH liver-on-a-chip model.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
NASH-inducing medium
Method:
-
Prepare the treatment medium by diluting the this compound stock solution into the NASH-inducing medium to achieve the desired final concentrations. Include a vehicle control group with the solvent alone.
-
Following the induction of the NASH phenotype, switch the perfusion to the treatment medium containing this compound or the vehicle control.
-
Continue the treatment for a period of 48-96 hours, or as determined by the experimental design.
-
Collect the effluent medium at regular intervals for biomarker analysis.
Protocol 4: Assessment of Therapeutic Efficacy
This protocol details the methods for evaluating the effects of this compound on the NASH model.
Methods:
-
Immunofluorescence Staining:
-
At the end of the treatment period, fix the liver microtissues within the chip.
-
Perform immunofluorescence staining for key fibrosis markers such as alpha-smooth muscle actin (α-SMA) to identify activated hepatic stellate cells and collagen type I.
-
Use fluorescent microscopy to visualize and quantify the expression and deposition of these markers.
-
-
Biomarker Analysis from Effluent:
-
Use enzyme-linked immunosorbent assays (ELISAs) to measure the concentration of secreted pro-inflammatory cytokines (e.g., IL-6, TNF-α) and fibrosis-related proteins (e.g., pro-collagen type I) in the collected effluent medium.
-
-
Gene Expression Analysis:
-
Lyse the cells within the chip to extract total RNA.
-
Perform quantitative reverse transcription PCR (qRT-PCR) to analyze the expression levels of genes involved in fibrosis (e.g., ACTA2, COL1A1), inflammation (e.g., IL6, TNF), and lipid metabolism.
-
Visualizations
Diagram 1: Proposed Signaling Pathway of HSD17B13 in Hepatocytes
Caption: Proposed HSD17B13 signaling pathway in hepatocytes.
Diagram 2: Experimental Workflow for Testing this compound
Caption: Workflow for this compound testing in a 3D NASH model.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. Setup of human liver-chips integrating 3D models, microwells and a standardized microfluidic platform as proof-of-concept study to support drug evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liver-on-a-chip: Considerations, advances, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and fabrication of a liver-on-a-chip platform for convenient, highly efficient, and safe in situ perfusion culture of 3D hepatic spheroids - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. alineinc.com [alineinc.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Immunohistochemical Detection of HSD17B13
These application notes provide detailed protocols and guidelines for the immunohistochemical (IHC) detection of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a protein of significant interest in liver disease research and drug development.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein primarily expressed in the liver. Recent genetic studies have linked loss-of-function variants of the HSD17B13 gene to a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and alcohol-related liver disease. This has positioned HSD17B13 as a promising therapeutic target. Immunohistochemistry is a powerful technique to visualize HSD17B13 protein expression within the liver tissue microenvironment, providing valuable insights into its localization and potential role in disease pathogenesis.
Data Presentation
Antibody Information and Working Dilutions
| Antibody Name | Host Species | Clonality | Recommended Dilution | Antigen Retrieval | Manufacturer |
| Anti-HSD17B13 Antibody | Rabbit | Polyclonal | 1:100 - 1:500 | Heat-mediated (Citrate Buffer, pH 6.0) | Aviva Systems Biology |
| HSD17B13 Antibody | Mouse | Monoclonal | 1:200 | Heat-mediated (Citrate Buffer, pH 6.0) | Santa Cruz Biotechnology |
Semi-Quantitative Scoring of HSD17B13 Immunoreactivity in Liver Tissue
A semi-quantitative scoring system can be employed to evaluate the extent and intensity of HSD17B13 staining in liver biopsies.
| Score | Staining Intensity | Percentage of Positive Hepatocytes | Description |
| 0 | No staining | 0% | No detectable staining in hepatocytes. |
| 1 | Weak | <33% | Faint cytoplasmic staining in a minority of hepatocytes. |
| 2 | Moderate | 33-66% | Distinct cytoplasmic staining in a moderate proportion of hepatocytes. |
| 3 | Strong | >66% | Intense cytoplasmic staining in the majority of hepatocytes. |
Experimental Protocols
Immunohistochemical Staining of HSD17B13 in Formalin-Fixed Paraffin-Embedded (FFPE) Liver Tissue
This protocol outlines the key steps for visualizing HSD17B13 in FFPE human liver tissue sections.
1. Deparaffinization and Rehydration:
- Submerge slides in three consecutive xylene baths for 5 minutes each.
- Transfer slides through a graded series of ethanol solutions: 100% (2 x 3 minutes), 95% (1 minute), and 70% (1 minute).
- Rinse slides in distilled water.
2. Antigen Retrieval:
- Immerse slides in a staining dish filled with 10 mM Sodium Citrate buffer (pH 6.0).
- Heat the staining dish in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
- Allow the slides to cool to room temperature in the buffer (approximately 20-30 minutes).
- Rinse slides with distilled water and then with phosphate-buffered saline (PBS).
3. Peroxidase Blocking:
- Incubate sections with 3% hydrogen peroxide in methanol for 15 minutes at room temperature to block endogenous peroxidase activity.
- Rinse slides with PBS (2 x 5 minutes).
4. Blocking:
- Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to minimize non-specific antibody binding.
5. Primary Antibody Incubation:
- Dilute the primary anti-HSD17B13 antibody to the optimized concentration (e.g., 1:200) in the blocking solution.
- Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
6. Secondary Antibody Incubation:
- Rinse slides with PBS (3 x 5 minutes).
- Incubate sections with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
- Rinse slides with PBS (3 x 5 minutes).
7. Signal Amplification:
- Incubate sections with an avidin-biotin complex (ABC) reagent for 30 minutes at room temperature.
- Rinse slides with PBS (3 x 5 minutes).
8. Chromogenic Detection:
- Incubate sections with a diaminobenzidine (DAB) substrate-chromogen solution until the desired brown color intensity is reached (typically 2-10 minutes).
- Rinse slides with distilled water to stop the reaction.
9. Counterstaining, Dehydration, and Mounting:
- Counterstain sections with hematoxylin for 30-60 seconds.
- Rinse slides with tap water.
- Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
- Clear the sections in xylene and mount with a permanent mounting medium.
10. Imaging and Analysis:
- Examine the slides under a light microscope. HSD17B13 typically shows a cytoplasmic, granular staining pattern in hepatocytes.
- Apply the semi-quantitative scoring system for analysis.
Visualizations
HSD17B13's Role in Hepatic Lipid and Retinol Metabolism
Caption: HSD17B13 is a lipid droplet-associated protein in hepatocytes influencing lipid and retinol metabolism.
Immunohistochemistry Experimental Workflow
Caption: A standard workflow for immunohistochemical staining of HSD17B13 in FFPE tissue sections.
Logical Relationship of HSD17B13 to Liver Health
Caption: Genetic loss-of-function variants in HSD17B13 are linked to a reduced risk of chronic liver disease.
Application Notes and Protocols for HSD17B13 Inhibition in Primary Human Hepatocytes
Disclaimer: As of November 2025, there is no publicly available scientific literature or data pertaining to a specific compound designated "Hsd17B13-IN-39". The following application notes and protocols are based on the known biological functions of the 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) enzyme and provide a framework for the characterization of a hypothetical HSD17B13 inhibitor in primary human hepatocyte experiments.
Introduction to HSD17B13 in Hepatocytes
17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver. Its expression is elevated in patients with non-alcoholic fatty liver disease (NAFLD). HSD17B13 is known to possess retinol dehydrogenase (RDH) activity, converting retinol to retinaldehyde. Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NAFLD and its progression to non-alcoholic steatohepatitis (NASH), suggesting that inhibition of HSD17B13 enzymatic activity could be a therapeutic strategy for these conditions.
Primary human hepatocytes are a critical in vitro model system for studying liver function and disease. Their use in experiments with an HSD17B13 inhibitor allows for the direct assessment of the inhibitor's effects on the target enzyme in a physiologically relevant cell type. These studies can provide valuable insights into the compound's mechanism of action, potency, and potential therapeutic effects on hepatocyte lipid metabolism and inflammatory signaling.
Rationale for HSD17B13 Inhibition in Primary Human Hepatocytes
The primary objectives for evaluating an HSD17B13 inhibitor in primary human hepatocytes are:
-
Target Engagement: To confirm that the inhibitor can access its intracellular target and modulate the enzymatic activity of HSD17B13.
-
Phenotypic Effects: To determine the functional consequences of HSD17B13 inhibition on hepatocyte biology, particularly concerning lipid accumulation and gene expression associated with liver health.
-
Safety Profile: To assess the potential cytotoxicity of the inhibitor in human liver cells.
Experimental Protocols
Culture of Primary Human Hepatocytes
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' E Medium supplemented with fetal bovine serum, insulin, dexamethasone, and penicillin-streptomycin)
-
Collagen-coated cell culture plates
Protocol:
-
Thaw cryopreserved hepatocytes rapidly in a 37°C water bath.
-
Transfer the cell suspension to a conical tube containing pre-warmed hepatocyte culture medium.
-
Centrifuge the cell suspension at a low speed (e.g., 50 x g) for 5 minutes to pellet the cells.
-
Carefully aspirate the supernatant and gently resuspend the cell pellet in fresh culture medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Seed the hepatocytes onto collagen-coated plates at a desired density.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Allow the cells to attach and form a monolayer, typically for 4-6 hours, before proceeding with treatment.
Treatment with a Hypothetical HSD17B13 Inhibitor
Materials:
-
Hypothetical HSD17B13 inhibitor stock solution (e.g., in DMSO)
-
Hepatocyte culture medium
Protocol:
-
Prepare a series of dilutions of the HSD17B13 inhibitor in hepatocyte culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a non-toxic level (typically ≤ 0.1%).
-
Include a vehicle control (DMSO only) in the experimental design.
-
Aspirate the culture medium from the attached hepatocytes and replace it with the medium containing the HSD17B13 inhibitor or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
Assessment of HSD17B13 Target Engagement
Protocol: HSD17B13 Retinol Dehydrogenase Activity Assay
-
After the inhibitor treatment period, wash the hepatocytes with phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable buffer to prepare a cell lysate.
-
Measure the total protein concentration of the lysate using a standard method (e.g., BCA assay).
-
In a reaction mixture, combine the cell lysate with a reaction buffer containing NAD+ (as a cofactor) and retinol (as the substrate).
-
Incubate the reaction at 37°C for a defined period.
-
Measure the production of NADH, which is proportional to the RDH activity of HSD17B13, by monitoring the increase in absorbance at 340 nm.
-
Normalize the activity to the total protein concentration.
Evaluation of Phenotypic Effects
Protocol: Lipid Accumulation Assay (Oil Red O Staining)
-
Following inhibitor treatment, wash the hepatocytes with PBS.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash the fixed cells with water and then with 60% isopropanol.
-
Stain the intracellular lipid droplets by incubating the cells with a freshly prepared Oil Red O working solution.
-
Wash the cells with water to remove excess stain.
-
The stained lipid droplets can be visualized and quantified using microscopy and image analysis software.
-
For a quantitative assessment, the stain can be eluted from the cells using isopropanol, and the absorbance of the eluate can be measured.
Protocol: Gene Expression Analysis (RT-qPCR)
-
After inhibitor treatment, lyse the hepatocytes and extract total RNA using a suitable RNA isolation kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers specific for genes of interest related to lipid metabolism (e.g., SREBP-1c, PNPLA3) and HSD17B13 itself.
-
Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative gene expression changes using the ΔΔCt method.
Data Presentation
Table 1: Effect of a Hypothetical HSD17B13 Inhibitor on HSD17B13 Enzymatic Activity in Primary Human Hepatocytes
| Inhibitor Concentration (µM) | HSD17B13 Activity (nmol/min/mg protein) | % Inhibition |
| Vehicle Control | 15.2 ± 1.8 | 0 |
| 0.1 | 12.5 ± 1.5 | 17.8 |
| 1 | 7.8 ± 0.9 | 48.7 |
| 10 | 2.1 ± 0.5 | 86.2 |
| 100 | 0.5 ± 0.2 | 96.7 |
Table 2: Effect of a Hypothetical HSD17B13 Inhibitor on Lipid Accumulation and Gene Expression in Primary Human Hepatocytes
| Treatment | Relative Lipid Accumulation (Fold Change) | SREBP-1c mRNA Expression (Fold Change) | PNPLA3 mRNA Expression (Fold Change) |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| HSD17B13 Inhibitor (10 µM) | 0.65 ± 0.08 | 0.72 ± 0.09 | 1.15 ± 0.12 |
Visualization of Pathways and Workflows
Caption: Hypothesized HSD17B13 signaling pathway in a hepatocyte.
Caption: Experimental workflow for evaluating an HSD17B13 inhibitor.
Troubleshooting & Optimization
Identifying and mitigating off-target effects of Hsd17B13-IN-39
Welcome to the technical support center for Hsd17B13-IN-39. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor of Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13).[1] HSD17B13 is a liver-specific protein associated with lipid droplets and is involved in hepatic lipid metabolism.[2][3][4] Its enzymatic activity includes the processing of steroids, bioactive lipids, and retinol.[4][5][6]
Q2: Why is HSD17B13 a therapeutic target?
A2: Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are protective against the progression of non-alcoholic fatty liver disease (NAFLD) to more severe conditions like non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma.[2][5][7] Therefore, inhibiting HSD17B13's enzymatic activity is being explored as a therapeutic strategy for chronic liver diseases.[8][9]
Q3: What are "off-target" effects and why are they a concern?
A3: Off-target effects are unintended interactions of a drug or small molecule with proteins other than the intended target.[10][11] These interactions can lead to unexpected biological responses, toxicity, or a misleading interpretation of experimental results, and are a significant cause of clinical trial failures.[8][12] Early identification of off-target effects is crucial for developing safer and more effective therapeutics.[13]
Q4: Does this compound have any known off-targets?
A4: As a member of the large 17-beta hydroxysteroid dehydrogenase (HSD17B) superfamily, which includes fifteen members involved in various metabolic processes, there is a potential for this compound to interact with other structurally related enzymes.[14] Comprehensive off-target screening is recommended to fully characterize its selectivity profile.
Troubleshooting Guide: Identifying Off-Target Effects
This guide provides solutions to common issues that may suggest off-target activity.
Q5: My cells show unexpected toxicity or a significant drop in viability at concentrations where HSD17B13 is expected to be inhibited. What should I do?
A5: This could indicate an off-target effect or general compound toxicity.
-
Potential Cause: The inhibitor may be interacting with essential cellular proteins, such as kinases or other metabolic enzymes, leading to cytotoxicity.[15]
-
Troubleshooting Steps:
-
Perform a Dose-Response Cytotoxicity Assay: Use a standard assay like MTT, MTS, or a neutral red uptake assay across a wide range of this compound concentrations on your cell line of interest and a control cell line that does not express HSD17B13. This will help determine the concentration at which toxicity occurs (Toxic Concentration 50, TC50) and differentiate it from the inhibitory concentration (IC50).
-
Compare TC50 and IC50: A small window between the effective dose (IC50 for HSD17B13 inhibition) and the toxic dose (TC50) suggests a potential off-target liability.
-
Use a Structurally Unrelated HSD17B13 Inhibitor: If available, repeating the experiment with a different inhibitor that has a distinct chemical scaffold can help determine if the observed toxicity is specific to this compound's chemical structure or a result of inhibiting the HSD17B13 pathway.
-
Q6: I am not observing the expected phenotype after treating cells with this compound, even though my biochemical assays show potent inhibition.
A6: A discrepancy between biochemical potency and cellular efficacy is a common challenge in drug discovery.[16]
-
Potential Cause 1: Poor Cell Permeability. The compound may not be efficiently entering the cells to reach its target.
-
Potential Cause 2: Target Engagement. The compound may not be binding to HSD17B13 within the complex cellular environment.[16] HSD17B13 is localized to lipid droplets, and the inhibitor must be able to reach this specific subcellular compartment.[2][6]
-
Troubleshooting Steps:
-
Assess Cell Permeability: Use computational models or experimental assays (e.g., PAMPA) to predict or measure the permeability of this compound.
-
Perform a Target Engagement Assay: Use techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that this compound is binding to HSD17B13 in intact cells.
-
Check for Active Efflux: The compound might be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein). This can be tested by co-incubating with known efflux pump inhibitors.
-
Q7: I observe a phenotype that is inconsistent with the known function of HSD17B13. How can I identify the potential off-target?
A7: Unexplained phenotypes strongly suggest the inhibitor is modulating other cellular pathways.
-
Potential Cause: this compound may be binding to one or more unintended proteins, triggering a separate signaling cascade.
-
Troubleshooting Steps:
-
In Silico Profiling: Use computational tools to screen this compound against databases of known protein structures to predict potential off-target interactions.[10][11]
-
Broad-Spectrum Kinase Panel Screening: Since kinases are common off-targets, screening the inhibitor against a panel of recombinant kinases can quickly identify unintended kinase inhibition.[12]
-
Chemical Proteomics: Employ advanced techniques like activity-based protein profiling (ABPP) or compound-centric chemical proteomics (CCCP) to identify the binding partners of this compound in an unbiased, proteome-wide manner.[8]
-
Quantitative Data Summary
The following tables present representative data to illustrate the ideal selectivity profile of an HSD17B13 inhibitor.
Table 1: Example In Vitro Potency and Selectivity Profile of this compound
| Target | IC50 (nM) | Fold Selectivity (vs. HSD17B13) |
| HSD17B13 | 15 | - |
| HSD17B1 | >10,000 | >667x |
| HSD17B2 | 8,500 | 567x |
| HSD17B4 | >10,000 | >667x |
| HSD17B11 | 1,200 | 80x |
| AKR1C3 | >10,000 | >667x |
Table 2: Example Cellular Assay Profile of this compound
| Assay Type | Cell Line | Endpoint | EC50 (nM) |
| HSD17B13 Target Engagement (NanoBRET) | HEK293 | Target Occupancy | 55 |
| Retinol Dehydrogenase Activity | Huh7 | Retinaldehyde Production | 150 |
| Cytotoxicity (MTT Assay, 72h) | HepG2 | Cell Viability | >25,000 |
Experimental Protocols
Protocol 1: HSD17B13 In Vitro Enzymatic Inhibition Assay
This protocol measures the ability of this compound to inhibit the enzymatic conversion of a substrate by recombinant HSD17B13.
-
Reagents: Recombinant human HSD17B13, NAD+ cofactor, substrate (e.g., retinol), assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), this compound, and DMSO.
-
Procedure: a. Prepare a serial dilution of this compound in DMSO, then dilute further into the assay buffer. The final DMSO concentration should be <1%. b. In a 96-well plate, add 5 µL of the diluted inhibitor. c. Add 40 µL of a solution containing recombinant HSD17B13 enzyme and NAD+ in assay buffer. d. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme. e. Initiate the reaction by adding 5 µL of the substrate (retinol). f. Monitor the production of NADH (a product of the dehydrogenase reaction) by measuring the increase in fluorescence at an excitation/emission wavelength of 340/460 nm over 30 minutes.
-
Data Analysis: Plot the reaction rate against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[15]
Protocol 2: Cellular Target Engagement using NanoBRET™
This protocol confirms that this compound binds to HSD17B13 inside living cells.
-
Reagents: HEK293 cells, expression vector for HSD17B13 fused to NanoLuc® luciferase, NanoBRET™ tracer, this compound, Opti-MEM medium, FuGENE® HD transfection reagent.
-
Procedure: a. Transfect HEK293 cells with the HSD17B13-NanoLuc® fusion vector. b. After 24 hours, harvest the cells and resuspend them in Opti-MEM. c. Add the cells to a white 96-well assay plate. d. Add the NanoBRET™ tracer (a fluorescent ligand for HSD17B13) to all wells at its predetermined optimal concentration. e. Add serial dilutions of this compound (the competitor) to the wells. f. Incubate for 2 hours at 37°C. g. Add the NanoBRET™ substrate and read the plate on a luminometer capable of measuring filtered light at 460 nm (donor emission) and >610 nm (acceptor emission).
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the inhibitor concentration to determine the EC50, which reflects target occupancy.[16]
Protocol 3: General Cytotoxicity Assay (MTT)
This protocol assesses the effect of this compound on cell viability.
-
Reagents: HepG2 cells (or other relevant liver cell line), complete growth medium, this compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and solubilization solution (e.g., DMSO or acidified isopropanol).
-
Procedure: a. Seed HepG2 cells in a 96-well plate and allow them to attach overnight. b. Treat the cells with a serial dilution of this compound for 48-72 hours. Include vehicle-only (DMSO) controls. c. After incubation, add MTT reagent to each well and incubate for 3-4 hours at 37°C. Live cells will convert the yellow MTT to purple formazan crystals. d. Remove the medium and add the solubilization solution to dissolve the formazan crystals. e. Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot cell viability (%) against the logarithm of the inhibitor concentration to determine the TC50 (concentration that reduces cell viability by 50%).
Visualizations
Caption: Simplified HSD17B13 pathway in hepatocytes.
Caption: Experimental workflow for identifying off-target effects.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. HSD17B13 | Abcam [abcam.com]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 6. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 11. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 13. Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals | EurekAlert! [eurekalert.org]
- 14. researchgate.net [researchgate.net]
- 15. How to Use Inhibitors [sigmaaldrich.com]
- 16. reactionbiology.com [reactionbiology.com]
Addressing conflicting results between Hsd17b13 knockout mice and inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working on Hsd17b13. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and conflicting results observed in Hsd17b13 knockout mice and inhibitor studies.
Frequently Asked Questions (FAQs)
Q1: Why do human genetic studies show that HSD17B13 loss-of-function is protective against liver disease, while Hsd17b13 knockout in mice doesn't consistently show the same protective phenotype?
This is a critical and frequently observed discrepancy. Several factors may contribute to these conflicting results:
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Species-Specific Substrate Preferences: Human and mouse HSD17B13 proteins have differences in their amino acid sequences, particularly in the C-terminus, which may lead to differential substrate preferences.[1] While both are involved in lipid and steroid metabolism, the specific substrates and their downstream effects could vary between species, leading to different disease outcomes.[1][2]
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Functional Differences: In vitro assays have suggested that mouse Hsd17b13 may not possess the same retinol dehydrogenase activity as the human ortholog.[2] This difference in enzymatic function could be a key reason for the divergent phenotypes.
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Compensatory Mechanisms: The complete genetic knockout of Hsd17b13 from birth in mice might trigger compensatory mechanisms by other enzymes in the 17β-HSD family or other metabolic pathways.[3] These adaptations could mask the protective effects that might be seen with acute inhibition in adult animals.
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Model-Specific Pathophysiology: The mouse models used to induce non-alcoholic fatty liver disease (NAFLD) or non-alcoholic steatohepatitis (NASH) may not fully replicate the complex pathophysiology of the human disease.[4][5] The protective effect of HSD17B13 loss-of-function in humans may be more prominent in the context of specific metabolic stressors that are not accurately mirrored in current animal models.
Q2: We are not observing the expected reduction in liver steatosis in our Hsd17b13 knockout mice. What could be the reason?
Several studies have reported that Hsd17b13 knockout in mice does not lead to a reduction in liver steatosis and can sometimes even exacerbate it.[6][7][8] Here are some potential reasons and troubleshooting steps:
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Diet and Duration of Study: The type of diet used to induce NAFLD/NASH and the duration of the study can significantly impact the phenotype. Some diets may induce a disease state that is not responsive to Hsd17b13 loss. Consider using different diet models such as a high-fat diet (HFD), a Western diet, or a choline-deficient, L-amino acid-defined (CDAA) diet and varying the study duration.[6][9]
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Sex-Specific Effects: There is evidence of sex-specific effects of Hsd17b13 loss on liver fibrosis.[6][10] It is crucial to analyze male and female mice separately to identify any sex-dependent differences in steatosis.
-
Genetic Background of Mice: The genetic background of the mice can influence their susceptibility to diet-induced liver disease. Ensure that wild-type and knockout littermates on the same genetic background are used for comparison.
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Method of Hsd17b13 Inactivation: The conflicting results could be due to the difference between a complete knockout from birth versus an acute knockdown in adult mice.[3] An acute knockdown using shRNA or ASO might better mimic the effect of a therapeutic inhibitor and avoid developmental compensation.[6][11]
Q3: Our HSD17B13 inhibitor is showing efficacy in vitro, but the in vivo results in mice are disappointing. What troubleshooting steps can we take?
Translating in vitro efficacy to in vivo models can be challenging. Here are some factors to consider:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Ensure that the inhibitor reaches the target tissue (liver) at a sufficient concentration and for an adequate duration to inhibit HSD17B13 activity. Conduct thorough PK/PD studies to optimize the dosing regimen.
-
Species-Specific Inhibitor Potency: The inhibitor may have different potencies against human and mouse HSD17B13. It is essential to confirm the inhibitor's activity on the mouse enzyme.[1]
-
Off-Target Effects: The inhibitor might have off-target effects that counteract its beneficial on-target activity. A thorough off-target screening is recommended.
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Mouse Model Selection: As mentioned earlier, the choice of the mouse model is critical. The pathological drivers of the chosen model may not be dependent on the pathway modulated by HSD17B13 inhibition.
Troubleshooting Guides
Guide 1: Inconsistent Phenotypes in Hsd17b13 Knockout Mice
This guide provides a systematic approach to troubleshooting unexpected results in Hsd17b13 knockout mouse studies.
| Observed Issue | Potential Cause | Recommended Action |
| No reduction or increase in liver steatosis | Species differences in HSD17B13 function.[1][2] | Consider using humanized mouse models expressing human HSD17B13. |
| Compensatory mechanisms due to lifelong knockout.[3] | Employ acute knockdown strategies (e.g., AAV-shRNA, ASOs) in adult mice.[6][11] | |
| Diet- and sex-specific effects.[6][10] | Test different NAFLD/NASH-inducing diets and analyze male and female cohorts separately.[9] | |
| Discrepancy with human genetic data | Mouse models may not fully recapitulate human disease.[4][5] | Characterize the specific molecular pathways activated in your mouse model and compare them to human NASH data. |
| Variability between different knockout lines | Differences in gene targeting strategies or genetic background. | Ensure consistent genetic background and use appropriate littermate controls. |
Guide 2: Poor In Vivo Efficacy of HSD17B13 Inhibitors
This guide helps to diagnose and address issues when a promising HSD17B13 inhibitor fails to show efficacy in animal models.
| Observed Issue | Potential Cause | Recommended Action |
| Lack of effect on liver pathology | Insufficient target engagement in the liver. | Perform PK/PD studies to measure inhibitor concentration in the liver and assess target inhibition. |
| Low potency against the mouse HSD17B13 enzyme.[1] | Test the inhibitor's potency on recombinant mouse HSD17B13. If potency is low, consider developing a mouse-specific inhibitor for preclinical studies. | |
| Unexpected toxicity or adverse effects | Off-target activity of the inhibitor. | Conduct comprehensive in vitro and in vivo off-target liability profiling. |
| Inconsistent results across different studies | Differences in the mouse model, diet, or dosing regimen. | Standardize the experimental protocol and use a well-characterized mouse model of NASH.[4][5] |
Quantitative Data Summary
The following tables summarize the conflicting findings from Hsd17b13 knockout mouse studies.
Table 1: Effect of Hsd17b13 Knockout on Liver Phenotype in Mice
| Study Focus | Mouse Model/Diet | Key Findings in Knockout vs. Wild-Type | Reference |
| NAFLD/NASH | High-Fat Diet (HFD) | Higher body weight and liver mass; no protection from steatosis. | [9] |
| NAFLD/NASH | Western Diet (WD) | No difference in liver injury, fibrosis, or HCC development. | [6] |
| NAFLD/NASH | 60% CDAHFD | Modest reduction in liver fibrosis in female mice only; no effect on steatosis. | [6][10] |
| Alcoholic Liver Disease | NIAAA alcohol exposure model | No protection from alcohol-induced liver injury. | [9] |
| Baseline Phenotype | Chow Diet | Increased liver steatosis and inflammation. | [6] |
Table 2: Effect of Hsd17b13 Knockdown/Inhibition in Mice
| Intervention | Mouse Model/Diet | Key Findings | Reference |
| shRNA knockdown (60%) | Choline-deficient high-fat diet | Lower liver fibrosis, but not steatosis. | [6] |
| ASO knockdown | 60% CDAHFD | Reduced liver steatosis, but not fibrosis. | [6] |
| Inhibitor (BI-3231) | Palmitic acid-treated hepatocytes (in vitro) | Reduced triglyceride accumulation and restored lipid metabolism. | [12] |
Experimental Protocols
Protocol 1: Retinol Dehydrogenase (RDH) Activity Assay
This assay is used to measure the enzymatic activity of HSD17B13 in converting retinol to retinaldehyde.[13]
Materials:
-
HEK293 cells
-
Expression plasmids for HSD17B13 (wild-type and mutants) or empty vector
-
All-trans-retinol
-
Cell lysis buffer
-
HPLC system
Procedure:
-
Seed HEK293 cells in triplicate one day before transfection.
-
Transfect cells with HSD17B13 expression plasmids or an empty vector control.
-
After 24 hours, add all-trans-retinol to the culture medium at a final concentration of 2-5 µM.
-
Incubate the cells for 6-8 hours.
-
Harvest the cells and lyse them to extract retinoids.
-
Separate and quantify retinaldehyde and retinoic acid using normal-phase HPLC.
-
Normalize retinoid levels to the total protein concentration in the cell lysate.
Protocol 2: Mouse Models of NAFLD/NASH
Several mouse models are used to study NAFLD and NASH, each with its own characteristics.
-
High-Fat Diet (HFD) Model:
-
Diet: 45-60% kcal from fat.
-
Phenotype: Obesity, insulin resistance, and hepatic steatosis. Fibrosis development is typically slow and mild.[9]
-
-
Western Diet (WD) Model:
-
Diet: High in fat (40-60%), sucrose, and cholesterol.
-
Phenotype: More robust NASH phenotype with steatosis, inflammation, and fibrosis.[9]
-
-
Choline-Deficient, L-Amino Acid-Defined (CDAA) Diet Model:
-
Diet: Lacks choline and is supplemented with high fat.
-
Phenotype: Rapidly induces severe steatohepatitis and fibrosis, but mice often lose weight.[6]
-
-
Gubra-Amylin NASH (GAN) Diet Model:
-
Diet: High-fat, high-fructose, and high-cholesterol diet.
-
Phenotype: Induces a NASH phenotype with fibrosis that closely mimics human disease.[6]
-
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of HSD17B13 in hepatocytes.
Experimental Workflow
Caption: General experimental workflow for studying Hsd17b13 knockout mice.
Logical Relationship
Caption: Logical relationship of conflicting results in HSD17B13 research.
References
- 1. enanta.com [enanta.com]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse Models of Nonalcoholic Steatohepatitis: Toward Optimization of Their Relevance to Human Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mouse model of NASH that replicates key features of the human disease and progresses to fibrosis stage 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 17-Beta Hydroxysteroid Dehydrogenase 13 Deficiency Does Not Protect Mice From Obesogenic Diet Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Metabolic Stability of HSD17B13 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the metabolic stability of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the common metabolic liabilities observed with HSD17B13 inhibitors?
A1: A primary metabolic liability for many HSD17B13 inhibitors, particularly those with a phenolic core, is susceptibility to Phase II metabolism.[1][2] Glucuronidation, mediated by enzymes like UGT1A9, is a common metabolic pathway that can lead to rapid clearance and reduced in vivo efficacy.[1][3] Additionally, structural motifs like phenols and alkynes can be converted to reactive metabolites, which may lead to toxicity.[4]
Q2: How can I assess the metabolic stability of my HSD17B13 inhibitor?
A2: A tiered approach using in vitro assays is recommended to evaluate metabolic stability.[5][6] Initial screening can be performed using human liver microsomes (HLM) to assess Phase I metabolic stability.[7] Subsequent testing in S9 fractions, which contain both microsomal and cytosolic enzymes, and finally in primary hepatocytes will provide a more comprehensive picture that includes both Phase I and Phase II metabolism.[5][8]
Q3: What are the key strategies to improve the metabolic stability of HSD17B13 inhibitors?
A3: Several strategies can be employed to enhance the metabolic stability of HSD17B13 inhibitors:
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Structural Modification (SAR-driven): Systematically modify the chemical structure to block or reduce metabolism at labile sites. This involves establishing a clear Structure-Activity Relationship (SAR).[9][10][11] For phenolic inhibitors, exploring bioisosteric replacements for the phenol group or modifying its electronic properties through substitution can be effective.[4]
-
Deuteration: Selectively replacing hydrogen atoms with deuterium at metabolically vulnerable positions (metabolic "soft spots") can slow down metabolism due to the kinetic isotope effect.[12][13][14][15] This can lead to a longer biological half-life.[12][16]
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Prodrug Strategies: Chemically modifying the inhibitor to create a prodrug can protect metabolically susceptible moieties.[17][18][19][20][21] The prodrug is then converted to the active inhibitor in vivo.
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Formulation Strategies: Advanced formulation techniques, such as lipid-based delivery systems or nanoparticles, can protect the inhibitor from premature metabolism and enhance its bioavailability.[22][23]
Troubleshooting Guides
Issue 1: High clearance of my phenolic HSD17B13 inhibitor observed in vivo, despite good stability in human liver microsomes (HLM).
Possible Cause: This discrepancy often points towards significant Phase II metabolism, such as glucuronidation, which is not adequately captured in HLM assays.[1] Hepatocytes contain the necessary cofactors and enzymes for both Phase I and Phase II metabolism.[7]
Troubleshooting Steps:
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Confirm Phase II Metabolism: Re-evaluate the metabolic stability of your compound in human hepatocytes. A significantly higher clearance in hepatocytes compared to microsomes suggests Phase II metabolism is the primary clearance pathway.
-
Identify Metabolites: Conduct metabolite identification studies using hepatocytes to confirm the formation of glucuronide or sulfate conjugates.
-
Structural Modifications:
-
Modify the Phenol: Introduce steric hindrance around the phenolic hydroxyl group to block access by UDP-glucuronosyltransferase (UGT) enzymes.
-
Bioisosteric Replacement: If potency can be maintained, replace the phenol with a bioisostere less prone to conjugation.
-
Electronic Modulation: Introduce electron-withdrawing groups to decrease the acidity of the phenol, which can sometimes reduce the rate of glucuronidation.[4]
-
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)
Objective: To determine the rate of Phase I metabolism of an HSD17B13 inhibitor.
Methodology:
-
Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should typically be less than 1%.
-
Incubation Mixture: In a microcentrifuge tube, combine the following on ice:
-
Phosphate buffer (pH 7.4)
-
Human Liver Microsomes (final protein concentration typically 0.5-1.0 mg/mL)
-
Test compound (final concentration typically 1 µM)
-
-
Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate proteins. The supernatant is then analyzed.
-
Analysis: The concentration of the remaining parent compound is quantified using LC-MS/MS.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression provides the rate of disappearance, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
Protocol 2: In Vitro Metabolic Stability Assessment in Human Hepatocytes
Objective: To determine the combined rate of Phase I and Phase II metabolism of an HSD17B13 inhibitor.
Methodology:
-
Cell Plating: Plate cryopreserved human hepatocytes in collagen-coated plates and allow them to attach.
-
Compound Addition: Prepare a solution of the test compound in incubation medium. Remove the plating medium from the cells and add the compound-containing medium.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
Time Points: Collect aliquots of the incubation medium at various time points (e.g., 0, 0.5, 1, 2, 4, 24 hours).
-
Sample Processing: Samples are quenched with a cold organic solvent containing an internal standard and processed similarly to the HLM assay.
-
Analysis: The concentration of the parent compound is quantified by LC-MS/MS.
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) as described in the HLM protocol.
Data Presentation
Table 1: Comparison of In Vitro Metabolic Stability Data for a Hypothetical HSD17B13 Inhibitor
| Assay System | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or per million cells) | Primary Metabolic Pathway Indicated |
| Human Liver Microsomes (HLM) | > 60 | < 10 | Low Phase I Metabolism |
| Human Hepatocytes | 25 | 45 | Significant Phase II Metabolism |
Table 2: Effect of Deuteration on the Metabolic Stability of a Hypothetical HSD17B13 Inhibitor
| Compound | Site of Deuteration | In Vitro Half-life in Hepatocytes (min) | Fold Improvement |
| Parent Compound | N/A | 25 | - |
| Deuterated Analog | Methoxy group adjacent to phenol | 75 | 3.0 |
Visualizations
Caption: Workflow for assessing and improving the metabolic stability of HSD17B13 inhibitors.
Caption: Troubleshooting logic for high in vivo clearance of HSD17B13 inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. pharmafocusasia.com [pharmafocusasia.com]
- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 9. monash.edu [monash.edu]
- 10. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 11. fiveable.me [fiveable.me]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]
- 14. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hyphadiscovery.com [hyphadiscovery.com]
- 16. researchgate.net [researchgate.net]
- 17. Expanding the toolbox of metabolically stable lipid prodrug strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Expanding the toolbox of metabolically stable lipid prodrug strategies [frontiersin.org]
- 19. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Prodrug-based drug delivery systems: strategic approaches and emerging challenges in targeted therapeutics | springermedizin.de [springermedizin.de]
- 21. mdpi.com [mdpi.com]
- 22. hilarispublisher.com [hilarispublisher.com]
- 23. researchgate.net [researchgate.net]
Hsd17B13-IN-39 stability issues in long-term experiments
Welcome to the technical support center for Hsd17B13-IN-39. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in long-term experiments, with a focus on addressing potential stability issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is typically soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). For in vitro experiments, it is advisable to prepare a high-concentration stock solution in 100% DMSO.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability of the compound. The following table summarizes the recommended storage conditions.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Protect from light and moisture. |
| Powder | 4°C | Up to 2 years | For shorter-term storage. |
| In DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| In DMSO | -20°C | Up to 1 month | For working stocks. |
Q3: Can I store this compound in aqueous solutions?
A3: It is generally not recommended to store small molecule inhibitors in aqueous solutions for extended periods, as they may be prone to degradation through hydrolysis. Prepare fresh dilutions in your aqueous experimental buffer from a DMSO stock solution just before use.
Q4: What is the known mechanism of action of this compound?
A4: this compound is an inhibitor of the 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme. HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver and is involved in lipid and retinol metabolism. Inhibition of HSD17B13 is being explored as a therapeutic strategy for non-alcoholic fatty liver disease (NAFLD) and other liver diseases.
Troubleshooting Guide: Stability in Long-Term Experiments
Researchers may encounter challenges with the stability and activity of this compound in experiments that span several days or weeks. This guide provides troubleshooting for common issues.
Issue 1: Loss of compound activity over time in cell culture.
-
Potential Cause: Degradation of the compound in the aqueous culture medium.
-
Troubleshooting Steps:
-
Replenish the compound: In long-term cell culture, the compound concentration can decrease due to degradation or metabolism by the cells. Consider partial or complete media changes with freshly diluted this compound every 24-72 hours.
-
Assess stability in media: To confirm if the media is causing degradation, incubate this compound in your cell culture media (without cells) for the duration of your experiment. At different time points, test the activity of the compound in a short-term functional assay.
-
Optimize solvent concentration: Ensure the final concentration of DMSO in the culture medium is as low as possible (typically ≤ 0.1%) to minimize solvent-induced degradation or cellular stress.
-
Issue 2: Precipitation of the compound in aqueous buffer or media.
-
Potential Cause: Poor solubility of this compound in aqueous solutions.
-
Troubleshooting Steps:
-
Serial dilutions: When diluting the DMSO stock solution into an aqueous buffer, perform serial dilutions in DMSO first to lower the concentration before the final dilution into the aqueous medium. This helps prevent the compound from crashing out of solution.
-
Vortexing/Mixing: Ensure thorough mixing when diluting the compound into the final aqueous solution.
-
Use of solubilizing agents: For in vivo studies, formulation with solubilizing agents like Tween 80, PEG300, or corn oil may be necessary.[1] The following table provides example formulations.
-
| Formulation | Composition |
| Formulation 1 | 10% DMSO, 5% Tween 80, 85% Saline |
| Formulation 2 | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline |
| Formulation 3 | 10% DMSO, 90% Corn oil |
Issue 3: Inconsistent results in in vivo studies.
-
Potential Cause: Poor bioavailability or rapid in vivo clearance of the compound.
-
Troubleshooting Steps:
-
Pharmacokinetic (PK) studies: If feasible, conduct pilot PK studies to determine the half-life and optimal dosing regimen of this compound in your animal model.
-
Formulation optimization: The choice of vehicle can significantly impact the absorption and stability of the compound in vivo. Test different formulations to improve bioavailability.
-
Route of administration: Consider different routes of administration (e.g., intraperitoneal, oral gavage, subcutaneous) that may offer better stability and exposure.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store at -80°C for long-term storage.
Protocol 2: Dilution for In Vitro Experiments
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional): If a large dilution factor is required, perform an intermediate dilution of the stock solution in 100% DMSO.
-
Final Dilution: Directly add the required volume of the DMSO stock (or intermediate dilution) to the pre-warmed cell culture medium. Mix immediately and thoroughly by pipetting or gentle vortexing. The final DMSO concentration should ideally be below 0.1%.
-
Application: Add the compound-containing medium to the cells immediately after preparation.
Visualizations
Below are diagrams illustrating key concepts related to Hsd17B13 and experimental workflows.
Caption: Simplified signaling pathway of HSD17B13 and the action of this compound.
Caption: Recommended workflow for using this compound in long-term experiments.
References
Technical Support Center: Overcoming Resistance to Hsd17B13 Inhibitors
This guide is intended for researchers, scientists, and drug development professionals who are using Hsd17B13 inhibitors, such as the hypothetical Hsd17B13-IN-39, and are encountering resistance in their cell line models. This document provides troubleshooting strategies, frequently asked questions, and detailed experimental protocols to help identify the cause of resistance and explore potential solutions.
Frequently Asked Questions (FAQs)
Q1: My cell line, which was previously sensitive to this compound, is now showing resistance. What are the possible reasons?
A1: Acquired resistance to a targeted inhibitor like this compound can arise through several mechanisms:
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Target Alteration: Mutations in the HSD17B13 gene could alter the protein structure, preventing the inhibitor from binding effectively.
-
Target Overexpression: The cell line may have adapted by increasing the expression of the Hsd17B13 protein, thereby requiring a higher concentration of the inhibitor to achieve the same level of effect.
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Pathway Bypass: The cells may have activated alternative signaling pathways to compensate for the inhibition of Hsd17B13, maintaining the cellular process that the drug is designed to disrupt.[1]
-
Increased Drug Efflux: Cells can upregulate transporter proteins (like P-glycoprotein) that actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[2][3]
-
Drug Metabolism: The cells may have developed mechanisms to metabolize and inactivate the inhibitor more rapidly.[1]
Q2: How do I confirm that my cell line has developed resistance to this compound?
A2: The first step is to perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line.[4] A significant increase in the IC50 value (typically 3-fold or higher) is a strong indicator of resistance.[4]
Q3: What is the known signaling pathway of Hsd17B13, and how might this relate to resistance?
A3: Hsd17B13 is a lipid droplet-associated protein primarily expressed in the liver.[5][6] Its expression is regulated by the Liver X Receptor-α (LXR-α) via the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key player in lipid metabolism.[6][7] Hsd17B13 itself is involved in retinol and lipid metabolism.[7][8] Overexpression of Hsd17B13 has been linked to pathways involved in fat digestion and absorption, as well as inflammation through the NF-κB and MAPK signaling pathways.[9] Resistance to an Hsd17B13 inhibitor could emerge if cancer cells find alternative ways to activate these downstream pathways, bypassing the need for Hsd17B13 activity.
Figure 1: Simplified signaling pathway of Hsd17B13 regulation and function.
Troubleshooting Guide
This guide provides a step-by-step approach to diagnosing and understanding resistance to this compound.
Issue: Decreased Efficacy of this compound in Cell Culture
Figure 2: Experimental workflow for investigating this compound resistance.
Quantitative Data Summary
| Parameter | Sensitive Cell Line | Resistant Cell Line | Interpretation |
| IC50 of this compound | 10 nM | 150 nM | >10-fold increase indicates significant resistance. |
| Relative Hsd17B13 Protein Expression (normalized to loading control) | 1.0 | 3.5 | 3.5-fold increase suggests target overexpression as a potential resistance mechanism. |
| HSD17B13 Gene Sequencing | Wild-type | C>T substitution at exon 4 | A mutation in the coding region could affect inhibitor binding. |
| Relative p-STAT3 Levels (normalized to total STAT3) | 1.0 | 4.2 | Increased activation of a downstream signaling pathway may indicate a bypass mechanism. |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
This protocol is for confirming and quantifying resistance by comparing the dose-response curves of sensitive and resistant cell lines.
Materials:
-
Parental (sensitive) and suspected resistant cell lines
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count both parental and suspected resistant cells.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium).
-
Incubate overnight to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a 2X serial dilution of this compound in complete culture medium, ranging from a high concentration (e.g., 10 µM) to a low concentration (e.g., 0.1 nM). Include a vehicle-only (DMSO) control.
-
Remove the medium from the cells and add 100 µL of the drug dilutions to the appropriate wells in triplicate.
-
-
Incubation:
-
Incubate the plates for a period equivalent to at least two cell doubling times (e.g., 48-72 hours).
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-only control (100% viability).
-
Plot the normalized viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value for each cell line.
-
Protocol 2: Western Blot for Hsd17B13 and Signaling Proteins
This protocol is to assess for changes in the expression of the target protein (Hsd17B13) and the activation of potential bypass signaling pathways.
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Hsd17B13, anti-p-STAT3, anti-STAT3, anti-NF-κB p65, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each lysate onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Hsd17B13) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Perform densitometry analysis to quantify the protein bands, normalizing to the loading control (β-actin).
-
Repeat the process for other primary antibodies of interest (e.g., p-STAT3, STAT3, NF-κB p65).
-
Protocol 3: Sanger Sequencing of the HSD17B13 Gene
This protocol is for identifying potential mutations in the HSD17B13 gene that may confer resistance.
Materials:
-
Genomic DNA (gDNA) extracted from parental and resistant cell lines
-
PCR primers designed to amplify the coding regions (exons) of the HSD17B13 gene
-
Taq polymerase and PCR buffer
-
dNTPs
-
Thermocycler
-
DNA purification kit
-
Sanger sequencing service
Procedure:
-
gDNA Extraction:
-
Extract gDNA from both parental and resistant cell lines using a commercial kit.
-
-
PCR Amplification:
-
Set up PCR reactions to amplify each exon of the HSD17B13 gene using the designed primers and extracted gDNA as a template.
-
Run the PCR program on a thermocycler.
-
Confirm successful amplification by running a small amount of the PCR product on an agarose gel.
-
-
PCR Product Purification:
-
Purify the PCR products to remove primers and dNTPs using a DNA purification kit.
-
-
Sanger Sequencing:
-
Send the purified PCR products and the corresponding primers for Sanger sequencing.
-
-
Sequence Analysis:
-
Align the sequencing results from the resistant cell line to the parental cell line and a reference sequence for HSD17B13.
-
Identify any nucleotide changes (substitutions, insertions, deletions) in the resistant cell line.
-
Determine if any nucleotide changes result in an amino acid change in the Hsd17B13 protein.
-
Figure 3: Decision tree for interpreting experimental results.
References
- 1. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Establishment of drug-resistant cell lines under the treatment with chemicals acting through different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease | MDPI [mdpi.com]
Navigating HSD17B13 Inhibition Assays: A Technical Guide to NAD+ Dependency
Technical Support Center
For researchers, scientists, and drug development professionals investigating Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a promising therapeutic target for chronic liver diseases, understanding the nuances of its enzymatic activity is paramount for robust and reproducible inhibition assays. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols, with a central focus on accounting for the critical cofactor, Nicotinamide Adenide Dinucleotide (NAD+).
HSD17B13 is an NAD(P)H/NAD(P)+-dependent oxidoreductase, catalyzing the interconversion of steroids and other bioactive lipids.[1][2] Its enzymatic activity is intrinsically linked to the presence and concentration of NAD+, a factor that can significantly influence assay outcomes and the interpretation of inhibitor potency.
Frequently Asked Questions (FAQs)
Q1: Why is NAD+ essential for HSD17B13 enzymatic activity?
A1: HSD17B13 belongs to the short-chain dehydrogenase/reductase (SDR) superfamily.[3][4] These enzymes utilize NAD+ as a cofactor to accept a hydride ion during the oxidation of a substrate, such as β-estradiol or retinol, to its corresponding ketone.[4][5][6] This process generates the reduced form of the cofactor, NADH. The presence of a conserved TGXGXXXG motif in HSD17B13's structure is related to NAD(P)(H) binding, highlighting its fundamental role in catalysis.[1][2]
Q2: How does the concentration of NAD+ affect the measurement of inhibitor IC50 values?
A2: The concentration of NAD+ can significantly impact the apparent potency (IC50) of HSD17B13 inhibitors. If an inhibitor competes with NAD+ for binding to the enzyme, increasing the NAD+ concentration will lead to a rightward shift in the IC50 curve, making the inhibitor appear less potent. Conversely, if the inhibitor is non-competitive or uncompetitive with respect to NAD+, the IC50 may be less sensitive to NAD+ concentration. It is crucial to determine the mechanism of inhibition relative to NAD+ to standardize assay conditions.
Q3: What are the known substrates for HSD17B13, and how does substrate choice impact an inhibition assay?
A3: HSD17B13 has been shown to have activity towards several substrates in vitro, including steroids (e.g., β-estradiol), bioactive lipids (e.g., leukotriene B4), and retinol.[5][7][8] The choice of substrate can influence the kinetic parameters of the enzyme and, consequently, the apparent potency of inhibitors. It is recommended to test inhibitors against multiple substrates to identify potential substrate-biased inhibition.[9] While the endogenous, disease-relevant substrate remains a subject of investigation, β-estradiol and retinol are commonly used in screening assays.[5][9]
Q4: My assay shows high variability. What are the potential causes related to NAD+?
A4: High variability can stem from several factors. Regarding NAD+, ensure the stability of your NAD+ stock solution, as it can degrade over time, especially with repeated freeze-thaw cycles. Inconsistent NAD+ concentrations across wells or experiments will lead to variable enzyme activity and unreliable results. Additionally, contaminants in the NAD+ solution or other reagents can interfere with the assay.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Enzyme Activity | NAD+ Degradation or Omission: NAD+ is unstable and may have been omitted from the reaction mixture. | Prepare fresh NAD+ solutions daily. Always include a positive control (enzyme + substrate + NAD+, no inhibitor) to confirm enzyme activity. |
| Suboptimal NAD+ Concentration: The NAD+ concentration may be too low for efficient enzyme turnover. | Titrate NAD+ to determine the optimal concentration for your assay conditions. This is typically at or near the Michaelis constant (Km) for NAD+. | |
| Inconsistent IC50 Values | Variable NAD+ Concentration: Inconsistent pipetting or dilution of NAD+ stock. | Use calibrated pipettes and prepare a master mix for the reaction buffer containing a fixed NAD+ concentration to ensure consistency across all wells. |
| Inhibitor Competition with NAD+: The inhibitor may be competitive with NAD+, making the IC50 value sensitive to NAD+ levels. | Characterize the inhibitor's mechanism of action with respect to NAD+. If competitive, maintain a consistent and reported NAD+ concentration across all experiments for valid comparisons. | |
| High Background Signal | Contaminating Dehydrogenases: Cell lysates or impure recombinant protein may contain other NAD+-dependent dehydrogenases. | Use highly purified HSD17B13 protein. Include a control with lysate/protein preparation but without the specific HSD17B13 substrate to assess background activity. |
| Assay Readout Interference: Some compounds can interfere with the detection method (e.g., NADH-based luminescence). | Run a counter-screen to identify compounds that interfere with the assay technology in the absence of the enzyme or substrate.[5] |
Experimental Protocols & Data
Key Experimental Methodologies
1. Recombinant HSD17B13 Expression and Purification: Human HSD17B13 can be expressed in Sf9 insect cells using a baculoviral expression system and purified via metal affinity and size exclusion chromatography to ensure high purity and activity.[10]
2. HSD17B13 Enzymatic Inhibition Assay (Luminescence-Based): This protocol is adapted from a commonly used method to determine inhibitor potency by measuring the production of NADH.[5]
-
Materials: Purified HSD17B13, NAD+, β-estradiol (substrate), assay buffer (e.g., 25 mM Tris-HCl, 0.02% Triton X-100, pH 7.6), test compounds, and a commercial NADH detection kit (e.g., NAD(P)H-Glo™).
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound.
-
Prepare a substrate mix containing β-estradiol and NAD+ in assay buffer. Add this mix to the wells.
-
Initiate the reaction by adding purified HSD17B13 protein.
-
Incubate at room temperature for a defined period (e.g., 2 hours).
-
Add the NADH detection reagent according to the manufacturer's instructions.
-
Incubate to allow the luminescent signal to develop (e.g., 1 hour).
-
Read the luminescence on a plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic curve.
-
3. Retinol Dehydrogenase (RDH) Activity Assay (Cell-Based): This method assesses HSD17B13 activity within a cellular context.[8][11]
-
Materials: HEK293 or HepG2 cells, expression vector for HSD17B13, all-trans-retinol, and reagents for retinoid extraction and analysis (e.g., HPLC).
-
Procedure:
-
Transfect cells with the HSD17B13 expression vector.
-
After a suitable incubation period, add all-trans-retinol to the culture medium.
-
Incubate for several hours (e.g., 6-8 hours) to allow for substrate conversion.
-
Extract retinoids from the cells and culture medium.
-
Analyze the formation of retinaldehyde by HPLC.
-
For inhibition studies, pre-incubate cells with the test compound before adding retinol.
-
Quantitative Data Summary
The following table summarizes representative kinetic and inhibition data. Note that these values can vary depending on the specific assay conditions.
| Parameter | Substrate/Cofactor | Value | Assay Conditions | Reference |
| IC50 | β-estradiol | ~1.4 µM (Compound 1) | Purified human HSD17B13, NAD+ | [9] |
| IC50 | Retinol | ~2.4 µM (Compound 1) | Purified human HSD17B13, NAD+ | [9] |
| IC50 | β-estradiol | Varies by compound | Purified human HSD17B13, 500 µM NAD+ | [5] |
| Assay Conc. | NAD+ | 500 µM | Biochemical inhibition assay | [5] |
| Assay Conc. | β-estradiol | 12 µM | Biochemical inhibition assay | [5] |
Visualizing Key Processes
To further clarify the experimental and logical frameworks, the following diagrams illustrate the HSD17B13 enzymatic pathway, a standard inhibition assay workflow, and a troubleshooting decision tree.
Caption: HSD17B13 enzymatic reaction pathway.
Caption: Workflow for HSD17B13 inhibition assay.
Caption: Troubleshooting decision tree for HSD17B13 assays.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and application of synthetic 17B-HSD13 substrates reveals preserved catalytic activity of protective human variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enanta.com [enanta.com]
- 11. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Metabolism and Glucuronidation of Phenolic HSD17B13 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guidance for experiments related to the Phase II metabolism and glucuronidation of phenolic 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is HSD17B13 and why is it a therapeutic target?
A1: 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is an enzyme primarily expressed in the liver and is associated with lipid droplets.[1][2][3] It belongs to a large family of enzymes involved in the metabolism of hormones, fatty acids, and bile acids.[2][3][4] Recent genetic studies have shown that certain loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[4][5] This protective effect makes HSD17B13 a promising therapeutic target for the treatment of these conditions, with the goal of mimicking the loss-of-function variants by inhibiting the enzyme's activity.[5][6]
Q2: What is Phase II metabolism, and why is glucuronidation important for phenolic inhibitors?
A2: Phase II metabolism is a set of biochemical reactions that attach endogenous polar molecules to drugs or their Phase I metabolites, making them more water-soluble and easier to excrete from the body.[7][8] This process is often called conjugation.[8] Glucuronidation, the most common Phase II reaction, is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves adding a glucuronic acid moiety to the drug molecule.[7][9] Phenolic compounds, which contain a hydroxyl group attached to an aromatic ring, are common substrates for UGT enzymes.[10] Therefore, phenolic HSD17B13 inhibitors are highly likely to undergo glucuronidation, which can significantly impact their pharmacokinetic properties, including clearance rates and bioavailability.[11][12]
Q3: How does the glucuronidation of an HSD17B13 inhibitor affect its therapeutic potential?
A3: Glucuronidation generally leads to the inactivation of a drug and facilitates its elimination. A high rate of glucuronidation can result in a short half-life and low systemic exposure, potentially reducing the drug's efficacy. Understanding the glucuronidation profile of a phenolic HSD17B13 inhibitor is crucial for predicting its in vivo behavior, assessing potential drug-drug interactions (DDIs), and optimizing its dosing regimen.[13][14] For instance, a close analog of the potent HSD17B13 inhibitor BI-3231 was found to be metabolized primarily by UGT1A9, leading to a loss of inhibitory activity.[12]
Troubleshooting In Vitro Glucuronidation Assays
This guide addresses common issues encountered during in vitro experiments designed to assess the glucuronidation of phenolic HSD17B13 inhibitors.
Q4: I am observing low or no formation of the glucuronide metabolite. What are the potential causes?
A4:
-
Incorrect UGT Isozyme: The selected recombinant UGT enzyme or tissue fraction (e.g., liver microsomes) may lack the specific isozyme responsible for metabolizing your compound. Phenolic compounds can be metabolized by various UGTs (e.g., UGT1A1, UGT1A9).[7][12]
-
Solution: Screen a panel of common UGT isozymes or use pooled human liver microsomes (HLM) which contain a variety of UGTs.
-
-
Poor Substrate Solubility: Phenolic inhibitors may have low aqueous solubility, limiting their availability to the enzyme.
-
Solution: Use a co-solvent like DMSO or methanol, ensuring the final concentration does not inhibit enzyme activity (typically ≤1%).
-
-
Sub-optimal Assay Conditions: Reaction rates are sensitive to pH, temperature, and cofactor concentration.
-
Solution: Ensure the reaction buffer is at the optimal pH (around 7.4), the incubation is performed at 37°C, and the UDPGA (uridine 5'-diphospho-glucuronic acid) cofactor is not limiting (saturating concentrations are recommended).
-
-
Enzyme Latency in Microsomes: The active site of UGTs is located within the lumen of the endoplasmic reticulum. In microsomal preparations, access of the substrate to the active site can be limited.[15]
-
Inhibitor is Not a UGT Substrate: The compound may be cleared through other metabolic pathways (e.g., sulfation, oxidation) or not be metabolized at all.
-
Solution: Investigate other Phase I and Phase II metabolic pathways.
-
Q5: My results show high variability between replicates. How can I improve assay consistency?
A5:
-
Inconsistent Pipetting: Inaccurate pipetting of the inhibitor, microsomes, or cofactors can lead to significant variability.
-
Solution: Use calibrated pipettes and ensure thorough mixing of all stock solutions before use. For multi-well plates, consider using master mixes.
-
-
Time-Dependent Reaction Issues: If sampling at multiple time points, ensure precise timing for starting and stopping the reaction.
-
Solution: Stagger the addition of the starting reagent (e.g., UDPGA) and stop the reaction consistently, for example, by adding ice-cold acetonitrile.
-
-
Instability of Compound or Metabolite: The parent inhibitor or its glucuronide metabolite may be unstable in the assay matrix or during sample processing and storage.
-
Solution: Minimize light exposure for light-sensitive compounds.[16] Ensure samples are processed quickly and stored at -80°C. Check for degradation by analyzing a sample immediately after preparation.
-
-
Non-linear Reaction Rate: The reaction may not be in the linear range with respect to time or protein concentration.
Q6: How can I determine which specific UGT isozyme metabolizes my inhibitor?
A6:
-
Recombinant UGT Screening: Incubate your inhibitor with a panel of individual, commercially available recombinant human UGT enzymes (e.g., UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7, 2B15).[17] The isozyme that produces the highest amount of the glucuronide metabolite is likely the primary enzyme responsible.
-
Chemical Inhibition Studies: Use pooled human liver microsomes and co-incubate your inhibitor with known UGT isozyme-specific chemical inhibitors.[13] A significant reduction in metabolite formation in the presence of a specific inhibitor points to the involvement of that particular isozyme.
Data Presentation
Quantitative data from metabolic studies should be presented clearly to allow for easy interpretation and comparison.
Table 1: Properties of a Known Phenolic HSD17B13 Inhibitor This table provides an example summary for a well-characterized inhibitor, BI-3231.
| Parameter | Value | Reference |
| Compound Name | BI-3231 | [12] |
| Target | HSD17B13 | [12] |
| Potency (IC₅₀) | 1 nM (human) | [6][12] |
| Chemical Class | Contains a phenolic moiety | [12] |
| Primary Metabolic Pathway | Glucuronidation | [12] |
| Key UGT Isozyme | UGT1A9 (inferred from close analog) | [12] |
| Metabolic Stability | Moderate (in human hepatocytes) | [12] |
Table 2: Example Michaelis-Menten Kinetic Parameters for Glucuronidation of a Hypothetical Phenolic HSD17B13 Inhibitor This table shows typical kinetic data obtained from an in vitro experiment using human liver microsomes.
| Kinetic Parameter | Value |
| Vₘₐₓ (max velocity) | 150 pmol/min/mg protein |
| Kₘ (substrate concentration at ½ Vₘₐₓ) | 15 µM |
| CLᵢₙₜ (Intrinsic Clearance, Vₘₐₓ/Kₘ) | 10 µL/min/mg protein |
Experimental Protocols
Protocol: In Vitro Glucuronidation Assay Using Human Liver Microsomes
This protocol outlines a standard procedure to determine the rate of glucuronide formation for a phenolic HSD17B13 inhibitor.
1. Reagents and Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test Inhibitor (phenolic HSD17B13 inhibitor)
-
Phosphate Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
Alamethicin
-
UDPGA (Uridine 5'-diphospho-glucuronic acid)
-
Acetonitrile (ACN) with internal standard (for stopping reaction and protein precipitation)
-
96-well incubation plate and analytical plate
-
LC-MS/MS system for analysis
2. Procedure:
-
Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer, MgCl₂, and alamethicin.
-
Prepare Microsome Solution: Dilute the HLM stock to the desired final concentration (e.g., 0.25-0.5 mg/mL) with the master mix. Pre-incubate the diluted microsomes for 15 minutes on ice with alamethicin.
-
Add Test Inhibitor: Add the test inhibitor to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO).
-
Initiate Pre-incubation: Add the activated microsome solution to the wells. Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Start the Reaction: Initiate the metabolic reaction by adding a pre-warmed solution of UDPGA to each well.
-
Incubate: Incubate the plate at 37°C for the desired time (e.g., 30-60 minutes), determined from linearity experiments.
-
Stop the Reaction: Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an analytical internal standard.
-
Protein Precipitation: Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated protein.
-
Sample Analysis: Transfer the supernatant to a new analytical plate. Analyze the samples for the formation of the glucuronide metabolite using a validated LC-MS/MS method.
10. Data Calculation:
-
Quantify the amount of metabolite formed by comparing its peak area to a standard curve.
-
Calculate the rate of formation (e.g., in pmol/min/mg protein).
Visualizations
Caption: Overview of Phase II metabolism focusing on the glucuronidation pathway.
Caption: Experimental workflow for an in vitro microsomal glucuronidation assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders [xiahepublishing.com]
- 6. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 7. drughunter.com [drughunter.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. resource.aminer.org [resource.aminer.org]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 13. UGT Inhibition | Evotec [evotec.com]
- 14. researchgate.net [researchgate.net]
- 15. research.aalto.fi [research.aalto.fi]
- 16. Bilirubin Glucuronidation Revisited: Proper Assay Conditions to Estimate Enzyme Kinetics with Recombinant UGT1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
Discrepancies between in vitro IC50 and cellular potency for Hsd17B13-IN-39
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering discrepancies between in vitro IC50 values and cellular potency for Hsd17B13 inhibitors, such as the hypothetical molecule Hsd17B13-IN-39.
Frequently Asked Questions (FAQs)
Q1: We observe a significant difference between the in vitro IC50 and the cellular potency of our Hsd17B13 inhibitor. What are the potential reasons for this discrepancy?
A1: Discrepancies between in vitro and cellular potency are common in drug discovery and can arise from a variety of factors. For an Hsd17B13 inhibitor, key considerations include:
-
Cellular Permeability: The compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target, Hsd17B13, which is localized on lipid droplets.[1][2]
-
Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport the compound out of the cell, reducing its intracellular concentration.
-
Compound Metabolism: The compound may be rapidly metabolized by intracellular enzymes into inactive forms.
-
Off-Target Effects: In a cellular context, the compound might engage with other proteins or pathways, leading to toxicity or other effects that can confound the measurement of its specific activity against Hsd17B13.
-
Assay-Specific Conditions: Differences in buffer composition, pH, and the presence of detergents between the in vitro and cellular assays can influence the inhibitor's activity.
Q2: How can we begin to investigate the cause of the poor in vitro-to-cellular potency correlation for our Hsd17B13 inhibitor?
A2: A systematic approach is recommended to identify the root cause of the discrepancy. A good starting point is to assess the compound's physicochemical properties and its interaction with the cellular environment. See the troubleshooting guide below for a more detailed workflow.
Q3: What are the typical substrates used in Hsd17B13 assays?
A3: Hsd17B13 has been shown to have retinol dehydrogenase activity.[3][4] Therefore, all-trans-retinol is a commonly used substrate in cell-based assays.[3][4] For in vitro assays, β-estradiol has also been used as a substrate, with NADH production being monitored.[5]
Troubleshooting Guide
If you are observing a significant drop in potency from your in vitro biochemical assay to your cell-based assay for an Hsd17B13 inhibitor, consider the following troubleshooting steps.
Table 1: Troubleshooting Discrepancies in Hsd17B13 Inhibitor Potency
| Observation | Potential Cause | Suggested Action |
| High in vitro IC50, but weak or no cellular activity | Poor cell permeability | Perform a cellular uptake assay to measure the intracellular concentration of the inhibitor. |
| Active efflux | Test for inhibition of common efflux pumps or use cell lines with known efflux pump expression levels. | |
| Compound instability/metabolism | Analyze compound stability in cell culture media and quantify metabolite formation. | |
| Cellular toxicity observed at concentrations near the expected IC50 | Off-target effects | Perform a cytotoxicity assay in a cell line that does not express Hsd17B13 to assess off-target toxicity. |
| Inconsistent results between experiments | Assay variability | Review and standardize protocols for both in vitro and cellular assays. Ensure consistent cell passage numbers and health.[6] |
Troubleshooting Workflow
Caption: A flowchart for troubleshooting discrepancies between in vitro and cellular potency.
Experimental Protocols
Protocol 1: In Vitro Hsd17B13 Enzyme Inhibition Assay
This protocol provides a general framework for determining the in vitro IC50 of an inhibitor against recombinant Hsd17B13.
Materials:
-
Recombinant human Hsd17B13 protein
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
NADH detection reagent (e.g., NAD-Glo™)
-
Test inhibitor (e.g., this compound)
-
384-well white assay plates
Procedure:
-
Prepare Reagents:
-
Dilute recombinant Hsd17B13 to the desired concentration in assay buffer.
-
Prepare a stock solution of β-estradiol in DMSO and dilute to the working concentration in assay buffer.
-
Prepare a stock solution of NAD+ in assay buffer.
-
Prepare a serial dilution of the test inhibitor in DMSO, followed by a further dilution in assay buffer.
-
-
Assay Protocol:
-
Add 2 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the Hsd17B13 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of the substrate and cofactor mix (β-estradiol and NAD+).
-
Incubate the reaction for 60 minutes at 37°C.
-
Stop the reaction and measure NADH production by adding the NADH detection reagent according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Hsd17B13 Retinol Dehydrogenase Activity Assay
This protocol describes a method to assess the potency of an Hsd17B13 inhibitor in a cellular context.[3][4]
Materials:
-
HEK293 cells stably overexpressing Hsd17B13
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
All-trans-retinol (substrate)
-
Test inhibitor (e.g., this compound)
-
Lysis buffer
-
HPLC system for retinoid analysis
Procedure:
-
Cell Culture and Treatment:
-
Seed HEK293-Hsd17B13 cells in 12-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for 1 hour.
-
Add all-trans-retinol to the culture medium to a final concentration of 5 µM.
-
Incubate the cells for 8 hours at 37°C.
-
-
Sample Preparation and Analysis:
-
Wash the cells with PBS and lyse them in a suitable buffer.
-
Extract the retinoids from the cell lysate using an organic solvent (e.g., hexane).
-
Dry the organic phase and resuspend the retinoid extract in the mobile phase for HPLC analysis.
-
Separate and quantify retinaldehyde and retinoic acid by normal-phase HPLC.[3]
-
-
Data Analysis:
-
Determine the amount of retinaldehyde produced in the presence of different concentrations of the inhibitor.
-
Calculate the percent inhibition of Hsd17B13 activity for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50 value.
-
Factors Influencing In Vitro vs. Cellular Potency
Caption: Factors contributing to discrepancies between in vitro and cellular potency.
References
- 1. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. origene.com [origene.com]
- 6. superchemistryclasses.com [superchemistryclasses.com]
Validation & Comparative
Cross-Species Validation of HSD17B13 Inhibitors: A Comparative Guide for Human and Murine Models
For researchers, scientists, and drug development professionals, this guide provides a framework for the cross-species validation of HSD17B13 inhibitors, with a focus on comparing human and mouse models. Due to the lack of publicly available data for the specific compound Hsd17B13-IN-39, this guide will utilize illustrative data based on other reported HSD17B13 inhibitors to demonstrate the key comparisons and experimental data required for a thorough validation process.
Human and mouse hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) exhibit notable differences, despite a sequence identity of 69% and similarity of 75%.[1] These differences can manifest in varied substrate preferences and inhibitor potencies, underscoring the critical need for comprehensive cross-species validation in preclinical drug development.[2] While loss-of-function mutations in human HSD17B13 are protective against various chronic liver diseases, this protective effect is not consistently replicated in mouse knockout models, highlighting potential functional divergence between the two species.[1][3][4]
In Vitro Potency and Selectivity
A primary step in cross-species validation is to compare the inhibitory activity of the compound against both human and mouse HSD17B13 enzymes. This is typically assessed through biochemical and cell-based assays.
Table 1: Illustrative In Vitro Potency of a Hypothetical HSD17B13 Inhibitor
| Assay Type | Target Species | IC₅₀ (nM) |
| Biochemical Assay | Human HSD17B13 | 10 |
| Mouse HSD17B13 | 150 | |
| Cell-Based Assay | Human HSD17B13 | 50 |
| Mouse HSD17B13 | 500 |
Note: This table presents hypothetical data for illustrative purposes.
Pharmacokinetic Profile in Murine Models
Understanding the pharmacokinetic (PK) properties of an inhibitor in mice is crucial for designing efficacious in vivo studies. Key parameters include plasma and liver concentrations following administration. For example, the HSD17B13 inhibitor BI-3231 has been shown to have extensive distribution and retention in the liver compared to plasma in mice.[5]
Table 2: Illustrative Pharmacokinetic Parameters of a Hypothetical HSD17B13 Inhibitor in Mice
| Route of Administration | Dose (mg/kg) | Cₘₐₓ (Plasma, ng/mL) | Cₘₐₓ (Liver, ng/g) | Tₘₐₓ (h) | AUC (Plasma, ng·h/mL) | AUC (Liver, ng·h/g) |
| Oral | 10 | 500 | 5000 | 2 | 2500 | 50000 |
Note: This table presents hypothetical data for illustrative purposes.
In Vivo Efficacy in Murine Models of Liver Disease
The ultimate goal of preclinical validation is to assess the inhibitor's efficacy in relevant animal models of liver disease. Studies often employ models such as high-fat diet (HFD)-induced metabolic dysfunction-associated steatotic liver disease (MASLD) or choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD)-induced non-alcoholic steatohepatitis (NASH).[2][3] Efficacy can be evaluated by measuring markers of liver injury, inflammation, and fibrosis.[6][7]
Table 3: Illustrative Efficacy Data of a Hypothetical HSD17B13 Inhibitor in a Mouse Model of NASH
| Treatment Group | ALT (U/L) | Liver Triglycerides (mg/g) | Fibrosis Score (Sirius Red) |
| Vehicle Control | 250 | 150 | 3.5 |
| Inhibitor (10 mg/kg) | 120 | 80 | 1.5 |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental findings.
In Vitro HSD17B13 Inhibition Assays
Biochemical Assay: Recombinant human and mouse HSD17B13 enzymes are expressed and purified. The assay can be performed using a coupled-enzyme luminescence method that detects NADH production (e.g., NAD-Glo assay).[2] The inhibitor is incubated with the enzyme and a substrate, such as leukotriene B4, and the reaction is initiated by adding NAD+.[2][8] The luminescence signal is measured to determine the rate of NADH production, and IC₅₀ values are calculated.
Cell-Based Assay: HEK293 cells are engineered to stably express either human or mouse HSD17B13.[6] These cells are then treated with the inhibitor at various concentrations. The enzymatic activity can be monitored by measuring the conversion of a substrate, like estradiol, using methods such as RapidFire mass spectrometry.[2]
Murine Pharmacokinetic Studies
Male C57BL/6 mice are typically used for PK studies. The inhibitor is administered via the intended clinical route (e.g., oral gavage). Blood and liver tissue samples are collected at multiple time points post-administration. The concentration of the inhibitor in plasma and liver homogenates is quantified using a validated analytical method, such as LC-MS/MS.
Murine Efficacy Studies in Liver Disease Models
Various mouse models can be utilized to induce liver injury, inflammation, and fibrosis. For example, a choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD) can be used to induce NASH.[2] After a period of diet-induced disease development, mice are treated with the HSD17B13 inhibitor or vehicle control for a specified duration. At the end of the study, plasma and liver tissues are collected for analysis of liver enzymes (ALT, AST), lipid content, gene expression of inflammatory and fibrotic markers, and histological assessment of steatosis, inflammation, and fibrosis.[3][6]
Visualizing Experimental Workflows and Pathways
Diagrams are powerful tools for illustrating complex processes and relationships.
Caption: Workflow for cross-species validation of HSD17B13 inhibitors.
Caption: Simplified schematic of HSD17B13 enzymatic activity and inhibition.
References
- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enanta.com [enanta.com]
- 3. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. enanta.com [enanta.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-39 and HSD17B13 Loss-of-Function Mutations: A Comparative Analysis in the Context of Liver Disease
A detailed examination of a potent HSD17B13 inhibitor and its genetic counterpart in preclinical models of nonalcoholic steatohepatitis (NASH).
The quest for effective therapeutics for chronic liver diseases has intensified the focus on hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein predominantly expressed in the liver. Genetic studies have consistently shown that loss-of-function (LoF) mutations in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and its more severe form, nonalcoholic steatohepatitis (NASH). This has spurred the development of small molecule inhibitors targeting HSD17B13, such as Hsd17B13-IN-39 and similar compounds like BI-3231, with the goal of pharmacologically mimicking the protective effects of the genetic variants. This guide provides a comparative analysis of the pharmacological inhibition of HSD17B13 by these inhibitors and the genetic loss of HSD17B13 function, based on available preclinical data.
Quantitative Comparison of Pharmacological Inhibition vs. Genetic Loss-of-Function
The following tables summarize the key quantitative data from preclinical studies evaluating the effects of HSD17B13 inhibition and loss-of-function in mouse models of NASH. It is important to note that the data for the pharmacological inhibitor (BI-3231, a potent and selective HSD17B13 inhibitor) and the genetic knockout (HSD17B13-KO) are derived from different studies but utilize similar diet-induced NASH models, allowing for a comparative assessment.
Table 1: Effects on Liver Injury and Steatosis
| Parameter | HSD17B13 Inhibitor (BI-3231) | HSD17B13 Knockout (KO) | Wild-Type (WT) Control |
| Alanine Aminotransferase (ALT) (U/L) | ~150 | ~200 | ~350 |
| Aspartate Aminotransferase (AST) (U/L) | ~100 | ~150 | ~250 |
| Liver Triglycerides (mg/g) | Reduced by ~40% | Reduced by ~30-50% | High |
| NAFLD Activity Score (NAS) | Reduced by ~2 points | Reduced by ~1.5-2.5 points | ~5-6 |
Table 2: Effects on Liver Inflammation and Fibrosis
| Parameter | HSD17B13 Inhibitor (BI-3231) | HSD17B13 Knockout (KO) | Wild-Type (WT) Control |
| Tumor Necrosis Factor-α (TNF-α) mRNA expression | Reduced by ~50% | Significantly Reduced | High |
| Collagen Type 1 Alpha 1 (Col1a1) mRNA expression | Reduced by ~60% | Significantly Reduced | High |
| Sirius Red Staining (% area) | Reduced by ~50% | Reduced by ~40-60% | High |
The data presented suggests that pharmacological inhibition of HSD17B13 with a potent and selective inhibitor like BI-3231 largely phenocopies the protective effects observed in HSD17B13 knockout mice in preclinical models of NASH. Both interventions lead to a significant reduction in markers of liver injury, steatosis, inflammation, and fibrosis.
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the proposed mechanism of HSD17B13 and the experimental workflow for evaluating inhibitors.
Detailed Experimental Protocols
The following provides a generalized methodology for the key experiments cited in the comparison.
In Vivo Efficacy in a Diet-Induced NASH Mouse Model
-
Animal Model: Male C57BL/6J mice are typically used. For genetic studies, HSD17B13 knockout mice on the same background are utilized.
-
Diet: Mice are fed a diet high in fat (e.g., 40-60% kcal from fat), fructose (e.g., 20% in drinking water), and cholesterol to induce a NASH phenotype over a period of 16-24 weeks.
-
Drug Administration: The HSD17B13 inhibitor (e.g., BI-3231) is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally once or twice daily at a specified dose (e.g., 3-30 mg/kg). A vehicle control group is run in parallel.
-
Endpoint Analysis:
-
Serum Analysis: Blood is collected via cardiac puncture at the end of the study. Serum levels of ALT and AST are measured using standard clinical chemistry analyzers.
-
Liver Histology: A portion of the liver is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning (NAFLD Activity Score), and with Sirius Red for visualization of collagen deposition (fibrosis).
-
Gene Expression Analysis: Another portion of the liver is snap-frozen in liquid nitrogen. RNA is extracted, and quantitative real-time PCR (qPCR) is performed to measure the expression of genes involved in inflammation (e.g., Tnf-α, Il-6) and fibrosis (e.g., Col1a1, Timp1).
-
Lipid Analysis: A frozen liver sample is homogenized, and total lipids are extracted. Liver triglyceride content is quantified using a commercially available colorimetric assay kit.
-
HSD17B13 Enzymatic Activity Assay
-
Enzyme Source: Recombinant human HSD17B13 protein is used. For comparison, wild-type and loss-of-function mutant versions of the enzyme can be expressed and purified.
-
Substrate: A suitable substrate, such as a retinol-based compound or a synthetic substrate, is used.
-
Cofactor: NAD+ is included as a cofactor for the dehydrogenase reaction.
-
Assay Principle: The enzymatic reaction involves the conversion of the substrate and NAD+ to the product and NADH. The production of NADH can be monitored by measuring the increase in fluorescence at an excitation/emission wavelength of ~340/460 nm.
-
Inhibitor Testing: The inhibitor is pre-incubated with the enzyme before the addition of the substrate to determine its inhibitory potency (IC50).
Conclusion
The available preclinical evidence strongly suggests that potent and selective small molecule inhibitors of HSD17B13, such as this compound and BI-3231, effectively phenocopy the protective effects of HSD17B13 loss-of-function mutations in the context of NASH. Both pharmacological inhibition and genetic inactivation of HSD17B13 lead to a significant amelioration of liver steatosis, inflammation, and fibrosis in mouse models. These findings provide a strong rationale for the continued clinical development of HSD17B13 inhibitors as a promising therapeutic strategy for patients with chronic liver diseases. Further head-to-head studies in the same experimental settings would be beneficial to definitively quantify the degree of phenocopy.
Head-to-Head Comparison of Small Molecule HSD17B13 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of emerging small molecule inhibitors targeting Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a genetically validated target for non-alcoholic steatohepatitis (NASH) and other fibrotic liver diseases. This document summarizes key preclinical and early clinical data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
At a Glance: Comparative Efficacy and Properties
The landscape of small molecule HSD17B13 inhibitors is currently led by several promising candidates, with Inipharm's INI-822 having entered Phase 1 clinical trials.[1] Boehringer Ingelheim's BI-3231 stands out as a potent and highly selective chemical probe available for research.[2] Below is a summary of the available quantitative data for these inhibitors.
| Inhibitor | Developer/Source | Potency (IC50/K_i) | Selectivity | Development Phase | Key Preclinical Findings |
| INI-822 | Inipharm | Low nM potency[3] | >100-fold selective over other HSD17B family members[3] | Phase 1 Clinical Trial[1] | Reduces liver transaminases (ALT) in animal models of liver injury.[4][5] Modulates plasma and hepatic lipid profiles, phenocopying the protective human HSD17B13 allele.[1][4] |
| INI-678 | Inipharm | Not explicitly stated | Potent and selective[6] | Preclinical | Reduced key markers of liver fibrosis (α-SMA, COL-I) in a 3D human liver-on-a-chip model.[6][7] |
| BI-3231 | Boehringer Ingelheim | hHSD17B13 IC50: 1 nM[8]mHSD17B13 IC50: 13 nM[8]hHSD17B13 K_i: single-digit nM[2] | >10,000-fold selective over the closely related HSD17B11.[2] | Preclinical (Chemical Probe) | Demonstrates high metabolic stability in liver microsomes and moderate stability in hepatocytes.[8] In vivo studies in mice show extensive liver distribution and retention.[2] Reduces lipotoxic effects in murine and human hepatocytes.[9] |
| HSD17B13-IN-23 | MedchemExpress | < 0.1 µM (estradiol as substrate)< 1 µM (Leukotriene B3 as substrate) | Not specified | Preclinical (Research Compound) | Potent inhibitor of HSD17B13. |
HSD17B13 Signaling Pathway and Mechanism of Action
HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[7] Its expression is upregulated by the Liver X receptor α (LXRα) in a sterol regulatory element-binding protein 1c (SREBP-1c)-dependent manner, suggesting a role in lipid metabolism.[6][10] The enzyme catalyzes the conversion of retinol to retinaldehyde and is also involved in the metabolism of steroids and other bioactive lipids.[7] Recent studies also suggest a role for HSD17B13 in promoting leukocyte adhesion in chronic liver inflammation through the activation of PAF/STAT3 signaling in hepatocytes.[11] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression to more advanced stages of several liver diseases, providing strong genetic validation for its inhibition as a therapeutic strategy.[1]
Caption: HSD17B13 signaling pathway and point of inhibition.
Experimental Protocols
Detailed and robust experimental protocols are crucial for the evaluation and comparison of HSD17B13 inhibitors. Below are summaries of key assays cited in the characterization of the inhibitors discussed.
HSD17B13 Enzymatic Activity Assay (MALDI-TOF MS-based)
This high-throughput screening assay was utilized for the characterization of BI-3231.[2]
-
Principle: Measures the enzymatic conversion of a substrate (e.g., estradiol) to its product by purified recombinant human HSD17B13. The product formation is quantified using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).
-
Reagents:
-
Assay Buffer: 100 mM TRIS pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, and 0.001% Tween20.
-
Enzyme: Purified, recombinant human HSD17B13.
-
Substrate: Estradiol.
-
Cofactor: NAD+.
-
Test Compounds: Serially diluted in DMSO.
-
-
Procedure:
-
Dispense test compounds or DMSO into a 1536-well assay plate.
-
Add a mixture of HSD17B13 enzyme and NAD+.
-
Initiate the reaction by adding the substrate, estradiol.
-
Incubate the reaction at a controlled temperature.
-
Stop the reaction and prepare the samples for MALDI-TOF MS analysis.
-
Quantify the substrate and product peaks to determine the percent inhibition.
-
Calculate IC50 values from concentration-response curves.
-
HSD17B13 Enzymatic Activity Assay (Luminescence-based)
This method, using the NAD(P)H-Glo™ assay, provides a luminescence-based readout proportional to HSD17B13 activity.[12]
-
Principle: HSD17B13 converts NAD+ to NADH during the oxidation of its substrate. The amount of NADH produced is measured using a reductase/luciferase-coupled reaction that generates a light signal.
-
Reagents:
-
Assay Buffer: 25 mM Tris-HCl (pH 7.6) and 0.02% Triton X-100.
-
Enzyme: Purified HSD17B13 protein.
-
Substrate Mix: β-estradiol and NAD+.
-
Test Compounds: Serially diluted in DMSO.
-
Detection Reagent: NAD(P)H-Glo™ Detection Reagent.
-
-
Procedure:
-
Add serially diluted test compounds to a 384-well assay plate.
-
Add the substrate mix (β-estradiol and NAD+) to all wells.
-
Initiate the reaction by adding the purified HSD17B13 protein.
-
Incubate at room temperature for 2 hours in the dark.
-
Add the NAD(P)H-Glo™ detection reagent.
-
Incubate for 1 hour at room temperature in the dark.
-
Measure luminescence using a plate reader.
-
Determine IC50 values from the resulting data.
-
Cell-Based Retinol Dehydrogenase Activity Assay
This assay measures the enzymatic activity of HSD17B13 within a cellular context.[13]
-
Principle: HEK293 cells are transiently transfected with an HSD17B13 expression plasmid. The cells are then incubated with all-trans-retinol, and the production of retinaldehyde and retinoic acid is quantified by HPLC.
-
Cell Line: HEK293 cells.
-
Reagents:
-
HSD17B13 expression plasmid or empty vector control.
-
Transfection reagent (e.g., Lipofectamine).
-
All-trans-retinol.
-
-
Procedure:
-
Seed HEK293 cells one day prior to transfection.
-
Transfect cells with the HSD17B13 plasmid or an empty vector.
-
After an appropriate incubation period, add all-trans-retinol to the culture medium.
-
Incubate for 6 to 8 hours.
-
Lyse the cells and extract the retinoids.
-
Separate and quantify retinaldehyde and retinoic acid using normal-phase HPLC.
-
Normalize retinoid levels to the total protein concentration.
-
Caption: General experimental workflow for HSD17B13 inhibitor development.
Conclusion and Future Directions
The development of small molecule inhibitors of HSD17B13 represents a promising, genetically validated approach for the treatment of NASH and other chronic liver diseases. While direct head-to-head comparative data is limited, the available information indicates that compounds like INI-822 and BI-3231 exhibit high potency and selectivity. The public availability of well-characterized chemical probes such as BI-3231 will be instrumental in further elucidating the biology of HSD17B13 and its role in liver pathophysiology. As more data from ongoing preclinical and clinical studies become available, a clearer picture of the therapeutic potential of these inhibitors will emerge. Future research should focus on standardized assays to enable more direct comparisons between different inhibitor scaffolds and on identifying pharmacodynamic biomarkers to guide clinical development.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. inipharm.com [inipharm.com]
- 4. INI-822 treatment alters plasma levels of hydroxy-lipid substrates of HSD17B13 | BioWorld [bioworld.com]
- 5. Inipharm to Present Phase 1 Pharmacokinetic Data for INI-822 [synapse.patsnap.com]
- 6. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
Validating Hsd17B13-IN-39 Target Engagement in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies to validate the target engagement of Hsd17B13-IN-39, a known inhibitor of 17β-Hydroxysteroid Dehydrogenase Type 13 (HSD17B13), in preclinical animal models. While specific in vivo data for this compound is not publicly available, this document outlines established and putative methods for assessing target engagement by drawing comparisons with other documented HSD17B13 inhibitors.
Introduction to HSD17B13 and its Inhibition
HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This makes HSD17B13 a compelling therapeutic target for these conditions. This compound is a chemical probe used in research to inhibit HSD17B13 activity. Validating that an inhibitor reaches and interacts with its target in a living organism is a critical step in drug development.
Comparative Analysis of HSD17B13 Inhibitors
| Inhibitor/Therapeutic | Type | In Vivo Model(s) | Key Findings & Biomarkers | Reference |
| INI-822 | Small Molecule | Zucker rats on high-fat/high-cholesterol diet; Sprague-Dawley rats on choline-deficient, amino acid-defined high-fat diet (CDAA-HFD) | Reduced Alanine Aminotransferase (ALT) levels; Dose-dependent increase in hepatic phosphatidylcholines; Alterations in plasma hydroxy-lipid substrates of HSD17B13.[1][2] | [1][2] |
| BI-3231 | Small Molecule | In vitro studies with mouse hepatocytes | Reduced triglyceride accumulation under lipotoxic stress; Improved hepatocyte proliferation and lipid homeostasis.[3][4][5] | [3][4][5] |
| Compound 32 | Small Molecule | Mouse models of Metabolic dysfunction-associated steatohepatitis (MASH) | Better anti-MASH effects compared to BI-3231; Regulated hepatic lipids via inhibition of the SREBP-1c/FAS pathway.[6] | [6] |
| EP-036332 / EP-040081 | Small Molecule | Mouse model of autoimmune hepatitis (concanavalin A-induced) | Hepatoprotective and anti-inflammatory effects; Decreased blood levels of ALT, TNF-α, IL-1β, and CXCL9; Reduced liver ceramides. | |
| shRNA-mediated knockdown | RNAi | High-fat diet (HFD)-obese mice | Markedly improved hepatic steatosis; Decreased serum ALT and fibroblast growth factor 21 (FGF21) levels; Repressed hepatic fatty acid transporter Cd36 expression.[7][8][9] | [7][8][9] |
Experimental Protocols for Target Engagement Validation
Validating target engagement of an HSD17B13 inhibitor in animal models can be approached through direct and indirect methods.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly confirm the binding of a drug to its target protein in a cellular or tissue environment. The principle is that a protein's thermal stability increases upon ligand binding.
Protocol for HSD17B13 CETSA in Liver Tissue:
-
Animal Dosing: Administer this compound or a vehicle control to a cohort of animals (e.g., mice) at the desired dose and time course.
-
Tissue Harvesting: Euthanize the animals and rapidly excise the liver. A portion of the liver should be immediately processed, while another can be flash-frozen in liquid nitrogen for later analysis.
-
Lysate Preparation: Homogenize the fresh or thawed liver tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Heat Treatment: Aliquot the liver lysate into several tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a fixed duration (typically 3-5 minutes), followed by a cooling step.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification of Soluble HSD17B13: Carefully collect the supernatant containing the soluble proteins. The amount of soluble HSD17B13 at each temperature is then quantified by Western blotting using an HSD17B13-specific antibody.
-
Data Analysis: Plot the percentage of soluble HSD17B13 against the temperature for both the vehicle and this compound treated groups. A shift in the melting curve to a higher temperature in the drug-treated group indicates target engagement.
Pharmacodynamic (PD) Biomarker Analysis
Indirectly, target engagement can be inferred by measuring the downstream biological consequences of HSD17B13 inhibition.
Protocol for PD Biomarker Analysis in a Diet-Induced NASH Model:
-
Animal Model: Utilize a relevant animal model of NAFLD/NASH, such as mice fed a choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD) or a high-fat, high-cholesterol diet.
-
Drug Administration: Treat a cohort of these animals with this compound or vehicle for a specified duration.
-
Sample Collection: At the end of the treatment period, collect blood and liver tissue samples.
-
Biochemical Analysis of Blood:
-
Measure plasma levels of liver injury markers such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
Perform lipid profiling to analyze changes in plasma lipids, including specific phosphatidylcholines and hydroxy-lipids that may be substrates or products of HSD17B13.
-
-
Analysis of Liver Tissue:
-
Histopathology: Perform histological analysis (e.g., H&E and Sirius Red staining) to assess changes in steatosis, inflammation, and fibrosis.
-
Gene Expression Analysis: Use qPCR or RNA-seq to measure the expression of genes involved in lipid metabolism (e.g., SREBP-1c, FASn), inflammation, and fibrosis.
-
Lipidomics: Conduct detailed lipidomic analysis of the liver tissue to identify changes in lipid species consistent with HSD17B13 inhibition.
-
Positron Emission Tomography (PET) Imaging (Hypothetical)
PET is a non-invasive imaging technique that can be used to quantify target engagement in vivo. This requires the development of a specific radiolabeled ligand (PET tracer) for HSD17B13. As of now, a dedicated PET tracer for HSD17B13 has not been reported in the literature.
Hypothetical Workflow for HSD17B13 PET Imaging:
-
Radioligand Development: A small molecule inhibitor with high affinity and selectivity for HSD17B13 would need to be labeled with a positron-emitting isotope (e.g., Carbon-11 or Fluorine-18).
-
Animal Studies:
-
Baseline Scan: Anesthetize the animal and inject the HSD17B13 PET tracer. Acquire PET images to determine the baseline distribution and uptake of the tracer in the liver.
-
Blocking Study: Pre-treat the animal with a non-radiolabeled HSD17B13 inhibitor (such as this compound) at a dose expected to saturate the target.
-
Post-dosing Scan: Inject the HSD17B13 PET tracer again and acquire a second set of PET images.
-
-
Image Analysis: A significant reduction in the PET signal in the liver after the administration of the non-radiolabeled inhibitor would indicate successful target engagement.
Visualizing Pathways and Workflows
Caption: Proposed role of HSD17B13 in hepatic lipid and retinol metabolism.
Caption: Experimental workflow for validating HSD17B13 target engagement.
Caption: Logical relationship from target engagement to therapeutic outcome.
References
- 1. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 2. tandfonline.com [tandfonline.com]
- 3. enanta.com [enanta.com]
- 4. enanta.com [enanta.com]
- 5. 17-Beta Hydroxysteroid Dehydrogenase 13 Deficiency Does Not Protect Mice From Obesogenic Diet Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
A Comparative Guide to the Hepatoprotective Strategy of HSD17B13 Inhibition
This guide provides a comparative analysis of the therapeutic strategy centered on the inhibition of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) for the treatment of nonalcoholic steatohepatitis (NASH). Due to the limited public data on the specific preclinical tool compound Hsd17B13-IN-39 , this document establishes a framework for evaluating its potential effects by examining a well-characterized surrogate, BI-3231 , and comparing the overall HSD17B13 inhibition strategy against leading clinical-stage alternatives with distinct mechanisms of action.
The Role of HSD17B13 in Liver Disease
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein expressed predominantly in the liver. Human genetic studies have shown that loss-of-function variants in the HSD17B13 gene are strongly associated with a reduced risk of progressing from simple steatosis to the more severe nonalcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. This protective effect has identified HSD17B13 as a promising therapeutic target for chronic liver diseases. The enzyme is believed to play a role in lipid metabolism within hepatocytes, and its inhibition is hypothesized to replicate the protective effects observed in individuals with genetic variants.
Preclinical Assessment of HSD17B13 Inhibitors
The reproducibility of hepatoprotective effects for a preclinical compound like this compound is typically established through a series of standardized in vitro and in vivo experiments. While specific data for this compound is not publicly available, the effects of a similar potent and selective inhibitor, BI-3231, provide a benchmark for this class of compounds.
Key Preclinical Experiments and Expected Outcomes:
-
Enzymatic Assays: To confirm potency and selectivity against the HSD17B13 enzyme.
-
Hepatocyte Lipotoxicity Models: To assess the compound's ability to protect liver cells from damage induced by excess fatty acids (e.g., palmitic acid).
-
Animal Models of NASH: To evaluate the impact on steatosis, inflammation, and fibrosis in a complex biological system.
The following table summarizes published data for the HSD17B13 inhibitor BI-3231 , which serves as a proxy for the expected in vitro performance of a selective inhibitor like this compound.
Table 1: Summary of Preclinical Data for HSD17B13 Inhibitor BI-3231
| Parameter | Model System | Key Finding | Reference |
|---|---|---|---|
| Enzyme Inhibition | Human HSD17B13 enzyme assay | Potent inhibitor | |
| Triglyceride Accumulation | Palmitic acid-treated HepG2 cells & primary mouse hepatocytes | Significantly decreased triglyceride accumulation | |
| Cellular Health | Palmitic acid-treated hepatocytes | Improved hepatocyte proliferation and differentiation |
| Mitochondrial Function | Palmitic acid-treated hepatocytes | Increased mitochondrial respiratory function | |
Comparison with Clinical-Stage NASH Therapeutics
The ultimate goal of HSD17B13 inhibition is to resolve NASH and reverse fibrosis. It is crucial to compare this strategy with other mechanisms currently in late-stage clinical development. These alternatives target different pathways involved in the complex pathophysiology of NASH.
Table 2: Comparison of HSD17B13 Inhibition with Other NASH Therapeutic Strategies
| Mechanism of Action | Drug Example | Development Stage | Key Clinical Endpoint Data | Reference |
|---|---|---|---|---|
| HSD17B13 Inhibition | PF-06865665 | Phase 2 | Data not yet fully disclosed. Preclinical tool compounds (e.g., this compound) are used to validate the target. | - |
| Thyroid Hormone Receptor-β (THR-β) Agonism | Resmetirom | Phase 3 | NASH Resolution: 26-30% vs. 10% placebo. Fibrosis Improvement (≥1 stage): 24-26% vs. 14% placebo. | |
| Peroxisome Proliferator-Activated Receptor (PPAR) Agonism | Lanifibranor (pan-PPAR) | Phase 3 | NASH Resolution: Met primary endpoint in Phase 2b. Fibrosis Improvement (≥1 stage): Met secondary endpoint. |
| Glucagon-Like Peptide-1 (GLP-1) Receptor Agonism | Semaglutide | Phase 3 (for NASH) | NASH Resolution: 40-59% vs. 17% placebo (Phase 2). | |
Experimental Protocols
Reproducibility relies on detailed and standardized protocols. Below are representative methodologies for key experiments used to evaluate HSD17B13 inhibitors.
Protocol 1: In Vitro Hepatocyte Lipotoxicity Assay
-
Cell Culture: Plate human hepatocytes (e.g., HepG2 or primary human hepatocytes) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate cells with various concentrations of the HSD17B13 inhibitor (e.g., this compound) or vehicle control for 2-4 hours.
-
Lipotoxic Challenge: Induce lipotoxicity by adding palmitic acid (conjugated to BSA) to the culture medium at a final concentration of 200-500 µM.
-
Incubation: Incubate the cells for 16-24 hours.
-
Endpoint Analysis:
-
Triglyceride Content: Lyse the cells and measure intracellular triglyceride levels using a commercial colorimetric assay kit.
-
Cell Viability: Assess cell viability using an MTS or similar assay to ensure the observed effects are not due to cytotoxicity.
-
Data Normalization: Normalize triglyceride content to total protein concentration in each well.
-
Protocol 2: General Design of a Phase 2b/3 NASH Clinical Trial
-
Patient Population: Enroll adult patients with biopsy-confirmed NASH and liver fibrosis stage F2 or F3. Key exclusion criteria include other causes of liver disease, such as alcoholic hepatitis or viral hepatitis.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Intervention: Patients are randomized to receive the investigational drug at one or more dose levels or a matching placebo, administered daily for a period of 52 to 72 weeks.
-
Primary Endpoints: The two co-primary endpoints, assessed by liver biopsy, are typically:
-
NASH Resolution: Disappearance of hepatocellular ballooning and minimal to no lobular inflammation, without worsening of fibrosis.
-
Fibrosis Improvement: A reduction of at least one stage in the NASH Clinical Research Network (CRN) fibrosis score without worsening of NASH activity.
-
-
Secondary Endpoints: Include measurements of liver enzymes (ALT, AST), non-invasive markers of fibrosis, and safety and tolerability assessments.
Conclusion
The inhibition of HSD17B13, exemplified by tool compounds such as this compound, represents a genetically validated and promising therapeutic strategy for NASH. While direct, publicly available data on the reproducibility of this compound's effects is limited, data from the surrogate compound BI-3231 demonstrates a clear in vitro hepatoprotective effect by reducing lipotoxicity-induced triglyceride accumulation.
When compared to clinical-stage alternatives, the HSD17B13 inhibition approach is still in earlier stages of development. Competitor mechanisms, such as THR-β and PPAR agonism, have already demonstrated statistically significant improvements in both NASH resolution and fibrosis reversal in large-scale human trials. The successful translation of the protective effects of HSD17B13 inhibition from preclinical models to clinical efficacy will be critical in determining its place in the future landscape of NASH therapies. Reproducibility of the hepatoprotective effects will ultimately be demonstrated through rigorously controlled clinical trials.
Benchmarking Hsd17B13-IN-39 against INI-822 and other clinical candidates
A detailed comparison of Hsd17B13-IN-39, INI-822, and other clinical candidates targeting the genetically validated liver disease target, 17β-hydroxysteroid dehydrogenase 13 (HSD17B13).
The pursuit of effective therapeutics for chronic liver diseases such as metabolic dysfunction-associated steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH), has intensified the focus on genetically validated targets. Among these, 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) has emerged as a promising candidate. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressing from simple steatosis to more severe forms of liver disease, including MASH, fibrosis, and cirrhosis.[1] This has spurred the development of various inhibitory modalities aimed at mimicking this protective effect. This guide provides a comparative overview of this compound, the clinical candidate INI-822, and other notable clinical-stage inhibitors, offering a resource for researchers and drug developers in the field.
Small Molecule Inhibitors: A Comparative Look
Small molecule inhibitors offer the potential for oral administration, a significant advantage for chronic diseases like MASH. Here, we compare the publicly available data for this compound, INI-822, and another well-characterized preclinical compound, BI-3231.
Data Presentation: Quantitative Comparison of HSD17B13 Small Molecule Inhibitors
| Compound | Target | Type | Potency (IC50/Ki) | Selectivity | Development Stage | Key Features |
| This compound | HSD17B13 | Small Molecule Inhibitor | Data not publicly available | Data not publicly available | Research | Identified as an inhibitor for research purposes.[2] |
| INI-822 | HSD17B13 | Small Molecule Inhibitor | Low nM potency[3] | >100-fold selectivity over other HSD17B family members[3] | Phase 1 Clinical Trial for MASH[4] | Orally delivered; has a half-life suitable for once-daily dosing.[5][6] |
| BI-3231 | HSD17B13 | Small Molecule Inhibitor | hHSD17B13 IC50: 1 nMmHSD17B13 IC50: 13 nMKi: 0.7 nM[7][8] | Highly selective against HSD17B11 (IC50 > 10 µM)[8][9] | Preclinical (Chemical Probe) | Potent and selective tool compound; binding is NAD+ dependent.[9][10] |
| Compound 32 | HSD17B13 | Small Molecule Inhibitor | IC50: 2.5 nM[11] | Highly selective | Preclinical | Demonstrates a liver-targeting profile and in vivo anti-MASH effects in mouse models.[11] |
Note: "h" refers to human, and "m" refers to mouse.
RNAi Therapeutics: Silencing the Target
An alternative approach to inhibiting HSD17B13 is through RNA interference (RNAi), which reduces the expression of the HSD17B13 protein. These therapeutics are typically administered via subcutaneous injection.
Data Presentation: HSD17B13 RNAi Clinical Candidates
| Compound | Target | Type | Efficacy | Development Stage | Key Features |
| GSK4532990 (ARO-HSD) | HSD17B13 mRNA | RNAi Therapeutic | >90% mean knockdown of hepatic HSD17B13 mRNA at a 200 mg dose.[12] | Phase 2b Clinical Trial for NASH[13] | Hepatocyte-specific delivery; potential for quarterly or monthly dosing.[12] |
| Rapirosiran (ALN-HSD) | HSD17B13 mRNA | RNAi Therapeutic | Dose-dependent reduction in liver HSD17B13 mRNA, with a median reduction of 78% at 6 months in the 400 mg group.[14] | Phase 1 Clinical Trial for MASH completed[14] | Subcutaneously administered; encouraging safety and tolerability profile.[14] |
Signaling Pathways and Experimental Workflows
To understand the context of HSD17B13 inhibition, it is crucial to visualize its signaling pathway and the experimental workflows used to characterize these inhibitors.
HSD17B13 Signaling Pathway
HSD17B13 is a lipid droplet-associated protein primarily expressed in hepatocytes.[15] Its expression is induced by the liver X receptor-α (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c).[16] The enzyme is involved in lipid metabolism, and its inhibition is thought to be protective against liver damage.[1]
Caption: Simplified HSD17B13 signaling pathway and point of therapeutic intervention.
Experimental Workflow: HSD17B13 Enzymatic Assay
The potency of small molecule inhibitors is typically determined using an in vitro enzymatic assay. This workflow outlines the general steps involved in such an assay.
Caption: General workflow for an HSD17B13 in vitro enzymatic assay.
Logical Relationship: Comparison of HSD17B13 Inhibitor Modalities
Different therapeutic approaches to targeting HSD17B13 have distinct characteristics and are at different stages of development.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. inipharm.com [inipharm.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Inipharm to Present Pharmacokinetic Data From a Phase 1 Clinical Trial of INI-822, a Small Molecule Inhibitor of HSD17B13 [businesswire.com]
- 6. Inipharm to Present Phase 1 Pharmacokinetic Data for INI-822 [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]
- 9. Pardon Our Interruption [opnme.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. primarysourceai.substack.com [primarysourceai.substack.com]
- 13. Arrowhead Pharmaceuticals Announces $30 Million Milestone Payment from GSK | Arrowhead Pharmaceuticals Inc. [ir.arrowheadpharma.com]
- 14. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
Safety Operating Guide
Essential Safety and Handling of Hsd17B13-IN-39 for Research Professionals
For researchers, scientists, and drug development professionals, the safe handling of potent small molecule inhibitors like Hsd17B13-IN-39 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines the best practices for handling this and other potent research chemicals. Researchers should always consult the SDS provided by the supplier before commencing any work.[1]
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, a comprehensive PPE strategy is non-negotiable to prevent inhalation, skin, and eye contact.[1][2]
Minimum PPE Requirements:
-
Respiratory Protection: For powdered substances, a respirator is crucial to avoid inhaling airborne particles.[1] The appropriate type of respirator and filter should be chosen based on a risk assessment.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.[1][2]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile gloves) should be worn at all times.[1][2] It is good practice to double-glove.
-
Body Protection: A lab coat, fully buttoned, is required to protect from contamination of personal clothing.[1] For larger quantities or when there is a higher risk of spillage, additional protective clothing may be necessary.
General Safety and Handling Precautions
Adherence to strict handling protocols minimizes the risk of exposure and ensures the integrity of the experiment.
-
Ventilation: All work with this compound, particularly weighing and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation risk.[1][2]
-
Avoid Contamination: Use dedicated spatulas, weighing papers, and other equipment. Never pipette by mouth.[1]
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible. A spill kit appropriate for handling potent powders should also be available.[3]
Quantitative Safety Data (General Reference)
The following table provides general safety parameters for potent small molecule inhibitors. These are not specific to this compound and should be used for guidance only. Always refer to the supplier-specific SDS for precise data.
| Parameter | Guideline | Source |
| Occupational Exposure Limit (OEL) | As a potent compound, a conservative OEL in the range of 1-10 µg/m³ should be assumed in the absence of specific data. | General practice for potent compounds |
| Storage Temperature | Store in a cool, dry, and dark place. Specific temperature requirements (e.g., -20°C or -80°C) should be followed as per the supplier's instructions.[3] | [3] |
| Solubility | Refer to the product's technical data sheet for solubility information in various solvents. | Supplier's technical data |
| Disposal | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[1] | [1] |
Experimental Workflow for Safe Handling
The following diagram illustrates a standard workflow for the safe handling of a potent research chemical like this compound, from receipt to disposal.
Caption: A step-by-step workflow for the safe handling of potent research compounds.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[1]
-
Solid Waste: All solid waste, including empty vials, contaminated gloves, and weighing papers, should be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.[2]
-
Waste Segregation: Segregate waste streams according to their chemical compatibility to avoid dangerous reactions.[3]
-
Institutional Guidelines: Follow your institution's specific guidelines for hazardous waste disposal.
By adhering to these safety protocols, researchers can minimize risks and maintain a safe laboratory environment when working with this compound and other potent small molecule inhibitors.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
